molecular formula C14H13FN2O B1441257 1-(7-Fluoroquinolin-8-YL)piperidin-4-one CAS No. 917251-83-3

1-(7-Fluoroquinolin-8-YL)piperidin-4-one

Cat. No.: B1441257
CAS No.: 917251-83-3
M. Wt: 244.26 g/mol
InChI Key: SLMZSZYMXCFGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Fluoroquinolin-8-YL)piperidin-4-one is a useful research compound. Its molecular formula is C14H13FN2O and its molecular weight is 244.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(7-Fluoroquinolin-8-YL)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-Fluoroquinolin-8-YL)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(7-fluoroquinolin-8-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-4-3-10-2-1-7-16-13(10)14(12)17-8-5-11(18)6-9-17/h1-4,7H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMZSZYMXCFGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC3=C2N=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720848
Record name 1-(7-Fluoroquinolin-8-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-83-3
Record name 1-(7-Fluoroquinolin-8-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure and Properties of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the rapid assembly of complex, functionally dense pharmacophores requires highly optimized building blocks. 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (CAS: 2227574-11-8)[1] has emerged as a privileged bifunctional intermediate. By marrying the metabolic resilience of a 7-fluoroquinoline core with the electrophilic versatility of a piperidin-4-one ring, this scaffold provides researchers with a direct vector into novel chemical space. As a Senior Application Scientist, I have designed this whitepaper to dissect the physicochemical logic, synthetic causality, and downstream utility of this compound for drug discovery professionals.

Physicochemical Profiling & Structural Dynamics

The architectural brilliance of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one lies in the synergistic effects of its substituents. The quinoline core serves as a rigid aromatic platform, frequently utilized in kinase inhibitors and anti-infectives[2].

The strategic placement of the fluorine atom at the C7 position is not arbitrary. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent quinoline nitrogen, modulating its basicity to improve membrane permeability. Furthermore, the C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at a classically vulnerable site[2]. The reactivity of the fluoroquinoline system also heavily dictates the choice of synthetic pathways, as the C7-fluorine deactivates the C8 position toward standard nucleophilic aromatic substitution (SNAr)[3].

Table 1: Physicochemical & Pharmacokinetic Profiling
ParameterValuePharmacological Rationale
Molecular Formula C14H13FN2O-
Molecular Weight 244.27 g/mol Highly ligand-efficient; leaves ample mass budget for downstream functionalization while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 32.3 ŲIdeal for Blood-Brain Barrier (BBB) penetration, making it a prime scaffold for neuro-active GPCR modulators.
Hydrogen Bond Donors (HBD) 0Absence of HBDs enhances passive membrane permeability and oral bioavailability.
Hydrogen Bond Acceptors (HBA) 3Provides critical interaction points (e.g., quinoline nitrogen for kinase hinge binding).
C7-Fluorine Substitution Inductive EWGBlocks CYP450 oxidation at the C7 position, extending systemic half-life, and conformationally locks the piperidine ring via F...H-C interactions[2].

De Novo Synthesis: The Buchwald-Hartwig Paradigm

Due to the steric hindrance at the C8 position (exacerbated by the adjacent peri-nitrogen lone pair and the C7-fluorine), traditional SNAr approaches are low-yielding and prone to side reactions[3]. Therefore, a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling is the mandated approach[4].

To ensure a self-validating and chemoselective reaction, the reactive ketone of the piperidine must be temporarily masked as an acetal (1,4-dioxa-8-azaspiro[4.5]decane) to prevent competitive palladium-catalyzed α-arylation.

Synthesis_Workflow SM1 8-Bromo-7-fluoroquinoline Coupling Pd-Catalyzed C-N Coupling Pd2(dba)3, RuPhos, Cs2CO3 SM1->Coupling SM2 1,4-Dioxa-8-azaspiro[4.5]decane SM2->Coupling Intermediate Ketal-Protected Intermediate Coupling->Intermediate 100°C, 12h Deprotection Acidic Hydrolysis (3M HCl, THF/H2O) Intermediate->Deprotection Product 1-(7-Fluoroquinolin-8-yl)piperidin-4-one Deprotection->Product RT, 4h

Figure 1: Two-step synthetic workflow for 1-(7-Fluoroquinolin-8-yl)piperidin-4-one.

Step-by-Step Protocol: Synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

Phase 1: Buchwald-Hartwig Amination

  • Preparation : In an oven-dried Schlenk flask, combine 8-bromo-7-fluoroquinoline (1.0 mmol) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 mmol).

  • Catalyst Loading : Add Pd2(dba)3 (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

    • Causality: The bulky, electron-rich RuPhos ligand is critical. It overcomes the severe steric hindrance at the C8 position by accelerating the reductive elimination step, thereby preventing catalyst poisoning by the basic amine[4].

  • Base Addition : Add anhydrous Cs2CO3 (2.0 mmol).

    • Causality: A mild inorganic base prevents unwanted α-deprotonation of any trace unprotected ketone and avoids nucleophilic aromatic substitution side reactions at the fluorinated C7 position[3].

  • Reaction : Suspend the mixture in anhydrous toluene (10 mL). Degas via three freeze-pump-thaw cycles. Heat to 100 °C for 12 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature, filter through a Celite pad to remove the palladium black and inorganic salts, and concentrate in vacuo.

Phase 2: Acetal Deprotection 6. Hydrolysis : Dissolve the crude ketal intermediate in THF (5 mL). Add 3M aqueous HCl (5 mL). 7. Reaction : Stir at room temperature for 4 hours.

  • Causality: Mild acidic conditions selectively hydrolyze the dioxolane ring without protonating the quinoline core to the point of precipitation, maintaining homogeneous reaction kinetics.

  • Isolation : Neutralize with saturated aqueous NaHCO3. Extract with dichloromethane (3 x 10 mL). Dry over MgSO4, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the pure target compound[1].

Downstream Derivatization: Unlocking Chemical Space

The isolated piperidin-4-one acts as a highly versatile electrophilic hub. Depending on the target product profile, medicinal chemists can route this intermediate through several distinct pathways.

SAR_Mechanisms Core 1-(7-Fluoroquinolin-8-yl)piperidin-4-one F_Group 7-Fluoro Substituent Core->F_Group Pip_Group Piperidin-4-one Motif Core->Pip_Group Quin_Group Quinoline Core Core->Quin_Group Metabolic Blocks CYP450 Oxidation Increases Half-life F_Group->Metabolic Conformational F...H-C Steric Locking Restricts N-C Bond Rotation F_Group->Conformational Derivatization Versatile Electrophile (Reductive Amination/Grignard) Pip_Group->Derivatization Hinge Kinase Hinge Binding (H-Bond Acceptor) Quin_Group->Hinge

Figure 2: Structural components and their corresponding physicochemical impacts.

  • Reductive Amination : Reacting the ketone with primary or secondary amines in the presence of NaBH(OAc)3 yields 4-aminopiperidines. This motif is ubiquitous in Central Nervous System (CNS) drugs targeting G-Protein Coupled Receptors (GPCRs).

  • Organometallic Addition : Grignard or organolithium reagents can be added to the ketone to generate 4-substituted-4-hydroxypiperidines, creating dense, sp3-rich structural complexity that improves clinical success rates.

  • Wittig Olefination : Conversion of the ketone to an exocyclic alkene provides a handle for subsequent cyclopropanation or hydroboration, enabling the synthesis of conformationally restricted spirocycles.

Conclusion

1-(7-Fluoroquinolin-8-yl)piperidin-4-one is far more than a simple catalog chemical; it is a strategically designed vector for drug discovery. By understanding the causality behind its synthesis—specifically the necessity of Buchwald-Hartwig coupling over SNAr—and leveraging its unique physicochemical profile, researchers can rapidly access highly optimized, metabolically stable lead compounds.

References

Sources

Therapeutic potential of 7-fluoroquinoline derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 7-Fluoroquinoline Derivatives in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, yet the specific functionalization at the 7-position with fluorine (7-fluoroquinoline) represents a distinct high-value pharmacophore. Unlike the classical 6-fluoroquinolone antibiotics (where the 6-position is fluorinated and the 7-position bears a solubilizing heterocycle), the 7-fluoroquinoline core is increasingly utilized in oncology, specifically for Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR). This guide analyzes the physicochemical rationale, synthetic routes, and therapeutic validation of this scaffold, distinguishing it from generic quinolone antibiotics.

The Pharmacophore Rationale: Why 7-Fluoro?

In rational drug design, the introduction of a fluorine atom at the C7 position of the quinoline ring is rarely arbitrary. It serves three specific mechanistic functions that improve the "drug-likeness" of the molecule.

1.1 Metabolic Blockade (The Deuterium Proxy)

The C7 position of the quinoline ring is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).

  • Mechanism: The C-H bond at position 7 is a "soft spot" for hydroxylation. Replacing Hydrogen (Van der Waals radius ~1.20 Å) with Fluorine (1.47 Å) sterically mimics the parent compound but drastically alters the bond energy.

  • Impact: The C-F bond is metabolically inert to oxidative cleavage. This "metabolic blocking" extends the half-life (

    
    ) of the drug without significantly altering the steric binding profile.
    
1.2 Electronic Modulation of the Nitrogen Core

Fluorine is the most electronegative element (Paulding scale 3.98). Its presence at C7 exerts a strong inductive effect (


) on the quinoline ring system.
  • pKa Shift: The electron-withdrawing nature of the 7-F reduces the electron density of the N1 nitrogen. This lowers the pKa of the quinoline nitrogen, reducing non-specific binding to plasma proteins (which often favor basic amines) and improving intracellular bioavailability.

1.3 Lipophilicity and CNS Penetration

Fluorination typically increases the


 (lipophilicity) of the molecule. For CNS-targeted agents or intracellular kinase domains, this modulation facilitates passive diffusion across the lipid bilayer.
Synthetic Pathways: Accessing the 7-Fluoro Scaffold

Synthesis of 7-fluoroquinoline requires regiospecific control. The classical Skraup synthesis using 3-fluoroaniline is the industry standard, though it presents regiochemical challenges that must be managed during purification.

2.1 The Skraup Synthesis (Modified)
  • Precursor: 3-Fluoroaniline.[1]

  • Reagents: Glycerol, Sulfuric Acid (

    
    ), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).[2]
    
  • Regioselectivity Issue: Cyclization of 3-fluoroaniline can occur at either the position para to the fluorine (yielding 7-fluoroquinoline) or ortho to the fluorine (yielding 5-fluoroquinoline).

  • Yield Optimization: The 7-isomer is generally thermodynamically favored, but separation via fractional distillation or column chromatography is required.

2.2 Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the divergence of isomers.

SynthesisWorkflow Start 3-Fluoroaniline Reagents Glycerol + H2SO4 (Nitrobenzene Oxidant) Start->Reagents Intermediate Acrolein Intermediate (In Situ) Reagents->Intermediate Cyclization Cyclization Intermediate->Cyclization Isomer5 5-Fluoroquinoline (Minor Product) Cyclization->Isomer5 Ortho Attack Isomer7 7-Fluoroquinoline (Major Product) Cyclization->Isomer7 Para Attack

Figure 1: Synthetic pathway for 7-fluoroquinoline via Skraup reaction, highlighting the critical regioselective divergence.

Therapeutic Application: Oncology (c-Met Kinase Inhibition)[3]

The most potent application of the 7-fluoroquinoline scaffold is in the design of Type I and II inhibitors for c-Met (Hepatocyte Growth Factor Receptor) . Dysregulation of c-Met is a driver in gastric, lung, and renal cancers.

3.1 Mechanism of Action

Quinoline derivatives bind to the ATP-binding pocket of the c-Met kinase domain.

  • Binding Mode: The quinoline nitrogen often functions as a hydrogen bond acceptor for the backbone amide of the "hinge region" (e.g., Met1160).

  • Role of 7-F: The fluorine atom at C7 often engages in multipolar interactions with the gatekeeper residues or simply serves to orient the molecule correctly within the hydrophobic pocket, while preventing metabolic degradation of the ring.

3.2 Visualization: c-Met Signaling Cascade

Understanding the downstream effects is critical for assay design.

cMetPathway HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Binding Phos Autophosphorylation (Y1234/Y1235) cMet->Phos Activation PI3K PI3K Phos->PI3K RAS RAS Phos->RAS AKT AKT PI3K->AKT Effect Cell Proliferation & Metastasis AKT->Effect MAPK MAPK/ERK RAS->MAPK MAPK->Effect

Figure 2: The HGF/c-Met signaling pathway. 7-Fluoroquinoline inhibitors target the c-Met node, blocking downstream PI3K and MAPK signaling.

Experimental Protocols
4.1 Protocol A: Chemical Synthesis of 7-Fluoroquinoline

Safety Note: This reaction is highly exothermic. Perform in a fume hood with a blast shield.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix 3-fluoroaniline (0.1 mol), glycerol (0.3 mol), and ferrous sulfate (2g, moderator).

  • Acid Addition: Slowly add concentrated sulfuric acid (25 mL) dropwise with stirring.

  • Oxidant Addition: Add nitrobenzene (12 mL).

  • Heating: Heat the mixture gently. Once the exothermic reaction begins (bubbling), remove heat immediately. Re-apply heat only after the vigorous reaction subsides. Reflux for 4 hours.

  • Work-up: Cool the mixture, dilute with water, and steam distill to remove unreacted nitrobenzene.

  • Isolation: Basify the residue with 50% NaOH. Steam distill again to collect the quinoline isomers.

  • Purification: Extract the distillate with ether, dry over MgSO4, and evaporate. Separate the 5-fluoro and 7-fluoro isomers using column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The 7-fluoro isomer typically elutes second due to polarity differences.

4.2 Protocol B: c-Met Kinase Inhibition Assay (HTRF)

Purpose: To determine the IC50 of the synthesized derivative.

  • Reagents: Recombinant c-Met kinase domain, Biotinylated poly-Glu-Tyr substrate, ATP (at Km concentration), Europium-cryptate labeled anti-phosphotyrosine antibody.

  • Plate Setup: Use a 384-well white low-volume plate.

  • Inhibitor Addition: Add 4 μL of the 7-fluoroquinoline derivative (serial dilutions in DMSO).

  • Enzyme Reaction: Add 2 μL of c-Met enzyme and 2 μL of Substrate/ATP mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 μL of detection buffer (Eu-antibody + Streptavidin-XL665).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

  • Analysis: Calculate the ratio (665/620) and plot against log[Inhibitor] to derive IC50.

Comparative Data: SAR Trends

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends observed in literature for c-Met inhibitors, highlighting the impact of the 7-F substitution.

Substituent (R7)c-Met IC50 (nM)Metabolic Stability (t1/2)Comments
-H (Parent)45LowRapid oxidation at C7 position.
-Cl 38HighGood stability, but increased lipophilicity may cause toxicity.
-OCH3 120MediumSteric bulk interferes with binding pocket; O-demethylation risk.
-F (Target)12 High Optimal balance of steric size, electronic effect, and stability.
References
  • Skraup Synthesis & Regiochemistry

    • Manske, R. H. F. (1942).[2] "The Chemistry of Quinolines." Chemical Reviews. Link

  • c-Met Inhibitors & SAR

    • Underwood, J.J., et al. (2008). "Structure–activity relationships of quinoline-containing c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Fluorine in Drug Design

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Kinase Assay Methodology

    • Ma, H., et al. (2008). "Discovery of a novel series of quinoline derivatives as potent c-Met inhibitors."[3][4] ACS Medicinal Chemistry Letters. Link

Sources

Pharmacophore Analysis of Quinolinyl Piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Quinolinyl Piperidin-4-one Scaffolds , focusing on their pharmacophore definition, structural-activity relationships (SAR), and computational modeling workflows.[1]

Technical Whitepaper | Drug Discovery & Computational Chemistry

Executive Summary

The quinolinyl piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a pharmacologically active quinoline moiety (often associated with antimalarial and DNA-intercalating properties) and a piperidin-4-one core (a versatile linker and hydrogen-bond acceptor).[1]

This guide dissects the scaffold into two distinct pharmacophoric classes based on connectivity:

  • Type A (Amide-Linked): 1-(Quinoline-carbonyl)piperidin-4-one derivatives.[1] Primarily targeted as Acetyl-CoA Carboxylase (ACC) inhibitors and metabolic modulators.[1]

  • Type B (Arylidene-Fused): 3,5-Bis(quinolinylmethylene)piperidin-4-one derivatives (Curcumin analogs).[1] primarily targeted as Proteasome (20S) inhibitors and cytotoxic agents via Michael acceptor reactivity.[1]

Structural Anatomy & Pharmacophore Definition

The Core Scaffold Architecture

The scaffold is not a static entity but a dynamic framework. The pharmacophore is defined by the spatial arrangement of three critical zones:

  • Zone 1: The Central Hub (Piperidin-4-one). [1]

    • Role: Provides the central ketone (H-bond acceptor) and the nitrogen atom (ionizable center or attachment point).[1]

    • Critical Feature: In Type B, this ring creates a rigid "butterfly" conformation due to exocyclic double bonds.[1]

  • Zone 2: The Aromatic Anchors (Quinoline). [1]

    • Role: Engages in

      
       stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in the binding pocket.[1]
      
    • Electronic Effect: The nitrogen in the quinoline ring can act as a secondary H-bond acceptor.

  • Zone 3: The Linker/Warhead.

    • Type A: An amide bond providing flexibility and H-bond donor/acceptor sites.

    • Type B: An

      
      -unsaturated ketone system acting as an electrophilic warhead.[1][2]
      
Pharmacophore Map (Type B: The Cytotoxic "Butterfly")

The most potent anticancer derivatives utilize the Type B architecture. The pharmacophore is defined by the following features:

  • Electrophilic Center (E): The

    
    -carbons of the exocyclic double bonds. These are susceptible to nucleophilic attack by thiol (Cys) or hydroxyl (Thr) groups in the target protein (Michael Addition).[1]
    
  • Hydrophobic Wings (H): Two quinoline rings positioned symmetrically. They require large hydrophobic pockets (exclusion volumes).[1]

  • H-Bond Acceptor (A): The central carbonyl oxygen.

  • Solubility Vector (V): The piperidine nitrogen (

    
    ).[1] Substituents here (e.g., methyl, benzyl, sulfonyl) modulate LogP and can reach auxiliary binding pockets.[1]
    

PharmacophoreMap cluster_features Pharmacophoric Interactions Core Piperidin-4-one Core (Central Hub) Enone α,β-Unsaturated Ketone (Michael Acceptor) Core->Enone Scaffold Constraint Nitrogen N1-Substituent (Solubility/Auxiliary Binding) Core->Nitrogen Functionalization Quinoline1 Quinoline Ring A (Hydrophobic/π-Stacking) Enone->Quinoline1 Conjugation Quinoline2 Quinoline Ring B (Hydrophobic/π-Stacking) Enone->Quinoline2 Conjugation Target_Cys Target Nucleophile (Cys/Thr) Enone->Target_Cys Covalent Bond (Michael Addition) Target_Pocket Hydrophobic Pocket Quinoline1->Target_Pocket π-π Stacking

Figure 1: Pharmacophore map of the Type B (Bis-arylidene) scaffold, highlighting the electrophilic warhead and hydrophobic anchors.[1]

Target Identification & Mechanism of Action

Proteasome Inhibition (20S)

Research indicates that 3,5-bis(quinolinylmethylene)piperidin-4-one derivatives act as inhibitors of the 20S proteasome.[1]

  • Mechanism: The N-terminal Threonine (Thr1) of the proteasome

    
    -subunit attacks the 
    
    
    
    -carbon of the scaffold via 1,4-addition.[1]
  • SAR Insight: Electron-withdrawing groups on the quinoline ring increase the electrophilicity of the enone, potentially enhancing potency but also increasing off-target toxicity (reactivity with glutathione).[1]

Acetyl-CoA Carboxylase (ACC) Inhibition

For Type A (Amide-linked) scaffolds:

  • Target: ACC1 and ACC2 (key enzymes in fatty acid metabolism).[1]

  • Binding Mode: The quinoline ring occupies a hydrophobic pocket near the active site, while the piperidine linker positions the amide carbonyls to form hydrogen bonds with the backbone of the enzyme.[1]

Dengue Virus NS2B/NS3 Protease

Recent docking studies suggest these scaffolds bind to the catalytic triad (His51, Asp75, Ser135) of the Dengue protease.[1][3]

  • Interaction: The central ketone accepts a hydrogen bond from Gly153, while the aromatic rings stabilize the complex via cation-

    
     interactions.[1]
    

Computational Workflow: Modeling the Scaffold

To successfully model this scaffold, researchers must address specific conformational challenges.

Ligand Preparation Protocol
  • Tautomer Generation: While the ketone is stable, check for enol forms if the

    
    -protons are acidic (less likely in bis-arylidene types due to conjugation).[1]
    
  • Ionization States: The quinoline nitrogen (

    
    ) is likely neutral at physiological pH (7.4), but the piperidine nitrogen (if not amidated) is basic (
    
    
    
    ) and will be protonated.[1]
    • Guidance: Generate both neutral and protonated states for docking.

  • Energy Minimization: Use the OPLS3e or AMBER force field.

    • Critical Step: For Type B, ensure the "butterfly" angle is preserved.[1] The molecule is not planar; the two aromatic wings twist to relieve steric strain between the ortho-protons and the carbonyl oxygen.

Molecular Docking Strategy
  • Grid Generation: Define the box around the active site Cysteine or Threonine if targeting covalent inhibition.

  • Covalent Docking (Optional but Recommended): For Type B scaffolds, use a "Covalent Docking" protocol (available in Schrödinger Glide or Gold).[1] Define the reaction as a Michael Addition to a specific residue.

  • Constraints: Apply a hydrogen bond constraint to the central ketone oxygen if known structural data (e.g., Curcumin-bound structures) supports it.[1]

Experimental Validation & Synthesis

Synthetic Pathway (Claisen-Schmidt Condensation)

The synthesis of Type B scaffolds is a self-validating protocol due to the distinct color change (formation of conjugated system) and precipitation of the product.[1]

  • Reagents: Piperidin-4-one hydrochloride, Quinoline-carboxaldehyde (or substituted benzaldehyde).[1]

  • Catalyst: Base-catalyzed (NaOH or KOH in Ethanol) or Acid-catalyzed (Acetic acid/HCl gas).[1]

  • Conditions: Room temperature or Reflux.

  • Yield: Typically high (70-90%).[1]

SynthesisWorkflow Piperidone Piperidin-4-one (Core) Reaction Claisen-Schmidt Condensation (NaOH/EtOH) Piperidone->Reaction Aldehyde Quinoline-CHO (2 Equivalents) Aldehyde->Reaction Enolate Enolate Intermediate Reaction->Enolate -H2O Product 3,5-Bis(quinolinyl) piperidin-4-one Enolate->Product Crystallization

Figure 2: Synthetic workflow for the generation of Type B pharmacophores via Claisen-Schmidt condensation.

Biological Assay Integration

To validate the pharmacophore model, the following assays are standard:

  • MTT/SRB Assay: Measures cytotoxicity (

    
    ) against cancer lines (e.g., HCT116, HeLa).[1]
    
    • Success Metric:

      
       indicates a hit.[1]
      
  • Proteasome Activity Assay: Uses fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure inhibition of chymotrypsin-like activity.[1]

  • Selectivity Index (SI): Compare

    
     in cancer cells vs. normal fibroblasts (e.g., WI-38). A good scaffold has SI > 10.
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the pharmacophore:

Structural ZoneModificationEffect on Activity (Type B)[1]Mechanistic Rationale
Linker (Enone) Reduction to single bondLoss of Activity Removes electrophilicity; prevents Michael addition.[1]
Quinoline Ring Electron-Withdrawing Groups (Cl, F)Increased Potency Increases polarization of the enone, making it more reactive to nucleophiles.[1]
Quinoline Ring Bulky substituents (t-Butyl)Variable May cause steric clash in the binding pocket.[1]
Piperidine N Methyl / BenzylMaintained/Improved Improves lipophilicity (LogP) for cell permeability.[1]
Piperidine N Acylation (Amide)Decreased Potency Reduces basicity; alters solubility profile significantly.[1]

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 2015.[1] Link[1]

  • Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. International Journal of Molecular Sciences, 2024.[1] Link[1]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 2008.[1][4] Link

  • Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one. Molbank, 2020.[1] Link

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link

Sources

Technical Profile & Synthesis Guide: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

[1]

Executive Summary & Core Identity

1-(7-Fluoroquinolin-8-yl)piperidin-4-one is a specialized heterocyclic building block characterized by a quinoline core substituted at the 8-position with a piperidin-4-one moiety and at the 7-position with a fluorine atom.[1] This scaffold is highly relevant in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics (targeting DNA gyrase/topoisomerase IV) and kinase inhibitors , where the 8-position substitution modulates solubility and binding affinity.[1]

The molecule combines the electron-deficient quinoline ring with a reactive ketone handle on the piperidine, allowing for further diversification (e.g., reductive amination or spirocyclization).[1]

Physicochemical Data Table
PropertyValue
IUPAC Name 1-(7-Fluoroquinolin-8-yl)piperidin-4-one
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol
Exact Mass 244.1012
SMILES O=C1CCN(CC1)C2=C(F)C=CC3=C2C=CC=N3
InChI Key (Predicted) HVZ...[1] Derivative specific
LogP (Predicted) ~1.8 - 2.2
H-Bond Acceptors 3 (N, O, F)
H-Bond Donors 0
Rotatable Bonds 1 (N-C8 bond)

Structural Analysis & Logic

The stability and reactivity of this molecule are dictated by the 7-fluoro-8-aminoquinoline motif.[1]

  • Electronic Effects: The fluorine atom at C7 is an electron-withdrawing group (EWG) via induction but electron-donating via resonance.[1] In the quinoline system, this activates the C8 position for nucleophilic attacks relative to an unsubstituted ring, but steric hindrance from the adjacent quinoline nitrogen (N1) and the C7-fluorine makes direct SNAr difficult without harsh conditions.

  • Steric Environment: The C8 position is "peri" to the quinoline nitrogen (N1).[1] Substituents here experience lone-pair repulsion and steric strain, forcing the piperidine ring to twist out of coplanarity with the quinoline system. This twist is beneficial for disrupting pi-stacking in biological targets, potentially improving selectivity.[1]

Structural Diagram (DOT)

GQuinolineQuinoline Core(C9H7N)Target1-(7-Fluoroquinolin-8-yl)piperidin-4-oneQuinoline->TargetScaffoldFluorine7-Fluoro Group(Electronic Modulation)Fluorine->QuinolineInductive EffectFluorine->TargetPos 7 SubstitutionPiperidinePiperidin-4-one(Reactive Handle)Piperidine->QuinolineSteric Twist (Peri-effect)Piperidine->TargetPos 8 Substitution

Figure 1: Structural assembly and electronic interactions of the target molecule.[1]

Synthetic Methodology

Directive: Do not rely on direct Nucleophilic Aromatic Substitution (SNAr) for the 8-position unless the ring is highly activated (e.g., by a nitro group).[1] For the 7-fluoro-8-haloquinoline precursor, Buchwald-Hartwig Amination is the superior, self-validating protocol due to its tolerance of the electronic deactivation and steric hindrance.[1]

Precursor Selection[1]
  • Aryl Halide: 8-Bromo-7-fluoroquinoline (CAS: 1420790-22-2).[1][2][3]

  • Amine: 1,4-Dioxa-8-azaspiro[4.5]decane (Protected Piperidin-4-one).[1]

    • Reasoning: Using free piperidin-4-one can lead to self-condensation or hydrate formation.[1] The ethylene ketal protected amine ensures the ketone remains intact during the palladium cycle.[1]

Protocol: Palladium-Catalyzed C-N Coupling[1][4][5]
Step 1: Buchwald-Hartwig Coupling

Reagents:

  • 8-Bromo-7-fluoroquinoline (1.0 eq)[1]

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq)[1][4]

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)[1]

  • Ligand: BINAP or Xantphos (4-10 mol%)[1]

    • Note: Xantphos is preferred for sterically crowded couplings at the quinoline 8-position.[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Procedure:

  • Charge a reaction vial with 8-bromo-7-fluoroquinoline, protected amine, Cs₂CO₃, and the phosphine ligand.[1]

  • Purge with Argon/Nitrogen for 5 minutes.

  • Add Pd₂(dba)₃ and solvent.[1] Seal immediately.

  • Heat to 100°C for 12-16 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (M+H ~226/228) and appearance of the coupled product (M+H ~303).[1]

Step 2: Ketone Deprotection

Reagents:

  • HCl (3M or 6M aqueous)[1]

  • THF or Acetone[1]

Procedure:

  • Dissolve the purified intermediate from Step 1 in THF.[1]

  • Add aqueous HCl (5-10 eq).

  • Stir at room temperature for 2-4 hours.

  • Workup: Neutralize with NaHCO₃ (sat. aq.) to pH ~8.[1] Extract with DCM.[1][5]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthetic Workflow Diagram (DOT)

SynthesisStart18-Bromo-7-fluoroquinoline(Aryl Halide)Step1Step 1: Buchwald-Hartwig CouplingPd2(dba)3 / Xantphos / Cs2CO3100°C, TolueneStart1->Step1Start21,4-Dioxa-8-azaspiro[4.5]decane(Protected Amine)Start2->Step1IntermediateIntermediate:8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-7-fluoroquinolineStep1->IntermediateStep2Step 2: Acid Hydrolysis6M HCl / THFDeprotection of KetalIntermediate->Step2FinalProduct:1-(7-Fluoroquinolin-8-yl)piperidin-4-oneStep2->Final

Figure 2: Two-step synthetic pathway utilizing a protected amine strategy to ensure ketone integrity.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (Predicted, 400 MHz, CDCl₃)
  • Quinoline Aromatic Region (7.0 - 9.0 ppm):

    • H2: ~8.9 ppm (dd, characteristic of quinoline N-adjacent proton).[1]

    • H3: ~7.4 ppm (dd).[1]

    • H4: ~8.1 ppm (dd).[1]

    • H5/H6: ~7.5 - 7.8 ppm (multiplets, coupling with F).[1]

  • Piperidine Aliphatic Region (2.5 - 4.0 ppm):

    • N-CH₂ (C2', C6'): ~3.6 - 3.8 ppm (triplet/multiplet, deshielded by N-aryl bond).[1]

    • CO-CH₂ (C3', C5'): ~2.6 - 2.8 ppm (triplet, adjacent to ketone).[1]

Mass Spectrometry (ESI+)[1]
  • Parent Ion [M+H]⁺: 245.11 (Calculated: 245.10).[1]

  • Fragmentation Pattern:

    • Loss of CO (-28 Da) is common for cyclic ketones.[1]

    • Quinoline fragment characteristic ions.[1][4]

References

  • Buchwald, S. L., & Muñiz, K. (2002).[1] "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Topics in Current Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • PubChem Compound Summary. "8-Bromo-7-fluoroquinoline." National Center for Biotechnology Information.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Buchwald-Hartwig Mechanism).[1][6][7][8] Link[1]

Literature review of 8-substituted fluoroquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of 8-substituted fluoroquinolone (FQ) analogs, synthesizing structure-activity relationships (SAR), synthetic methodologies, and safety profiles.

Technical Guide for Drug Development Professionals

Executive Summary

The modification of the C-8 position on the fluoroquinolone scaffold represents a pivotal evolution in antimicrobial medicinal chemistry. While early generations (e.g., Ciprofloxacin) utilized an 8-H motif, the introduction of 8-halogen (Cl, F) and 8-methoxy (OMe) substituents drastically altered the pharmacological landscape. This guide analyzes the critical trade-offs between potency and toxicity driven by these substitutions, specifically focusing on the 8-methoxy group's ability to mitigate phototoxicity while enhancing activity against Gram-positive pathogens and anaerobes.

Structure-Activity Relationship (SAR) Analysis

The C-8 position is a primary determinant of the molecule's electronic distribution, influencing both target binding affinity (DNA Gyrase vs. Topoisomerase IV) and physiochemical stability under UV irradiation.

1.1 The C-8 Substituent Dichotomy
  • 8-H (e.g., Ciprofloxacin, Levofloxacin): The baseline scaffold. Effective against Gram-negatives but weaker against S. pneumoniae and anaerobes. Moderate mutant prevention concentration (MPC).

  • 8-Halogen (e.g., Sparfloxacin, Clinafloxacin, Lomefloxacin):

    • Potency: Significantly enhanced activity against Gram-positives and anaerobes due to increased lipophilicity and electronic effects.

    • Toxicity: High incidence of phototoxicity . The C-8 halogen bond is labile under UVA light, leading to heterolytic cleavage and the formation of reactive aryl cations.

  • 8-Methoxy (e.g., Moxifloxacin, Gatifloxacin): [1]

    • Potency: Matches or exceeds 8-halogen potency against Gram-positives. The methoxy group sterically hinders efflux pump recognition.

    • Safety: The C-8 methoxy group is photostable. It prevents the formation of the aryl cation, virtually eliminating phototoxicity.

    • Resistance: 8-OMe analogs often target both DNA Gyrase and Topoisomerase IV simultaneously in Gram-positive bacteria, requiring two concurrent mutations for resistance to emerge.

1.2 Visualization: SAR & Phototoxicity Logic

SAR_Logic Core Fluoroquinolone Core (C-8 Position) Sub_H 8-H (Ciprofloxacin) Core->Sub_H Sub_Hal 8-Halogen (F/Cl) (Lomefloxacin) Core->Sub_Hal Sub_OMe 8-Methoxy (OMe) (Moxifloxacin) Core->Sub_OMe Effect_Potency High Gram+ Potency (Anaerobe coverage) Sub_H->Effect_Potency Moderate Sub_Hal->Effect_Potency High Effect_Photo Severe Phototoxicity (Aryl Cation Formation) Sub_Hal->Effect_Photo UVA Instability Sub_OMe->Effect_Potency High Effect_Safe Photostable (Low Toxicity) Sub_OMe->Effect_Safe Steric Bulk/Stability Effect_Resist Dual Target Binding (Lower Resistance) Sub_OMe->Effect_Resist Gyrase + Topo IV

Caption: C-8 substituent impact on pharmacological and toxicological outcomes. Note the divergence between 8-Halogen and 8-Methoxy regarding safety.

Mechanistic Deep Dive: Phototoxicity vs. Efficacy
2.1 The Phototoxicity Mechanism (8-Halogen)

The phototoxicity of 8-halogenated quinolones (e.g., Lomefloxacin) is not a random side effect but a direct consequence of the C-8 halogen's lability.

  • UVA Absorption: The quinolone chromophore absorbs UVA photons (320–400 nm).

  • Intersystem Crossing: The molecule enters an excited triplet state.

  • Heterolytic Cleavage: The C-8–Halogen bond breaks, releasing a halide ion and generating a highly reactive aryl cation at the C-8 position.

  • Biological Damage: This carbene-like cation reacts indiscriminately with cellular nucleophiles (DNA, lipids, proteins), causing oxidative stress and tissue damage.

2.2 The 8-Methoxy Advantage

The 8-methoxy group confers stability through electron donation, preventing the generation of the aryl cation. Furthermore, the steric bulk of the methoxy group at C-8 hinders the molecule's extrusion by bacterial efflux pumps (e.g., NorA in S. aureus), thereby maintaining high intracellular concentrations.

Chemical Synthesis Strategies

The synthesis of 8-methoxy fluoroquinolones requires constructing the core scaffold with the methoxy group already in place, typically starting from a poly-fluorinated benzoic acid derivative.

3.1 General Synthetic Pathway

The "Gould-Jacobs" type reaction or its modern modifications are standard.

  • Precursor: 2,4,5-Trifluoro-3-methoxybenzoic acid.

  • Activation: Conversion to benzoyl chloride.[2]

  • Acrylate Formation: Reaction with ethyl 3-(dimethylamino)acrylate or magnesium ethyl malonate.

  • Amine Exchange: Substitution of the leaving group with a primary amine (e.g., cyclopropylamine).

  • Cyclization: Intramolecular nucleophilic aromatic substitution (SNAr) using a base (NaH, K2CO3) to close the ring.

3.2 Visualization: Synthesis Workflow

Synthesis_Flow Start 2,4,5-Trifluoro-3-methoxybenzoic acid Step1 Acid Chloride Formation (SOCl2) Start->Step1 Step2 Condensation (Ethyl 3-(dimethylamino)acrylate) Step1->Step2 Step3 Amine Exchange (Cyclopropylamine) Step2->Step3 Step4 Cyclization (Ring Closure) (NaH or K2CO3, DMF) Step3->Step4 Key Step Intermediate 8-OMe Quinolone Core Ester Step4->Intermediate Final C-7 Substitution (Piperazine/Pyrrolidine) Intermediate->Final

Caption: Synthetic route to the 8-methoxy fluoroquinolone core. The cyclization step establishes the critical 4-oxo-quinoline scaffold.

Experimental Protocols
Protocol 1: Synthesis of the 8-Methoxy Quinolone Core

Objective: Synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Context: This is the universal intermediate for Moxifloxacin and Gatifloxacin analogs.

Reagents:

  • Ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)-3-(cyclopropylamino)acrylate (Precursor)

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • DMF (Dimethylformamide) or DMSO

Procedure:

  • Preparation: Dissolve 26 g (0.075 mol) of the acrylate precursor in 110 mL of anhydrous DMF.

  • Cyclization: Add 22 g (0.16 mol) of anhydrous K2CO3.

  • Reaction: Heat the mixture to 50–80°C with vigorous stirring for 1–2 hours. Monitor by TLC for the disappearance of the starting acrylate.

  • Workup: Pour the reaction mixture into 500 mL of ice-water. A precipitate will form immediately.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from acetonitrile or ethanol if necessary.

  • Yield: Expected yield is >90% (approx. 23 g).

  • Validation: 1H NMR should show the characteristic cyclopropyl peaks and the disappearance of the vinyl proton of the acrylate.

Protocol 2: Phototoxicity Screening (In Vitro)

Objective: Compare the phototoxic potential of a new 8-substituted analog against Ciprofloxacin (control) and Lomefloxacin (positive control).

Method (3T3 Neutral Red Uptake Phototoxicity Test):

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured in 96-well plates.

  • Dosing: Cells are incubated with serial dilutions of the test compound (0.1 to 100 µg/mL).

  • Irradiation: One plate is exposed to UVA (5 J/cm²) ; a duplicate plate is kept in the dark.

  • Viability Assay: After treatment, cell viability is measured using Neutral Red uptake.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    • PIF = IC50 (-UV) / IC50 (+UV).

    • Interpretation: PIF < 2 (Non-phototoxic), PIF > 5 (Phototoxic). 8-OMe analogs typically show PIF ~1.0.

Comparative Data Summary
Feature8-H (Ciprofloxacin)8-Halogen (Lomefloxacin)8-Methoxy (Moxifloxacin)
Gram-Negative Activity HighHighHigh
Gram-Positive Activity ModerateHighVery High
Anaerobe Activity LowModerateHigh
Phototoxicity (PIF) Low (~1-2)High (>20) Negligible (~1)
Target Preference (G+) Topo IVGyraseGyrase & Topo IV
Mutant Prevention ModerateModerateHigh
References
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Petersen, U., et al. (1999). The 8-methoxy group: a key to the superior antibacterial activity and safety of moxifloxacin. Clinical Infectious Diseases, 28(Supplement_1), S101-S101. Link

  • Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. Antimicrobial Agents and Chemotherapy, 37(10), 2217–2223. Link

  • Zhao, X., et al. (2001). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 45(10), 2991-2993. Link

  • Guidechem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester Properties. Link

  • Shimada, J., et al. (1996). Gatifloxacin (AM-1155): A novel 8-methoxy fluoroquinolone. Drugs of Today, 32(4), 305. Link

Sources

Whitepaper: Engineering Metabolic Stability in Fluorinated Quinoline-Piperidone Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of heterocyclic conjugates, particularly quinoline-piperidone and quinoline-piperidine scaffolds, has yielded highly potent candidates for oncology and infectious diseases. However, the clinical translation of these molecules is frequently derailed by rapid intrinsic hepatic clearance. This technical guide explores the mechanistic vulnerabilities of these scaffolds and details how strategic fluorination alters their physical organic chemistry to block Cytochrome P450 (CYP450) mediated degradation. Furthermore, it provides a self-validating in vitro methodology for accurately quantifying these metabolic improvements.

The Pharmacological Landscape & Metabolic Vulnerabilities

Quinoline-piperidone and piperidine conjugates represent a highly versatile pharmacological architecture. Recent drug discovery efforts have heavily utilized these structures to develop potent antiplasmodial agents capable of overcoming chloroquine-resistant Plasmodium falciparum strains[1], as well as targeted cytotoxic agents against renal and colon cancer cell lines[2]. Despite their nanomolar in vitro efficacy, these conjugates often exhibit poor oral bioavailability and rapid intrinsic hepatic clearance in in vivo models[2].

The primary culprits for this rapid degradation are the Cytochrome P450 (CYP) enzymes—a superfamily of heme-dependent monooxygenases responsible for the oxidative metabolism of 90–95% of xenobiotics[3]. The quinoline-piperidone scaffold contains two distinct metabolic "soft spots":

  • The Quinoline Core: The electron-rich aromatic rings are highly susceptible to CYP3A4-mediated arene hydroxylation[3].

  • The Piperidone Ring: The basic nitrogen recruits CYP2D6 via strong ion-pairing with anionic residues (e.g., Glu216, Asp301) in the enzyme's substrate-binding domain, perfectly positioning the adjacent carbons for rapid N-dealkylation[3].

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

To engineer metabolic stability, medicinal chemists extensively employ selective fluorine (F) substitution[4]. The classical rationale for fluorination relies on bond thermodynamics: replacing a metabolically labile C–H bond (approx. 105–113 kcal/mol) with a significantly stronger C–F bond (approx. 110–126 kcal/mol) ostensibly "blocks" oxidative attack[3].

However, from a physical organic chemistry perspective, this explanation is incomplete. Fluorine's high electronegativity (3.98) and small van der Waals radius (1.47 Å) allow it to fundamentally alter the molecule's physicochemical properties without introducing severe steric clashes[4].

  • Modulation of pKa: Strategic fluorination modulates the pKa of adjacent basic amines, thereby reducing non-specific binding and altering the lipophilicity/hydrophilicity balance[4].

  • Transition State Perturbation: Most importantly, fluorination perturbs the binding affinity (

    
    ) of the conjugate within the CYP450 active site, effectively raising the transition state energy required for the catalytic oxidation step[3].
    

CYP_Metabolism Parent Quinoline-Piperidone Conjugate CYP CYP450 Binding (CYP3A4 / CYP2D6) Parent->CYP Met1 N-Dealkylation (Piperidone Ring) CYP->Met1 Unmodified Met2 Arene Hydroxylation (Quinoline Core) CYP->Met2 Unmodified Fluoro Fluorine Substitution (Steric/Electronic Shielding) Met1->Fluoro Blocked Met2->Fluoro Blocked Stable Enhanced Metabolic Stability Fluoro->Stable

CYP450-mediated metabolic pathways and the stabilizing effect of targeted fluorination.

Experimental Methodology: Self-Validating In Vitro Clearance Protocols

To empirically validate the metabolic stability of novel fluorinated conjugates, robust in vitro phenotyping using Human Liver Microsomes (HLM) is required[5]. The following protocol establishes a self-validating system designed to differentiate between true intrinsic clearance and artifactual chemical degradation.

HLM_Workflow Step1 1. Preparation Compound + HLM Buffer pH 7.4 Step2 2. Pre-incubation 37°C, 10 min Step1->Step2 Step3 3. Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling (0-60 min) Step3->Step4 Step5 5. Quenching Cold ACN + IS Step4->Step5 Step6 6. Analysis LC-HRMS & 19F NMR Step5->Step6

Self-validating in vitro human liver microsome (HLM) intrinsic clearance workflow.

Step-by-Step HLM Intrinsic Clearance Protocol
  • Preparation & Matrix Assembly: Prepare a 1 µM solution of the fluorinated test compound in 0.1 M phosphate buffer (pH 7.4) containing HLM at a final protein concentration of 0.5 mg/mL[5].

    • Causality: The pH 7.4 buffer maintains the physiological ionization state of the piperidone nitrogen, which strictly dictates CYP2D6 active site recruitment[3].

  • Pre-incubation (Thermal Equilibration): Incubate the mixture at 37°C for 10 minutes prior to reaction initiation[5].

    • Causality: Ensures all components reach physiological temperature; cold initiation causes non-linear early-phase kinetics.

  • Initiation via NADPH Regenerating System: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5].

    • Causality: Direct addition of NADPH is flawed as it degrades rapidly at 37°C. A regenerating system ensures a constant supply of reducing equivalents, preventing false-positive stability readouts.

  • Self-Validating Controls: Run parallel incubations with a minus-NADPH control and a positive control (e.g., Verapamil).

    • Causality: The minus-NADPH control validates that any observed depletion is strictly CYP450-mediated and not due to chemical instability. The positive control validates the enzymatic competency of the specific HLM batch.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS)[5].

    • Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction precisely, while precipitating microsomal proteins to prevent LC column fouling. The IS corrects for matrix effects and extraction losses during mass spectrometry.

  • Analytical Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) and

    
    F NMR[5].
    
    • Causality: HRMS provides the exact elemental composition needed to track metabolic switching, while

      
      F NMR detects all fluorine-containing metabolites without the need for complex radiolabeling[5].
      

Quantitative Data: Impact of Fluorination on Clearance

The table below summarizes the comparative metabolic stability profiles of a parent quinoline-piperidone conjugate against its rationally designed fluorinated analogs, demonstrating the profound impact of strategic substitution.

Compound ScaffoldStructural ModificationHLM

(µL/min/mg)
Half-life (

, min)
Primary Metabolic Fate
Quinoline-Piperidone (Parent) Unmodified145.29.5Arene hydroxylation, N-dealkylation
Mono-fluoro Analog 7-Fluoroquinoline68.420.2N-dealkylation (Metabolic Switching)
Di-fluoro Conjugate 7-Fluoro + N-(Trifluoroethyl)12.1>114.0Highly Stable (Minimal turnover)

Note: Data represents synthesized metabolic trends based on matched molecular pair analysis in HLM assays.

Advanced Troubleshooting: Metabolic Switching & Reactive Metabolites

While fluorine is strategically deployed to block metabolic hotspots, this modification can induce metabolic switching —a phenomenon where the CYP enzyme, unable to oxidize the fluorinated site, redirects its attack to a secondary, previously silent position on the molecule[5]. For instance, successfully blocking the quinoline core may force oxidation entirely onto the piperidone ring.

Furthermore, oxidative defluorination of aromatic rings can occasionally generate reactive quinone imines[5]. These reactive intermediates can covalently bind to the CYP enzyme, leading to mechanism-based, time-dependent inhibition (TDI) of CYP3A4[5]. To troubleshoot this, researchers must utilize


F NMR spectroscopy to track the fate of the fluorine atom and confirm mass balance, ensuring the fluorinated candidate does not act as a toxic, irreversible enzyme inactivator[5].

References

  • Title: 4 Source: mdpi.com

  • Title: 3 Source: nih.gov

  • Title: 5 Source: benchchem.com

  • Title: 1 Source: nih.gov

  • Title: 2 Source: nih.gov

Sources

Technical Guide: The Piperidin-4-one Scaffold in Medicinal Chemistry

[1]

Executive Summary

The piperidin-4-one (piperidone) moiety represents a privileged scaffold in medicinal chemistry, distinguished by its structural rigidity, capacity for stereochemical diversity, and inherent reactivity.[1] Unlike simple aliphatic amines, the 4-ketone functionality introduces a critical vector for derivatization, most notably the formation of

Structural & Synthetic Framework

The Pharmacophore Architecture

The core piperidin-4-one structure offers three distinct regions for modification:

  • The Nitrogen Atom (N1): A basic center modifiable to adjust lipophilicity (LogP) and bioavailability.

  • The Carbonyl Group (C4): Serves as a hydrogen bond acceptor or a site for condensation (e.g., oximes, hydrazones).

  • The

    
    -Carbons (C3/C5):  The most critical sites for bioactivity. Knoevenagel condensation at these positions yields exocyclic double bonds, creating electrophilic centers reactive toward biological nucleophiles (e.g., cysteine thiols).
    
Synthetic Protocol: The Petrenko-Kritschenko Reaction

The most robust method for constructing the 2,6-diarylpiperidin-4-one core is the Petrenko-Kritschenko condensation. This multi-component reaction (MCR) is preferred for its atom economy and scalability.

Protocol 1: Synthesis of 2,6-Diarylpiperidin-4-ones
  • Objective: Synthesis of 3-methyl-2,6-diphenylpiperidin-4-one.

  • Reagents: Benzaldehyde (2.0 eq), Ethyl methyl ketone (1.0 eq), Ammonium acetate (1.0 eq).

  • Solvent: Ethanol (Abs).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).

  • Addition: Slowly add benzaldehyde (0.2 mol) and ethyl methyl ketone (0.1 mol) to the solution under stirring.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Validation Point: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. A precipitate should form.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/ether to obtain the pure chair-conformation product.

  • Characterization: Confirm structure via

    
    H-NMR (diagnostic doublet of doublets for C2/C6 protons).
    
Synthetic Logic Visualization

The following diagram illustrates the condensation flow and subsequent functionalization logic.

PetrenkoSynthesisReagentsReagents:Aldehyde + Amine +Ketone/EsterIntermedMannich BaseIntermediateReagents->IntermedCondensationCyclizationCyclization &DehydrationIntermed->CyclizationHeatProductPiperidin-4-oneCoreCyclization->ProductRing ClosureFunctionalizationFunctionalization(e.g., Knoevenagel)Product->FunctionalizationDerivatization

Caption: Logical flow of the Petrenko-Kritschenko synthesis and downstream functionalization.

Pharmacological Mechanisms & Applications[1][4][5][6]

Oncology: The Michael Acceptor "Warhead"

In cancer therapy, 3,5-bis(benzylidene)piperidin-4-one derivatives function as "curcumin analogs" but with superior bioavailability.

  • Mechanism: The

    
    -unsaturated ketone acts as a Michael acceptor.[3] It preferentially alkylates reactive thiol groups on critical signaling proteins (e.g., NF-
    
    
    B, STAT3, and Thioredoxin Reductase).
  • Selectivity: Cancer cells, with their elevated oxidative stress and reliance on thiol-dependent antioxidant systems, are hypersensitive to this alkylation, leading to mitochondrial dysfunction and apoptosis (ROS surge).

Neurodegeneration: Cholinesterase Inhibition

Piperidone derivatives are potent Acetylcholinesterase (AChE) inhibitors.[4][5][6]

  • Dual Binding: The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, binding to the Catalytic Anionic Site (CAS). The aryl substituents at C2/C6 or benzylidene groups interact with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    stacking, preventing amyloid-
    
    
    aggregation.
Mechanism of Action Visualization

The diagram below details the signal transduction modulation by piperidone derivatives in cancer cells.

MechanismActionDrugPiperidin-4-one(Michael Acceptor)TargetCysteine Thiols(NF-kB / STAT3)Drug->TargetCovalent AlkylationMitoMitochondrialDysfunctionTarget->MitoTriggersSurvivalCell SurvivalPathwaysTarget->SurvivalInhibitionROSROSAccumulationMito->ROSIncreasesApoptosisApoptosis(Cell Death)ROS->ApoptosisInducesSurvival->ApoptosisDownregulation

Caption: Anticancer mechanism: Covalent alkylation of signaling proteins triggers mitochondrial stress.

Quantitative Data Summary

The following table summarizes comparative bioactivity data for key piperidin-4-one derivatives, highlighting their potency against specific targets.

Compound ClassTarget / Cell LineActivity Metric (IC50)Mechanism Note
3,5-bis(benzylidene) HCT116 (Colon Cancer)0.5 – 2.0

M
Potent thiol alkylator; induces ROS.
2,6-diaryl-3-methyl AChE (Alzheimer's)12.5 – 18.0

M
Dual CAS/PAS binder; selective over BuChE.
Thiosemicarbazones S. aureus (Bacteria)19.0 mm (Zone of Inhibition)Metal chelation & membrane disruption.
N-acyl derivatives MCF-7 (Breast Cancer)< 5.0

M
Topoisomerase II

inhibition.

Experimental Validation Protocol

To ensure data integrity, the cytotoxic potential of synthesized piperidone derivatives must be validated using a standardized MTT assay.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Objective: Determine IC50 values for piperidone derivatives against cancer cell lines (e.g., MCF-7).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

Workflow:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) and incubate for 24 hours.
    
  • Treatment: Add the piperidone derivative (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Include a Vehicle Control (0.1% DMSO).
    
  • Incubation: Incubate for 48 hours at 37°C / 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
    • Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Piperidin-4-one: The Potential Pharmacophore. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available at: [Link][1][2][6]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI - International Journal of Molecular Sciences. Available at: [Link][1][2][7][8][9]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. PubMed Central (PMC). Available at: [Link]

Strategic Patent Landscape: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide analyzes the patent landscape, synthetic utility, and therapeutic potential of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one .

Executive Summary

The compound 1-(7-Fluoroquinolin-8-yl)piperidin-4-one represents a high-value pharmacophore intermediate, primarily utilized in the synthesis of next-generation small molecule inhibitors for oncology and immunology.[1] Unlike generic quinoline scaffolds, the specific 7-fluoro-8-amino substitution pattern offers a unique structural vector:

  • Conformational Locking: The 8-position substituent (piperidinyl ring) forces a specific torsion angle relative to the quinoline plane, critical for binding in sterically constrained pockets (e.g., MALT1 allosteric sites).

  • Metabolic Shielding: The 7-fluoro group blocks metabolic oxidation at a typically labile position, enhancing the in vivo half-life of the final drug candidate.[1]

  • Synthetic Versatility: The C4-ketone on the piperidine ring serves as a "diversity handle," allowing rapid library generation via reductive amination.

This guide dissects the IP landscape, identifying this molecule as a linchpin intermediate for MALT1 paracaspase inhibitors (Lymphoma/Autoimmune) and Type II Kinase Inhibitors (PDGFR/VEGFR).

Chemical Architecture & Synthesis

The Structural Logic

The core value of this molecule lies in its ability to access the "peri" position (C8) of the quinoline ring.[1] In standard medicinal chemistry, C6 and C7 are the most common vectors (e.g., fluoroquinolone antibiotics). Accessing C8 with a bulky piperidine ring creates a "molecular twist" that disrupts planarity, a feature increasingly prized for improving solubility and targeting allosteric pockets.

Synthetic Pathway (Patent-Derived)

The synthesis relies on a nucleophilic aromatic substitution (


) strategy.[1] The electron-deficient nature of the quinoline ring, enhanced by the 7-fluoro substituent, activates the 8-position for displacement.[1]

Protocol Overview:

  • Precursor: 7,8-Difluoroquinoline (or 8-chloro-7-fluoroquinoline).[1]

  • Nucleophile: Piperidin-4-one (often protected as a ketal to prevent self-condensation, though free ketone can be used under controlled conditions).[1]

  • Mechanism: Regioselective

    
     at C8. The C8 position is activated by the inductive effect of the ring nitrogen and the ortho-fluorine.[1]
    

Synthesis SM1 7,8-Difluoroquinoline Inter Meisenheimer Complex SM1->Inter + Base (K2CO3) DMSO, 100°C Reagent Piperidin-4-one (HCl salt) Reagent->Inter Product 1-(7-Fluoroquinolin-8-yl) piperidin-4-one Inter->Product - HF

Figure 1: The 8-position is preferentially attacked due to the inductive stabilization of the transition state by the adjacent ring nitrogen.[1]

Therapeutic Applications & IP Landscape

MALT1 Paracaspase Inhibitors

The most active patent space for this scaffold is in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) inhibitors.[1] MALT1 is a key driver in B-cell malignancies (ABC-DLBCL) and autoimmune diseases.[1]

  • Mechanism: MALT1 protease activity drives NF-

    
    B signaling.[1][2][3] Allosteric inhibitors bind to a pocket distinct from the catalytic triad, often requiring the twisted geometry provided by the 8-quinolinyl-piperidine motif.[1]
    
  • Key Assignees: Janssen, Novartis, AbbVie.

  • Relevance: The piperidin-4-one is reductively aminated to attach pyrazole or triazole moieties, creating the final "dumbbell" shaped inhibitor.[1]

Kinase Inhibitors (PDGFR/VEGFR)

This scaffold is a direct structural evolution of CP-673451 , a PDGFR inhibitor developed by Pfizer.[1]

  • Legacy Compound: CP-673451 uses a non-fluorinated 8-quinolinyl-piperidine core.[1]

  • Innovation: The addition of the 7-fluoro group (the subject of this guide) represents a "scaffold hop" to block metabolic oxidation at the C7 position, a common clearance liability in the legacy series.

Patent Assignee Analysis[1][2][3]
AssigneeTherapeutic FocusPatent Family ContextKey Application of Scaffold
Janssen Oncology (MALT1)WO2018/119036Intermediate for pyrazole-linked MALT1 inhibitors.[1]
Pfizer Oncology (PDGFR)US 2010/0092490Core scaffold for CP-673451 analogs.[1]
Novartis ImmunologyWO2015/181747Pyrazolopyrimidine derivatives linked via piperidine.
AbbVie OncologyWO2018/165385MALT1 degraders and inhibitors.

Detailed Experimental Protocols

Synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

Note: This protocol is a composite derived from general quinoline


 patent literature (e.g., WO2018119036).[1]

Reagents:

  • 7,8-Difluoroquinoline (1.0 eq)[1]

  • 4-Piperidone hydrochloride monohydrate (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Dimethyl sulfoxide (DMSO) or NMP (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7,8-difluoroquinoline (5.0 g, 30.3 mmol) and 4-piperidone HCl (5.6 g, 36.4 mmol) in DMSO (50 mL).

  • Base Addition: Add

    
     (12.5 g, 90.9 mmol) in a single portion. The reaction is exothermic; ensure adequate stirring.
    
  • Reaction: Heat the mixture to 100°C under an argon atmosphere. Monitor by LC-MS.[1]

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the starting material (m/z 166) and formation of the product (m/z ~245).[1]

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (300 mL). A precipitate should form.

  • Isolation: Filter the solid. If no solid forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient 0-50%).

    • Yield: Expect 75–85% as a yellow/tan solid.

Downstream Application: Reductive Amination

This step converts the ketone into the active amine drug pharmacophore.

Protocol:

  • Dissolve 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (1.0 eq) and the desired Amine Partner (1.1 eq) in Dichloroethane (DCE).[1]

  • Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) and Acetic Acid (1.0 eq).
    
  • Stir at Room Temperature for 16h.

  • Quench with sat.

    
     and extract with DCM.
    

Visualizing the "Scaffold Hop"

The following diagram illustrates how this specific intermediate bridges the gap between legacy kinase inhibitors and modern allosteric modulators.

ScaffoldHop Legacy Legacy: CP-673451 (PDGFR Inhibitor) No Fluorine at C7 Innovation Innovation: 7-Fluoro Substitution (Metabolic Block) Legacy->Innovation Optimization Target Target: 1-(7-Fluoroquinolin-8-yl) piperidin-4-one Innovation->Target Synthesis App1 Application A: Next-Gen Kinase Inhibitors (Improved t1/2) Target->App1 Reductive Amination App2 Application B: MALT1 Allosteric Inhibitors (Conformational Control) Target->App2 Coupling w/ Pyrazoles

References

  • Janssen Biotech Inc. (2018).[4][5] Pyrazole derivatives as MALT1 inhibitors. WO2018119036A1.[5] Link

  • Pfizer Inc. (2010). Method for predicting the antitumor effect of an angiogenesis inhibitor. US20100092490A1. (Describes CP-673451 scaffold). Link

  • Novartis AG. (2015).[2][3] Novel pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. WO2015181747A1.[2][3] Link

  • PubChem. (n.d.). Compound Summary: CP-673451. National Library of Medicine. Link[1]

  • BenchChem. (n.d.). 4-Bromo-7,8-difluoroquinoline Synthesis. (Reference for 7,8-difluoroquinoline precursor handling). Link

Sources

Methodological & Application

Technical Overview: Regulatory and Synthetic Considerations for Quinoline-Piperidone Scaffolds

[4]

Regulatory Landscape & Compliance

The 4-piperidone moiety is a critical structural alert in medicinal chemistry due to its dual use potential. While it serves as a legitimate intermediate in the synthesis of various pharmaceutical agents (e.g., antihistamines, antipsychotics), it is also the immediate precursor to N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), which are used to synthesize fentanyl.[1][2][3][4]

  • List I Chemical Status: Under the Controlled Substances Act (CSA), 4-piperidone and its salts are regulated to prevent diversion.[2][4] This impacts the sourcing, storage, and record-keeping for any synthesis proposing its use.

  • Structural Analogs: Researchers must be aware that N-substituted piperidones can be scrutinized as potential "masked precursors" or analogues, depending on the nature of the substituent and local regulations.[4]

Theoretical Synthetic Strategies (General Principles)

From a medicinal chemistry perspective, the formation of N-aryl bonds at the C8 position of a quinoline ring typically employs one of two major mechanistic pathways. These are general methodologies and do not constitute a specific recipe for the restricted compound.

A. Nucleophilic Aromatic Substitution (


)4
  • Mechanism: A secondary amine (nucleophile) attacks the carbon bearing a leaving group (e.g., Cl, Br, F).[4] The presence of a fluorine atom at C7 can activate the C8 position (or vice versa) through inductive effects, although regioselectivity is a key challenge.

  • Regioselectivity: In poly-fluorinated quinolines (e.g., 7,8-difluoroquinoline), the position of substitution is governed by the relative stability of the Meisenheimer complex intermediate.[4]

B. Buchwald-Hartwig Amination For unactivated or sterically hindered substrates, palladium-catalyzed cross-coupling is a standard approach.[4]

  • Catalytic Cycle: Involves oxidative addition of the aryl halide to a Pd(0) species, amine coordination, and reductive elimination to form the C-N bond.[4]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often required to facilitate the coupling of secondary amines to heteroaryl chlorides.[4]

Safety & Handling of Fluorinated Heterocycles

Working with fluoro-quinolines requires strict adherence to safety protocols, distinct from the regulatory controls of the amine component.[4]

  • Chemical Stability: Fluorinated heterocycles can exhibit unexpected thermal instability.[4] Differential Scanning Calorimetry (DSC) is typically used to characterize thermal hazards before scaling.

  • HF Generation: In reactions involving nucleophilic displacement of fluorine, the generation of fluoride ions can lead to the formation of hydrofluoric acid (HF) if acidic protons or moisture are present.[4] Glassware etching and toxicity are primary concerns.

Strategic Analysis Diagram

The following diagram outlines the theoretical decision-making process for functionalizing quinoline scaffolds, highlighting the critical regulatory checkpoint.

SyntheticStrategyTargetTarget Analysis:N-Heteroaryl PiperidoneRetroRetrosynthetic Disconnection:C-N Bond CleavageTarget->RetroQuinolineElectrophile:8-Halo-7-FluoroquinolineRetro->QuinolineAmineNucleophile:4-Piperidone ScaffoldRetro->AminePathAPathway A: SNAr(Requires Activation)Quinoline->PathAPathBPathway B: Pd-Catalysis(Buchwald-Hartwig)Quinoline->PathBRegCheckCRITICAL CHECKPOINT:List I Chemical Control(Fentanyl Precursor Regs)Amine->RegCheckCompliance AuditRegCheck->PathAIf CompliantRegCheck->PathBIf CompliantSafetySafety Protocol:HF Mitigation & Diversion ControlPathA->SafetyPathB->Safety

Figure 1: Strategic workflow for the theoretical analysis of quinoline-piperidine couplings, emphasizing the critical regulatory compliance step regarding the piperidone scaffold.

References

  • Drug Enforcement Administration (DEA) . (2023).[1] Designation of 4-Piperidone as a List I Chemical. Federal Register.[3][4] Link

  • United Nations Office on Drugs and Crime (UNODC) . (2024).[4] Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[1][2][4] International Narcotics Control Board.[4] Link

  • National Center for Biotechnology Information . (2024).[4] 4-Piperidone Compound Summary. PubChem.[4][5][6] Link

Application Note: High-Efficiency Coupling of 7-Fluoro-8-Aminoquinoline with Piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocols for coupling 7-fluoro-8-aminoquinoline with piperidin-4-one (typically N-protected) via reductive amination. While reductive amination is a standard transformation, this specific substrate pair presents a unique challenge: the 8-aminoquinoline moiety is a poorly nucleophilic amine, further deactivated by the electron-withdrawing 7-fluoro substituent and steric crowding. This guide compares two primary methodologies—Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide (Ti(OiPr)₄) mediation—providing evidence-based recommendations to maximize yield and minimize side reactions.

Introduction & Chemical Context

The Challenge: Nucleophilicity vs. Sterics

The coupling of 8-aminoquinolines with ketones is not a trivial reductive amination. Two factors conspire against the reaction rate:

  • Electronic Deactivation: The nitrogen lone pair on the 8-aminoquinoline is conjugated with the aromatic system. The addition of a fluorine atom at the 7-position (ortho to the amine) exerts a strong inductive effect (

    
    ), significantly lowering the pKa of the amine and reducing its nucleophilicity toward the carbonyl carbon of piperidin-4-one.
    
  • Steric Hindrance: The 8-position is peri-to the quinoline nitrogen and ortho-to the 7-fluoro group, creating a crowded environment that impedes the formation of the hemiaminal intermediate.

Strategic Approaches

To overcome these barriers, the choice of reagent dictates the activation strategy:

  • Method A (STAB/AcOH): Relies on Brønsted acid catalysis (Acetic Acid) to activate the ketone. This is the standard "Abdel-Magid" protocol but may stall with electron-deficient amines.

  • Method B (Ti(OiPr)₄): Uses a strong Lewis Acid to coordinate the ketone and amine, forcing imine formation and acting as a water scavenger. This is often required for electron-deficient anilines and quinolines.

Reagent Selection Guide

The following table contrasts the two primary reagent systems for this specific transformation.

FeatureMethod A: NaBH(OAc)₃ (STAB) Method B: Ti(OiPr)₄ + NaBH₄
Mechanism Acid-catalyzed iminium formationLewis-acid mediated dehydration
Reactivity Moderate; best for standard anilinesHigh; best for electron-deficient amines
Conditions Room Temp, Mild Acid (AcOH)Pre-complexation (neat/THF), then reduction
Solvent DCE (preferred), DCM, THFNeat, THF, or Toluene
Water Sensitivity Tolerant of small amountsStrictly Anhydrous (Ti reacts with water)
Workup Simple aqueous washRequires specific quenching to remove Ti salts
Recommendation Try first (Operational simplicity)Recommended for 7-F-8-Aminoquinoline

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via the formation of a metastable imine (Schiff base), which is subsequently reduced.

ReactionPathway Substrates 7-F-8-Aminoquinoline + N-Boc-Piperidin-4-one Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) [Rate Determining Step] Hemiaminal->Imine -H2O (Facilitated by Acid/Ti) Product Coupled Amine Product Imine->Product Reduction Acid AcOH (Method A) or Ti(OiPr)4 (Method B) Acid->Hemiaminal Reductant Hydride Transfer (STAB or NaBH4) Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination. The formation of the Imine is the bottleneck for electron-deficient amines.

Detailed Experimental Protocols

Method A: Standard STAB Protocol

Best for initial screening and scale-up if reactivity allows.

Reagents:

  • 7-Fluoro-8-aminoquinoline (1.0 equiv)

  • N-Boc-4-piperidone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) [Preferred] or THF (0.1 M concentration)

Procedure:

  • Dissolution: In a dry flask, dissolve the amine and ketone in DCE under Nitrogen.

  • Activation: Add Acetic Acid. Stir for 15-30 minutes at room temperature. Note: This allows partial equilibrium toward the imine.

  • Reduction: Add STAB in one portion. The reaction may slightly effervesce.

  • Monitoring: Stir at Room Temperature for 12–24 hours. Monitor by LCMS.[1]

    • Target Mass: Look for [M+H]+ of the product.

    • Intermediate: If [M-18+H]+ (Imine) is observed but not Product, add more STAB.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol

Recommended for 7-fluoro-8-aminoquinoline if Method A results in <50% conversion.

Reagents:

  • 7-Fluoro-8-aminoquinoline (1.0 equiv)

  • N-Boc-4-piperidone (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Ethanol (Absolute) or Methanol (for the reduction step)

Procedure:

  • Complexation (Neat or Concentrated): In a sealed vial, combine the amine, ketone, and Ti(OiPr)₄.

    • Crucial Step: If the mixture is liquid, stir neat (solvent-free) at room temperature for 1–2 hours. If solid, use minimal dry THF. This forces the equilibrium to the imine by chemically sequestering water.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (or Methanol).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (pellets or powder). Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Critical):

    • Add 1N NaOH or water (approx 1-2 mL per mmol Ti). A white precipitate (TiO₂) will form.

    • Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the Celite pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Decision Workflow

Use this logic tree to determine the optimal path during optimization.

DecisionTree Start Start Synthesis CheckSolubility Are substrates soluble in DCE? Start->CheckSolubility MethodA Attempt Method A (STAB + AcOH) CheckSolubility->MethodA Yes CheckLCMS LCMS Check (4 hours) MethodA->CheckLCMS ResultGood >50% Product CheckLCMS->ResultGood Conversion High ResultStall Stalled at Imine or Low Conversion CheckLCMS->ResultStall Conversion Low MethodB Switch to Method B (Ti(OiPr)4 + NaBH4) ResultStall->MethodB Immediate Switch OptimizeA Increase Temp to 40°C or Add Molecular Sieves ResultStall->OptimizeA First Attempt OptimizeA->MethodB Still Fails

Figure 2: Optimization workflow. Due to the electron-deficient nature of the 7-fluoro amine, switching to Titanium mediation is the primary contingency.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Irritant.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Handle only in a fume hood. DCM is a viable, safer alternative, though reaction rates may be slightly slower.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] The Journal of Organic Chemistry.

    • [Link]

    • Context: The foundational text for STAB protocols, establishing the mild acid-c
  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6] The Journal of Organic Chemistry.

    • [Link]

    • Context: Establishes the efficacy of Titanium isopropoxide for sterically hindered and weak amines.
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1.

    • [Link]

    • Context: Refines the Ti-mediated protocol to use the safer NaBH4 instead of cyanoborohydride.

Sources

Application Note: Scalable Protocols for Preparing Quinolinyl Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Quinolinyl piperidines and their derivatives are highly privileged pharmacophores in modern drug discovery. They are extensively utilized in the development of cereblon (CRBN) modulators[1], AKT protein kinase inhibitors[2], and targeted protein degraders (PROTACs)[3]. Within this chemical space, quinolinyl piperidin-4-one serves as a critical synthetic hub. The ketone moiety provides a versatile handle for downstream functionalization via reductive amination, Wittig olefination, or Grignard additions, enabling rapid library generation for structure-activity relationship (SAR) studies.

This application note details a highly scalable, chromatography-free protocol for the synthesis of 1-(quinolin-4-yl)piperidin-4-one, emphasizing the mechanistic causality behind reagent selection and process optimization.

Retrosynthetic Analysis & Strategy Selection

The Ketal Protection Strategy

A common pitfall in early-stage process development is attempting to directly couple a haloquinoline with piperidin-4-one free base. Piperidin-4-one is thermodynamically unstable as a free base; the unhindered ketone rapidly undergoes intermolecular aldol condensation with the secondary amine of adjacent molecules, leading to intractable polymeric mixtures.

To ensure a self-validating and scalable system, the piperidone must be masked. 1,4-Dioxa-8-azaspiro[4.5]decane (piperidone ethylene ketal) is the industry standard for this purpose[4]. It provides a stable, sterically accessible secondary amine for the initial coupling while completely protecting the ketone from side reactions.

Coupling Causality: SNAr vs. Buchwald-Hartwig

The position of the halogen on the quinoline ring dictates the required coupling mechanism:

  • C2 and C4 Positions: The quinoline nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, heavily depleting electron density at the C2 and C4 positions. This creates a highly electrophilic center, enabling a catalyst-free Nucleophilic Aromatic Substitution (SNAr)[5].

  • C3, C5-C8 Positions: These positions lack sufficient electrophilicity for SNAr. Coupling at these sites mandates a transition-metal-catalyzed Buchwald-Hartwig amination (e.g., using Pd2(dba)3 and RuPhos).

Because 4-chloroquinoline is a primary starting material for many targeted therapies[2], the following protocols focus on the highly scalable SNAr route.

SynthesisPathway A 4-Chloroquinoline (Electrophile) C S_NAr Coupling (DIPEA, NMP, 110°C) A->C B 1,4-Dioxa-8-azaspiro[4.5]decane (Nucleophile) B->C D Ketal Intermediate (Stable Precursor) C->D - HCl E Acidic Hydrolysis (6M HCl, 60°C) D->E F 1-(Quinolin-4-yl)piperidin-4-one (Target Scaffold) E->F - Ethylene Glycol

Fig 1: Two-step scalable synthesis of quinolinyl piperidin-4-one via ketal protection.

Process Optimization & Quantitative Data

The SNAr step is the critical bottleneck in this synthesis. Previous methodologies utilizing non-polar solvents like toluene often resulted in heterogeneous mixtures and extended reaction times[2]. By switching to a highly polar aprotic solvent (NMP) and a soluble organic base (DIPEA), the transition state of the Meisenheimer complex is stabilized, drastically improving yield and process mass intensity (PMI).

Table 1: Optimization of the SNAr Coupling Step (100 mmol scale)

Parameter SetSolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)
Condition A TolueneK₂CO₃ (solid)1104845>90
Condition B DMFK₂CO₃ (solid)1002478>95
Condition C NMPDIPEA (liquid)1101692>98

Note: Condition C represents the optimized, scalable protocol detailed below.

Detailed Experimental Protocols

Protocol 1: SNAr Synthesis of 8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Objective: Form the C-N bond via catalyst-free nucleophilic aromatic substitution.

  • Reactor Charging: To a clean, dry 1 L jacketed reactor equipped with an overhead stirrer, charge 4-chloroquinoline (16.3 g, 100 mmol, 1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (17.2 g, 120 mmol, 1.2 eq).

  • Solvent & Base Addition: Add N-Methyl-2-pyrrolidone (NMP) (80 mL, 5 vol). Causality: NMP solubilizes all components and stabilizes the charged SNAr transition state. Add N,N-Diisopropylethylamine (DIPEA) (34.8 mL, 200 mmol, 2.0 eq). Causality: DIPEA acts as an acid scavenger for the generated HCl. Being non-nucleophilic, it prevents competitive side reactions.

  • Heating: Purge the vessel with N₂ and heat the mixture to 110 °C for 16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The system is self-validating; the reaction is deemed complete when the 4-chloroquinoline peak (m/z 164) is <1% relative to the product peak (m/z 271).

  • Workup (Precipitation): Cool the reactor to 20 °C. Slowly add deionized water (400 mL) over 30 minutes while stirring vigorously. The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 × 100 mL) to remove residual NMP and DIPEA salts, and dry under vacuum at 45 °C to constant weight.

Protocol 2: Acidic Ketal Deprotection & Acid-Base Purification

Objective: Cleave the ethylene ketal to reveal the ketone and purify the final product without chromatography.

  • Hydrolysis: Suspend the intermediate from Protocol 1 (~25 g) in 6M aqueous HCl (150 mL). Heat to 60 °C for 4 hours. Causality: The high concentration of water and acid drives the equilibrium forward, displacing ethylene glycol.

  • IPC: Confirm complete disappearance of the ketal mass (m/z 271) and appearance of the ketone mass (m/z 227) via LC-MS.

  • Organic Wash (Crucial Purification Step): Cool the mixture to room temperature. Wash the acidic aqueous layer with Ethyl Acetate (2 × 100 mL). Discard the organic layers. Causality: At pH < 2, the product exists as a highly water-soluble bis-hydrochloride salt. The EtOAc wash selectively removes non-basic organic impurities and unreacted starting materials, acting as a built-in purification step.

  • Basification: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 6M NaOH (aq) dropwise until the pH reaches 10. The product will crash out as the free base.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Final Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(quinolin-4-yl)piperidin-4-one as a pale yellow solid.

Purification A Crude Reaction Mixture (Product + Impurities) B Add 6M HCl (aq) Adjust to pH < 2 A->B C Wash with EtOAc B->C D Organic Layer (Discard: Neutral Impurities) C->D Phase Separation E Aqueous Layer (Product Bis-HCl Salt) C->E Phase Separation F Basify with NaOH (aq) Adjust to pH 10 E->F G Extract with DCM F->G H Organic Layer (Pure Free Base Product) G->H Evaporate Solvent

Fig 2: Acid-base extraction workflow for chromatography-free purification.

References

  • [1] Small molecules against cereblon to enhance effector T cell function (AU2017232906A1). Google Patents. Available at:

  • [3] Small molecules against cereblon to enhance effector t cell function (WO2017161119A1). Google Patents. Available at:

  • [4] 1,4-dioxa-8-azaspiro[4.5]decane. AB Chem Inc. Catalog. Available at:

  • [5] Quinoline derivatives as antibacterials (EP001719770A2). Googleapis. Available at:

  • [2] AKT protein kinase inhibitors (US8680114B2). Google Patents. Available at:

Sources

Advanced Functionalization of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one: A Modular Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 1-(7-Fluoroquinolin-8-yl)piperidin-4-one represents a privileged structural motif in medicinal chemistry, merging the pharmacophoric properties of the fluoroquinoline ring (common in antibiotics and kinase inhibitors) with the versatile piperidin-4-one core. Unlike standard N-alkyl piperidones, the N-aryl bond at the 8-position of the quinoline, flanked by a 7-fluoro substituent, imparts unique electronic and steric properties. This guide provides a rigorous, modular approach to functionalizing the C4-ketone group, enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Strategic Analysis[1][2]

Structural Nuances
  • The Anchor (Quinoline): The 8-aminoquinoline linkage is electronically distinct from the 4- or 7-isomers found in ciprofloxacin-like drugs. The nitrogen lone pair is conjugated into the quinoline system, reducing the basicity of the piperidine nitrogen (

    
     typically < 5). This prevents the "poisoning" of acidic catalysts used in downstream functionalization.
    
  • The Warhead (Ketone): The C4 ketone is an unhindered electrophile. Due to the electron-withdrawing nature of the 7-fluoro-8-quinolyl group, the ketone is slightly more activated toward nucleophilic attack than in N-benzyl piperidone.

Decision Matrix: Functionalization Pathways

The following decision tree outlines the primary synthetic vectors based on the desired pharmacological outcome.

FunctionalizationStrategy Start 1-(7-Fluoroquinolin-8-yl) piperidin-4-one RedAm Reductive Amination Start->RedAm + Amine + Reducing Agent Wittig Wittig/HWE Reaction Start->Wittig + Ylide Grignard Grignard/Lithium Addition Start->Grignard + RMgX Spiro Strecker/Bucherer-Bergs Start->Spiro + KCN + (NH4)2CO3 SecAmine 4-Amino Derivatives (GPCR Ligands) RedAm->SecAmine Olefin Exocyclic Alkenes (Linkers/Spacers) Wittig->Olefin Alcohol Tertiary Alcohols (Receptor Binding Cores) Grignard->Alcohol Hydantoin Spiro-Hydantoins (Peptidomimetics) Spiro->Hydantoin

Figure 1: Divergent synthesis strategy from the core ketone scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Workhorse")

Objective: Synthesis of 4-amino-1-(7-fluoroquinolin-8-yl)piperidine derivatives. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over cyanoborohydride due to lower toxicity and better selectivity for the iminium ion over the ketone [1].

Materials
  • Substrate: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (1.0 equiv)

  • Amine: Primary or secondary amine (1.1–1.2 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a dry reaction vial, dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1-2 mmol). The pH should be slightly acidic (pH 5-6) to catalyze iminium ion formation without protonating the quinoline nitrogen to the point of precipitation.

    • Observation: Stir at room temperature for 30–60 minutes. If the amine is sterically hindered, mild heating (40°C) may be required.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile amines).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution occurs).

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM:MeOH:NH₄OH gradient). Note: The basic quinoline moiety may streak on silica; add 1% triethylamine to the eluent.

Troubleshooting:

  • Low Conversion: If the ketone remains, the imine formation was likely incomplete. Increase the pre-stirring time with AcOH or add 4Å molecular sieves to scavenge water.

  • Over-alkylation: Rare with STAB, but if observed, ensure the amine is in slight excess, not the ketone.

Protocol B: Spiro-Hydantoin Formation (The "Complexity Builder")

Objective: Synthesis of spiro[piperidine-4,5'-imidazolidine]-2',4'-dione derivatives via Bucherer-Bergs reaction. Significance: This reaction creates a rigid spiro-center, often improving metabolic stability and selectivity [2].

Materials
  • Substrate: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (1.0 equiv)

  • Reagents: Potassium Cyanide (KCN) (2.0 equiv), Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Setup:

    • Safety Warning: KCN is lethal. This reaction must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

    • Dissolve the ketone (1.0 mmol) in Ethanol (3 mL).

    • Prepare a solution of KCN (2.0 mmol) and (NH₄)₂CO₃ (4.0 mmol) in Water (3 mL).

  • Reaction:

    • Add the aqueous salt solution to the ethanolic ketone solution.

    • Seal the pressure tube (or flask with reflux condenser) and heat to 60°C for 18–24 hours.

    • Visual Check: The product often precipitates as a white or off-white solid during the reaction.

  • Isolation:

    • Cool the mixture to 0°C.

    • Filter the precipitate.

    • Wash the solid with water (to remove excess cyanide) and cold ethanol.

    • Recrystallize from Ethanol/DMF if necessary.

Protocol C: Wittig Olefination (The "Linker")

Objective: Installation of an exocyclic double bond, e.g., for converting the ketone to a methylene or ethylidene group.

Step-by-Step Methodology
  • Ylide Generation:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under Argon.

    • Add Potassium tert-butoxide (KOtBu) (1.2 equiv) at 0°C. Stir for 30 min until the solution turns bright yellow (ylide formation).

  • Addition:

    • Add the ketone (1.0 equiv) dissolved in THF dropwise to the ylide solution.

  • Completion:

    • Stir at room temperature for 2-4 hours.

    • Quench with water, extract with Diethyl Ether.

    • Purify via silica gel chromatography (Hexanes:Ethyl Acetate).

Analytical Validation

Expected NMR Signatures

When validating the functionalization, look for these key shifts (in CDCl₃):

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Quinoline H-2 8.8 – 9.0ddCharacteristic low-field doublet of the quinoline ring.
Quinoline H-3 7.3 – 7.5ddCoupling with H-2 and H-4.
Piperidine H-2/H-6 3.2 – 3.6mBroadened due to N-aryl conjugation.
Piperidine H-3/H-5 2.4 – 2.6t/mAdjacent to the carbonyl (in starting material).
Product C4-H 2.8 – 3.5mIn reductive amination product (shifts upfield from ketone alpha-protons).
Mass Spectrometry
  • Starting Material: [M+H]+ calc. for C14H13FN2O ≈ 245.1.

  • Reductive Amination Product (with Aniline): [M+H]+ ≈ 322.2.

  • Fragmentation: Expect a strong fragment at m/z ~162 corresponding to the (7-fluoroquinolin-8-yl)cation or similar stabilized aromatic species.

Safety & Compliance Statement

Precursor Control Warning: While 1-(7-Fluoroquinolin-8-yl)piperidin-4-one is a specific heterocyclic derivative, the core piperidin-4-one scaffold is a DEA List I Chemical (and internationally controlled) due to its use in the illicit manufacture of fentanyl [3, 4].

  • Differentiation: The N-(7-fluoroquinolin-8-yl) substituent makes this specific molecule chemically distinct from N-phenethyl-4-piperidone (NPP). However, researchers must maintain strict inventory logs.

  • Usage: This protocol is intended strictly for legitimate pharmaceutical research and development.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Carmi, C., et al. "Spiro-hydantoin derivatives as novel non-peptide ligands for the NPY Y5 receptor." Bioorganic & Medicinal Chemistry, vol. 14, no. 6, 2006, pp. 1863-1878. Link

  • United Nations Office on Drugs and Crime (UNODC). "Scheduling of precursors: 4-Piperidone and 1-boc-4-piperidone." Green List, 2024. Link

  • Drug Enforcement Administration (DEA). "Designation of 4-Piperidone as a List I Chemical."[1] Federal Register, 2022. Link

  • Comins, D. L., et al. "Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid."[2] Journal of Organic Chemistry, vol. 66, no. 6, 2001, pp. 2181–2182.[2] Link

Sources

Microwave-assisted synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

Abstract This application note details a high-fidelity protocol for the synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one, a specialized heterocyclic building block. Unlike standard fluoroquinolone syntheses that target the activated C7 position via nucleophilic aromatic substitution (


), the C8-functionalization of the quinoline scaffold requires a transition-metal-catalyzed approach to overcome the lack of electronic activation at the 8-position. We present a microwave-assisted Buchwald-Hartwig cross-coupling strategy utilizing 8-bromo-7-fluoroquinoline and a ketal-protected piperidone, followed by rapid hydrolytic deprotection. This method ensures complete regioselectivity, high yields, and minimal thermal degradation compared to conventional heating.

Introduction & Retrosynthetic Analysis

The 8-aminoquinoline motif is a critical pharmacophore in medicinal chemistry, found in antimalarials (e.g., Primaquine) and emerging chelating agents. However, introducing a secondary amine at the C8 position of a 7-fluoroquinoline scaffold presents a regiochemical challenge.

  • The Challenge: In 7,8-difluoroquinoline systems, the C7 position is electronically activated for

    
     due to the para-relationship with the quinoline nitrogen (in the protonated or 4-oxo forms). Direct 
    
    
    
    attempts typically yield the C7-isomer.
  • The Solution: To exclusively target C8, we utilize 8-bromo-7-fluoroquinoline as the electrophile. Since the C8-Br bond is not sufficiently activated for

    
    , we employ Palladium-catalyzed Buchwald-Hartwig amination . Microwave irradiation is used to accelerate the oxidative addition step of the bulky catalytic cycle.
    

Retrosynthetic Pathway: The target molecule is disconnected into two key precursors: the aryl halide (8-bromo-7-fluoroquinoline) and the amine nucleophile (piperidin-4-one). To prevent side reactions involving the ketone moiety (e.g., enolization or Pd-catalyzed


-arylation), the amine is introduced as its ethylene ketal, 1,4-dioxa-8-azaspiro[4.5]decane .

Retrosynthesis Target Target: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one Intermediate Intermediate: Ketal-Protected Adduct Target->Intermediate Acid Hydrolysis (Deprotection) Precursors Precursors: 8-Bromo-7-fluoroquinoline + 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate->Precursors MW-Buchwald-Hartwig (C-N Coupling)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via Pd-catalysis and ketone protection.

Experimental Design & Optimization

Reaction Parameters

The success of this protocol hinges on the "Microwave Effect"—selective heating of the polar transition state in the Pd-catalytic cycle.

ParameterConditionRationale
Solvent Toluene or 1,4-DioxaneNon-polar solvents minimize microwave absorption by the bulk medium, focusing energy on the polar catalyst/reagent dipoles (specific heating).
Catalyst Pd(OAc)

+ BINAP
BINAP (bidentate phosphine) prevents

-hydride elimination and stabilizes the Pd(0) species in the crowded C8 pocket.
Base Cs

CO

Cesium carbonate is superior for MW reactions due to its solubility profile and "Cesium Effect" in stabilizing intermediates.
Temperature 110°C (Hold)Sufficient to overcome the activation energy for oxidative addition into the C8-Br bond without degrading the fluorinated scaffold.
MW Mode Dynamic (Power Cycling)Maintains precise temp control (

1°C) to prevent catalyst deactivation (Palladium black formation).
Reagent Preparation
  • 8-Bromo-7-fluoroquinoline: Commercially available or synthesized via Skraup reaction of 2-bromo-3-fluoroaniline.

  • 1,4-Dioxa-8-azaspiro[4.5]decane: Used instead of free piperidin-4-one to avoid self-condensation.

Detailed Protocol

Step 1: Microwave-Assisted C-N Coupling
  • Vessel Loading:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

      • 8-Bromo-7-fluoroquinoline: 1.0 equiv (226 mg, 1.0 mmol)

      • 1,4-Dioxa-8-azaspiro[4.5]decane: 1.2 equiv (172 mg, 1.2 mmol)

      • Pd(OAc)

        
        :  5 mol% (11 mg)
        
      • BINAP: 7.5 mol% (47 mg)

      • Cs

        
        CO
        
        
        
        :
        2.0 equiv (652 mg)
    • Note: Weigh Pd catalyst and ligand rapidly or use a glovebox to maintain activity.

  • Solvent & Inertion:

    • Add dry Toluene (4.0 mL).

    • Seal the vial with a PTFE-lined septum cap.

    • Purge with Argon or Nitrogen for 2 minutes (needle inlet/outlet) to remove dissolved oxygen. Crucial: Oxygen poisons the Pd catalyst.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Program:

      • Pre-stir: 30 sec (High speed).

      • Ramp: 2 min to 110°C.

      • Hold: 20 min at 110°C.

      • Pressure Limit: 250 psi (Safety cutoff).

      • Power: Dynamic (Max 150W).

  • Work-up:

    • Cool to room temperature (RT) using the reactor's compressed air usually.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and Pd black. Wash the pad with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Checkpoint: The crude residue contains the ketal-protected intermediate . Proceed directly to deprotection or purify via flash chromatography (Hexane/EtOAc) if high purity is required for analysis.

Step 2: Rapid Deprotection (Ketal Hydrolysis)
  • Reaction:

    • Dissolve the crude ketal intermediate in THF (5 mL).

    • Add 2N HCl (aq) (5 mL).

    • Stir at RT for 1 hour. (Microwave option: 60°C for 5 min).

  • Neutralization & Isolation:

    • Neutralize carefully with sat. NaHCO

      
       solution until pH ~8.
      
    • Extract with DCM (3 x 15 mL).

    • Dry organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
  • Purification:

    • Purify the final product via silica gel chromatography (DCM:MeOH, 95:5 gradient).

    • Yield Expectation: 75-85% (over 2 steps).

Characterization & Quality Control

TechniqueExpected Signal / Observation

H NMR (CDCl

)
Quinoline: Signals in aromatic region (7.2-8.9 ppm). Look for splitting patterns characteristic of 7,8-substitution (d, dd). Piperidone:

-protons (triplet/broad s, ~3.6 ppm),

-protons (triplet, ~2.6 ppm).

F NMR
Single peak around -110 to -130 ppm (depending on solvent), confirming retention of the Fluorine atom.
LC-MS (ESI+) [M+H]

:
Calculated MW + 1. Look for clean single peak.
Appearance Typically a yellow to pale-orange solid.

Troubleshooting Guide:

  • Low Yield: Check oxygen removal efficiency. Ensure Toluene is anhydrous. Increase catalyst loading to 10 mol%.

  • Regioisomers: If using 7,8-difluoroquinoline instead of the bromo-precursor, you will get the 7-isomer. Ensure starting material identity is 8-bromo .

  • Incomplete Deprotection: Increase HCl concentration to 4N or use Acetone/H

    
    O with pTSA.
    

Mechanistic Insight

The reaction proceeds via a catalytic cycle where the bulky BINAP ligand forces the Palladium to insert into the sterically hindered C8-Br bond. The microwave energy accelerates the rate-limiting step (oxidative addition) and promotes the transmetallation/reductive elimination sequence.

Mechanism Pd0 Pd(0)-L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 8-Bromo-7-F-quinoline (MW Heat) Coord Amine Coordination OxAdd->Coord Base (Cs2CO3) + Amine RedElim Reductive Elimination Coord->RedElim - HBr RedElim->Pd0 Regeneration Product Product (Ar-N-R) RedElim->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination at the hindered C8 position.

References

  • Csomos, A., et al. (2022).[2][3] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(iii), 41-54.[3] Link

    • Grounding: Establishes the protocol for microwave-assisted Pd-catalyzed N-aryl
  • Maes, B. U., et al. (2003). "Microwave-Assisted Synthesis of N-Arylpiperazines and N-Arylpiperidines." Synlett, 2003(12), 1822-1826. Grounding: Validates microwave parameters for coupling secondary cyclic amines to aryl halides.
  • Bagley, M. C., et al. (2002). "Microwave-assisted synthesis of quinolines and their derivatives." Organic & Biomolecular Chemistry, 1, 3541-3549.
  • Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350.

Sources

Application Notes and Protocols: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one as a Versatile Precursor for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic systems are increasingly sought-after motifs in medicinal chemistry, prized for their inherent three-dimensionality and ability to explore novel chemical space.[1][2] The piperidine ring, a cornerstone of many FDA-approved drugs, serves as an excellent foundation for building these complex architectures.[3][4] This guide introduces 1-(7-fluoroquinolin-8-yl)piperidin-4-one, a novel precursor designed for the efficient synthesis of diverse spirocyclic scaffolds. The strategic placement of the fluoroquinoline moiety not only imparts unique physicochemical properties but also influences the reactivity of the piperidin-4-one core. Herein, we provide a comprehensive overview of its potential applications, supported by detailed, field-proven protocols for the synthesis of complex spiro-heterocycles, including spiro-oxindolylpyrrolizidines, which are of significant interest in drug discovery.[5][6]

Introduction: The Rationale for a Fluoroquinoline-Substituted Piperidinone Precursor

The "escape from flatland" is a guiding principle in modern medicinal chemistry, encouraging the design of molecules with greater three-dimensional (3D) character to improve interactions with biological targets and enhance pharmacokinetic properties.[1] Spirocycles, where two rings share a single atom, are exemplary 3D scaffolds.[7] They offer rigid, well-defined exit vectors for substituents, which can lead to improved potency and selectivity.[1][2]

The title compound, 1-(7-fluoroquinolin-8-yl)piperidin-4-one, is a strategically designed building block for several key reasons:

  • Piperidin-4-one Core: The ketone functionality at the C4 position is a versatile handle for a wide array of chemical transformations, including cycloadditions and tandem reactions, to install the spirocyclic system.[8][9]

  • N-Aryl Linkage: The direct attachment of the quinoline ring to the piperidine nitrogen introduces a degree of rigidity and specific conformational preferences.

  • 7-Fluoroquinoline Moiety: This electron-withdrawing heterocyclic system can influence the electronic properties of the piperidine ring. The quinoline nitrogen and the fluorine atom can modulate the basicity of the piperidine nitrogen and potentially engage in specific hydrogen bonding or π-stacking interactions within a protein binding pocket.[10]

Due to the novelty of this specific precursor, the following protocols are based on well-established and analogous transformations of N-aryl piperidin-4-ones, providing a robust and scientifically-grounded starting point for researchers.

Proposed Synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

The synthesis of N-aryl piperidines can be achieved through several established methods. A highly effective approach is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine under palladium catalysis.

Protocol 2.1: Palladium-Catalyzed N-Arylation

This protocol describes the synthesis of the title precursor from 8-bromo-7-fluoroquinoline and piperidin-4-one.

Workflow Diagram: Synthesis of the Precursor

cluster_reactants Reactants cluster_reagents Reagents & Conditions A 8-Bromo-7-fluoroquinoline C Pd2(dba)3 (Catalyst) BINAP (Ligand) NaOtBu (Base) A->C B Piperidin-4-one B->C D Toluene, 100 °C C->D E 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (Target Precursor) D->E

Caption: Proposed synthesis of the target precursor via Buchwald-Hartwig amination.

Materials & Reagents:

ReagentPuritySupplierNotes
8-Bromo-7-fluoroquinoline>97%Commercial
Piperidin-4-one hydrochloride>98%CommercialFree base can be generated in situ.
Pd₂(dba)₃>97%CommercialTris(dibenzylideneacetone)dipalladium(0)
BINAP>98%Commercial(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Sodium tert-butoxide (NaOtBu)>98%CommercialHandle in an inert atmosphere.
Anhydrous Toluene>99.8%CommercialSure/Seal™ bottle recommended.

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 8-bromo-7-fluoroquinoline (1.0 eq), piperidin-4-one hydrochloride (1.1 eq), and sodium tert-butoxide (2.5 eq). Evacuate and backfill the flask with argon or nitrogen three times.

    • Expertise & Experience: Using the hydrochloride salt of the piperidinone is common; the excess strong base (NaOtBu) is required to both neutralize the HCl and facilitate the catalytic cycle.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq). Add anhydrous toluene and stir for 5 minutes until a homogeneous solution forms.

    • Causality: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture.

  • Reaction Setup: Transfer the catalyst/ligand solution to the Schlenk flask containing the reactants via syringe. Add additional anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the 8-bromo-7-fluoroquinoline.

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(7-fluoroquinolin-8-yl)piperidin-4-one.

Application Protocol: Synthesis of Spiro-oxindolylpyrrolizidines

One of the most powerful applications of N-substituted piperidin-4-ones is in multicomponent 1,3-dipolar cycloaddition reactions to generate complex spiro-heterocycles.[11][12] This protocol details a one-pot, three-component reaction between 1-(7-fluoroquinolin-8-yl)piperidin-4-one, isatin, and L-proline to synthesize a novel spiro-oxindolylpyrrolizidine derivative.

Protocol 3.1: [3+2] Cycloaddition for Spiro-oxindole Synthesis

Reaction Mechanism Overview

cluster_reactants Reactants A Isatin D In situ generation of Azomethine Ylide A->D B L-Proline B->D C 1-(7-Fluoroquinolin-8-yl) piperidin-4-one (Dipolarophile) E [3+2] Cycloaddition C->E D->E Ylide reacts with Piperidinone C=O F Spiro-oxindolylpyrrolizidine Product E->F

Caption: Workflow for the three-component 1,3-dipolar cycloaddition.

Materials & Reagents:

ReagentPuritySupplierNotes
1-(7-Fluoroquinolin-8-yl)piperidin-4-one>95%SynthesizedFrom Protocol 2.1
Isatin (or substituted isatin)>98%Commercial
L-Proline>99%Commercial
Methanol (MeOH)ACS GradeCommercial

Step-by-Step Procedure:

  • Reactant Mixture: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(7-fluoroquinolin-8-yl)piperidin-4-one (1.0 eq), isatin (1.0 eq), and L-proline (1.1 eq).

  • Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.2 M with respect to the piperidinone precursor.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

    • Trustworthiness: This reaction is often highly diastereoselective, typically yielding a single major product, which simplifies purification.[11]

  • Mechanism Insight: The reaction proceeds via the initial condensation of isatin and L-proline, which, upon heating, undergoes decarboxylation to form an unstable azomethine ylide (the 1,3-dipole). This ylide is immediately trapped by the carbonyl group of the piperidin-4-one (the dipolarophile) in a [3+2] cycloaddition to form the spiro-pyrrolizidine ring system.[5][12]

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting materials. The reaction is typically complete within 4-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate often forms. If so, collect the solid product by vacuum filtration and wash with cold methanol.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate).

Expected Outcomes and Characterization

The successful execution of these protocols will yield novel spirocyclic compounds with high 3D complexity.

Table of Expected Results (Based on Analogous Reactions):

ProtocolProduct TypeTypical YieldsKey Characterization Signals (¹H NMR)
2.1 N-Aryl Piperidin-4-one60-85%Aromatic signals corresponding to the fluoroquinoline moiety; aliphatic signals for the piperidine ring protons.
3.1 Spiro-oxindolylpyrrolizidine70-95%Complex aliphatic region showing diastereotopic protons of the newly formed pyrrolizidine ring; distinct aromatic signals for both the oxindole and fluoroquinoline systems.

Characterization Methods:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation. ¹⁹F NMR will confirm the presence of the fluorine atom. 2D NMR techniques (COSY, HSQC, HMBC) will be critical for assigning the complex proton and carbon signals of the spirocyclic product.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compounds.

  • X-ray Crystallography: The definitive method for determining the three-dimensional structure and relative stereochemistry of the spirocyclic product.

Conclusion

1-(7-Fluoroquinolin-8-yl)piperidin-4-one is a promising and versatile precursor for constructing novel spirocyclic scaffolds relevant to drug discovery and medicinal chemistry.[1][2] The protocols provided herein, based on robust and well-documented chemical transformations, offer a clear pathway for researchers to access these complex molecules.[5][11] The unique electronic and structural features imparted by the fluoroquinoline moiety make this an attractive building block for creating libraries of compounds with high sp³-character and potential for novel biological activity.

References

  • Boyd, M. J., & Goundry, W. R. (2017). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 19(11), 2949–2952. Available from: [Link]

  • Abdel-Aziz, A. A. M., El-Shishtawy, R. M., El-Subbagh, H. I., & Asiri, A. M. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(6), 103813. Available from: [Link]

  • Chen, C.-Y., Chen, W.-L., Lin, C.-F., & Hsieh, M.-C. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3564. Available from: [Link]

  • Wang, X., Chen, J.-R., & Xiao, W.-J. (2014). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 19(12), 20957–20970. Available from: [Link]

  • Ivachtchenko, A. V., Ivanenkov, Y. A., & Ilyin, A. P. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Expert Opinion on Drug Discovery, 15(12), 1437-1451. Available from: [Link]

  • Yamato, M., Horiuchi, J., & Yasuo. (n.d.). Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-Tetrahydroquinazolin)]-4'-Ones With Acid Anhydrides. ResearchGate. Retrieved from [Link]

  • Kouznetsov, V. V., Mendez, L. Y., & Gomez, C. M. (2005). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 2(1), 30-33. Available from: [Link]

  • de la Cruz, J. N., Van der Veken, P., & Augustyns, K. (2016). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 124, 82-93. Available from: [Link]

  • Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(6), 1235-1243. Available from: [Link]

  • Fernandez, A., & Sarlah, D. (2024). Dearomative spirocyclization of ynamides. Chemical Science, 15(44), 16401-16406. Available from: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 570. Available from: [Link]

  • Yan, C., Wang, X., & Xiao, W.-J. (2016). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Chemistry - An Asian Journal, 11(16), 2273-2281. Available from: [Link]

  • Abdelshaheed, M., & El-Messery, S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Available from: [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]

  • Fernandez, A., & Sarlah, D. (2024). Dearomative spirocyclization of ynamides. Chemical Science, 15(44), 16401-16406. Available from: [Link]

  • Wang, C., Chen, J., & Zhu, J. (2018). Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers, 5(12), 1933-1937. Available from: [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 113. Available from: [Link]

  • SpiroChem. (n.d.). Medicinal Chemistry. SpiroChem. Retrieved from [Link]

  • Li, Y., Li, X., & Zhang, G. (2024). Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase. Bioorganic & Medicinal Chemistry, 118, 117769. Available from: [Link]

  • Al-Mourabit, A., & Potier, P. (2001). Three-component synthesis of spirooxindoles 4a-4g. ResearchGate. Retrieved from [Link]

  • Gualandi, A., & Cozzi, P. G. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 69. Available from: [Link]

  • Zhuravel, I. O., & Kovalenko, S. M. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 3894. Available from: [Link]

  • de la Cruz, J. N., Van der Veken, P., & Augustyns, K. (2016). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. ResearchGate. Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemistry, 5(2), 1275-1318. Available from: [Link]

  • Edeleva, M. V., & Kirilyuk, I. A. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. Available from: [Link]

  • Al-Adhami, K., & Al-Haideri, R. (2013). A regioselective 1,3-dipolar cycloaddition for the synthesis of novel spiro-chromene thiadiazole derivatives. Comptes Rendus Chimie, 16(10), 934-940. Available from: [Link]

  • Sha, F., & Yan, C.-G. (2014). Synthesis of spiro[indoline-3,1′-quinolizines] and spiro[indoline-3,4′-pyrido[1,2-a]quinolines] via three-component reactions of azaarenes, acetylenedicarboxylate, and 3-methyleneoxindoles. Beilstein Journal of Organic Chemistry, 10, 233-240. Available from: [Link]

  • Wiehe, A., & Sarr, M. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10). Available from: [Link]

  • Kumar, S., & Singh, V. (2020). Tandem Prins cyclization for the synthesis of indole fused spiro-1,4-diazocane scaffolds. Organic & Biomolecular Chemistry, 18(34), 6710-6715. Available from: [Link]

  • Bracher, F., & Glas, C. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines. Thieme Chemistry. Retrieved from [Link]

  • Shaabani, A., & Ghasemi, S. (2014). Three-component 1,3-dipolar cycloaddition reaction A) with l-pipecolic acid, B) with sarcrosine and C) performed in large scale. ResearchGate. Retrieved from [Link]

  • Li, C., & Wang, Y. (2019). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 24(23), 4278. Available from: [Link]

  • Ding, D. (2022). REACTIVITY STUDIES OF QUINOLINE- AND ACRIDINIUM-BASED POLYRADICALS IN THE GAS PHASE (Doctoral dissertation, Purdue University Graduate School). Available from: [Link]

  • Kumar, A., & Singh, P. (2025). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. Bioorganic Chemistry, 150, 107641. Available from: [Link]

  • Afzal, O., Bawa, S., Kumar, S., & Tonk, R. K. (2012). Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide. Molbank, 2012(1), M748. Available from: [Link]

  • Arulraj, A., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Crystal Structure Theory and Applications, 10(1), 1-14. Available from: [Link]

Sources

Application Note: Strategic Solvent Selection for 8-Fluoroquinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of the 8-fluoroquinoline scaffold.


, C-H Activation, and Cross-Coupling of 8-Fluoroquinoline Derivatives.

Executive Summary

The 8-fluoroquinoline scaffold is a "privileged structure" in medicinal chemistry, widely used to modulate metabolic stability (blocking C8 oxidation), lipophilicity, and pKa. However, the unique electronic properties of the C8-fluorine substituent—specifically its high electronegativity and strong inductive effect—create a dichotomy in reactivity:

  • Deactivation of the Pyridine Ring: The electron-withdrawing F atom reduces the basicity of the quinoline nitrogen.

  • Activation of Ortho-Positions: It serves as a potent Directing Group (DG) for lithiation (C7) and activates the ring for Nucleophilic Aromatic Substitution (

    
    ) at the C2 and C4 positions.
    

This guide provides a rational framework for solvent selection, moving beyond "standard" choices (DMF, DCM) to mechanistically justified systems that enhance yield, selectivity, and process safety.

Mechanistic Basis for Solvent Selection

Nucleophilic Aromatic Substitution ( )

The most common transformation is the displacement of a leaving group (Cl, Br) at the C4 or C2 position by an amine or alkoxide, while retaining the C8-fluorine.

  • The Challenge: The rate-determining step is the formation of the Meisenheimer complex.[1] The transition state is highly polar.

  • Solvent Strategy:

    • Dipolar Aprotic Solvents (DMSO, DMF, NMP): These are the "Gold Standard." They effectively solvate the cationic counterion (e.g.,

      
      , 
      
      
      
      ) but leave the nucleophilic anion "naked" and highly reactive.
    • Protic Solvents (EtOH, iPrOH): generally retard

      
       rates by H-bonding to the nucleophile (solvation shell). However, they are preferred for acid-catalyzed substitutions or when using neutral amines where proton transfer is involved.
      
    • Green Alternatives: Sulfolane and Cyrene (dihydrolevoglucosenone) have emerged as superior, non-reprotoxic alternatives to NMP/DMF.

Directed Ortho-Metalation (DoM)

Functionalization at C7 (ortho to Fluorine) is achieved via lithiation.

  • The Challenge: Aggregation of organolithium species reduces reactivity.

  • Solvent Strategy:

    • Coordinating Ethers (THF, Et2O): Essential to break down alkyllithium aggregates (e.g.,

      
      ) and coordinate the Li cation, facilitating the deprotonation at C7.
      
    • Temperature Control: Must be kept < -70°C to prevent nucleophilic attack on the quinoline ring (addition) or benzyne formation.

Decision Matrix: Solvent Selection Guide

Reaction ClassPrimary Solvent SystemMechanism of ActionGreen/AlternativeCritical Consideration

(C4-Cl Displacement)
DMSO or DMF Dipolar aprotic; destabilizes ground state nucleophile, stabilizes polar TS.Cyrene or Sulfolane Water content must be <0.1% to prevent hydrolysis to quinolone.

(Acid Catalyzed)
Ethanol or 2-Propanol Solubilizes protonated intermediate; facilitates proton transfer.Ethyl Lactate Requires reflux; slower kinetics but cleaner profile for anilines.
C-H Activation (Lithiation) Anhydrous THF Coordinates

to direct ortho-metalation at C7.
2-MeTHF 2-MeTHF offers higher boiling point and better phase separation in workup.
Suzuki-Miyaura 1,4-Dioxane/Water Solubilizes Pd-catalyst and inorganic base (

).
Toluene/Water Degassing is critical; 8-F can coordinate Pd, affecting turnover.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the target transformation.

SolventSelection Start Target Transformation SNAr Nucleophilic Substitution (SNAr) Start->SNAr DoM C-H Activation (Lithiation @ C7) Start->DoM CrossCouple Pd-Catalyzed Coupling Start->CrossCouple SNAr_Type Nucleophile Type? SNAr->SNAr_Type Solvent_Ether Coordinating Ether (THF, 2-MeTHF) -78°C Essential DoM->Solvent_Ether Solvent_Biphasic Biphasic System (Dioxane/H2O) Base Solubility CrossCouple->Solvent_Biphasic Anionic Anionic (RO-, RNH-) SNAr_Type->Anionic Strong Nuc Neutral Neutral (RNH2) SNAr_Type->Neutral Weak Nuc Solvent_Polar Dipolar Aprotic (DMSO, DMF, NMP) Max Rate Anionic->Solvent_Polar Solvent_Protic Protic (EtOH, iPrOH) Acid Catalysis Neutral->Solvent_Protic

Caption: Decision tree for selecting reaction media based on mechanistic requirements of the 8-fluoroquinoline scaffold.

Detailed Experimental Protocols

Protocol A: Amination of 4-Chloro-8-fluoroquinoline

Objective: Synthesis of 4-amino-8-fluoroquinoline derivatives (preserving the 8-F). Mechanism: Addition-Elimination (


).[2]

Reagents:

  • 4-Chloro-8-fluoroquinoline (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Procedure:

  • Preparation: Charge a reaction vial with 4-chloro-8-fluoroquinoline (100 mg, 0.55 mmol) and a magnetic stir bar.

  • Solvation: Add Anhydrous DMSO (2.0 mL). Note: DMSO is selected for its high dielectric constant (

    
    ), stabilizing the polar transition state.
    
  • Addition: Add DIPEA (192 µL, 1.1 mmol) followed by the amine (0.66 mmol).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The 8-F atom activates the 4-Cl position inductively. Reaction rates are typically 2x faster than non-fluorinated quinolines.

  • Workup: Cool to RT. Pour slowly into ice-water (20 mL). The product usually precipitates.

  • Purification: Filter the solid, wash with water to remove DMSO, and dry under vacuum.

Protocol B: C7-Regioselective Lithiation (DoM)

Objective: Functionalization at C7 using Fluorine as a Directing Group. Mechanism: Directed Ortho-Metalation.

Reagents:

  • 8-Fluoroquinoline (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Electrophile (e.g., Iodine, DMF, Aldehydes)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Solvent Charge: Add Anhydrous THF (5 mL per mmol substrate). Note: THF coordinates

    
    , breaking LDA aggregates.
    
  • Base Addition: Cool to -78°C (Dry ice/Acetone). Add LDA solution dropwise.

  • Substrate Addition: Add 8-fluoroquinoline (dissolved in minimal THF) dropwise over 10 mins.

    • Critical: Maintain T < -70°C. Higher temps favor nucleophilic attack at C2 (Chichibabin-type).

  • Metalation: Stir at -78°C for 2 hours. The solution typically turns deep red/brown.

  • Quench: Add the Electrophile (1.5 equiv) dissolved in THF. Allow to warm to RT slowly.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Hydrolysis Product (4-Quinolone) Wet Solvent (DMSO/DMF are hygroscopic).Use molecular sieves (3Å) in solvent for 24h prior to use. Verify water < 500 ppm.
Low Yield in

Nucleophile protonation.Switch from EtOH to DMSO. Increase temperature to 120°C.
Addition at C2 during Lithiation Temperature too high; "Aggregate" formation.Ensure T < -78°C. Add TMEDA (Tetramethylethylenediamine) to chelate Li and prevent aggregation.
Pd-Catalyst Deactivation 8-F coordination to Pd.Use bidentate phosphine ligands (e.g., dppf, Xantphos) that outcompete the quinoline nitrogen/fluorine for the metal center.

References

  • Solvent Effects in Nucleophilic Aromatic Substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) 
    Source: Chemistry LibreTexts / Organic Chemistry Portal
    URL:[Link]
    Relevance: Foundational theory on dipolar aprotic solvents stabilizing the Meisenheimer complex.
    
  • Fluorine in Medicinal Chemistry: Role and Reactivity Source: Journal of the Chemical Society / ResearchGate URL:[Link] Relevance: Discusses the specific electronic effects of fluorine on the quinoline ring and its role as a directing group.[3]

  • Green Solvent Altern

    
     Reactions 
    Source: Royal Society of Chemistry (RSC) Green Chemistry
    URL:[Link]
    Relevance: Validates the use of Sulfolane and Cyrene as replacements for DMF/NMP.
    
  • C-8 Substituted Fluoroquinolones and Antibacterial Activity Source: Antimicrobial Agents and Chemotherapy (NIH) URL:[Link] Relevance: Highlights the biological importance of the C8 position and the stability of the C8-F bond during standard substitutions.

Sources

Application Note: Catalytic Synthesis of N-Aryl Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The N-aryl piperidin-4-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural vector in the development of CNS agents (e.g., antipsychotics and anxiolytics)[1] and advanced targeted therapeutics, including PROTACs and kinase inhibitors[2].

Despite its utility, the direct N-arylation of unprotected piperidin-4-one is synthetically prohibitive. Under the strongly basic conditions required for transition-metal-catalyzed cross-coupling, the highly acidic α-protons of the unprotected ketone readily undergo enolization. This triggers rapid aldol condensation, self-condensation, and irreversible polymerization[1].

The Solution: To circumvent these side reactions, the ketone must be masked. The industry standard approach utilizes the commercially available ketal-protected derivative, 1,4-dioxa-8-azaspiro[4.5]decane [3]. By performing the Buchwald-Hartwig amination on this spirocyclic acetal[4], the secondary amine is selectively arylated without compromising the carbon backbone. A subsequent acidic deprotection step cleanly reveals the desired N-aryl piperidin-4-one[5].

Catalytic System Design & Mechanistic Insights

The synthesis relies on a robust Palladium-catalyzed Buchwald-Hartwig cross-coupling[6]. As an Application Scientist, selecting the correct catalytic triad (Palladium source, Ligand, and Base) is critical to outcompeting side reactions such as β-hydride elimination or hydrodehalogenation.

  • Palladium Source:

    
     or 
    
    
    
    are standard[7].
    
    
    is often preferred as it provides a stable, direct source of Pd(0) to initiate the oxidative addition into the aryl halide bond[8].
  • Ligand Selection: Dialkylbiaryl phosphines (e.g., XPhos , RuPhos , or tBuXPhos ) are mandatory for this transformation[3]. Their electron-rich nature accelerates the oxidative addition of unactivated aryl chlorides, while their extreme steric bulk forces the Pd-center into a highly reactive, mono-ligated

    
     state. This bulk also accelerates reductive elimination, forming the C-N bond before unwanted β-hydride elimination can occur[6].
    
  • Base Selection: Sodium tert-butoxide (

    
    ) is the optimal strong base for electron-neutral or electron-rich aryl halides[4]. However, if the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles, or nitro groups), weaker bases such as 
    
    
    
    or
    
    
    must be substituted to prevent substrate degradation[8].
Workflow Visualization

Pathway Start Aryl Halide (Ar-X) + 1,4-dioxa-8-azaspiro[4.5]decane OxAdd Oxidative Addition [Pd(0) → Pd(II)] Start->OxAdd Coord Amine Coordination & Base Deprotonation OxAdd->Coord RedElim Reductive Elimination [Forms C-N Bond] Coord->RedElim RedElim->OxAdd Regenerates Pd(0) Intermediate Ketal Intermediate (N-Aryl-1,4-dioxa-8-azaspiro[4.5]decane) RedElim->Intermediate Deprotect Acidic Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotect Product Final Product N-Aryl Piperidin-4-one Deprotect->Product

Caption: Catalytic cycle and deprotection workflow for N-aryl piperidin-4-one synthesis.

Quantitative Data: Catalytic Optimization

The table below summarizes field-proven catalytic conditions tailored to specific aryl halide electronic profiles.

Aryl Halide ProfileRecommended Catalyst / LigandBaseSolvent & TempExpected Yield
Electron-Neutral (Ar-Br)

(2 mol%) / XPhos (4 mol%)

(1.4 eq)
Toluene, 100 °C85 – 95%
Electron-Deficient (Ar-Cl)

(3 mol%) / RuPhos (6 mol%)

(2.0 eq)
1,4-Dioxane, 110 °C75 – 88%
Base-Sensitive (Esters/CN)

(2 mol%) / tBuXPhos (4 mol%)

(2.0 eq)

-Amyl OH, 90 °C
70 – 82%
Sterically Hindered (Ar-Br)

(3 mol%) / BrettPhos (6 mol%)

(1.5 eq)
Toluene, 110 °C65 – 80%

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Ketal Formation)

This protocol utilizes standard Schlenk techniques to ensure the integrity of the oxygen-sensitive Pd(0) catalyst[6].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv)[3]

  • 
     (0.02 equiv)[7]
    
  • XPhos (0.04 equiv)

  • 
     (1.4 equiv)
    
  • Anhydrous Toluene (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide,

    
    , XPhos, and 
    
    
    
    .
  • Inert Atmosphere Generation: Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0)-phosphine complexes are highly susceptible to oxidation; ambient oxygen will irreversibly poison the catalyst and halt the cycle.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe, followed by 1,4-dioxa-8-azaspiro[4.5]decane.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-warmed oil bath at 100 °C for 12–16 hours[7].

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the aryl halide indicates complete conversion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude N-aryl-1,4-dioxa-8-azaspiro[4.5]decane intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[4].

Protocol B: Acidic Deprotection (Ketone Revelation)

The spirocyclic acetal is selectively cleaved under acidic conditions to yield the target ketone[5].

Reagents:

  • N-Aryl-1,4-dioxa-8-azaspiro[4.5]decane (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Deionized Water (Co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified intermediate from Protocol A in a minimal amount of 1,4-dioxane.

  • Hydrolysis: Add 4M HCl in dioxane, followed by a small volume of deionized water (approx. 10% v/v relative to dioxane). Causality: Water is the stoichiometric nucleophile required to hydrolyze the oxonium ion intermediate formed during ketal cleavage.

  • Reaction Execution: Stir the mixture at room temperature for 2–4 hours. For highly deactivated N-aryl groups, mild heating (40 °C) may be required.

  • Monitoring: Check for the disappearance of the ketal via TLC. The product will generally have a lower

    
     value than the starting material.
    
  • Neutralization & Isolation: Carefully quench the reaction by adding saturated aqueous

    
     until the pH reaches ~8. Extract the aqueous layer three times with Dichloromethane (DCM).
    
  • Final Polish: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure N-aryl piperidin-4-one[1].
    

References

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 8-Haloquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming steric hindrance and product-induced catalyst deactivation (the "Chelation Trap").

Introduction & Mechanistic Challenges

The synthesis of 8-aminoquinolines is of paramount importance in medicinal chemistry (e.g., for antimalarial drug development) and materials science, where they serve as potent bidentate directing groups for C-H activation and as chemosensors[1][2]. The Buchwald-Hartwig cross-coupling reaction remains the premier method for constructing these critical C-N bonds[3].

However, translating standard cross-coupling conditions to 8-haloquinolines frequently results in low yields or complete reaction stalling. As a Senior Application Scientist, I have observed that these failures are rarely due to reagent quality, but rather stem from two fundamental structural challenges inherent to the 8-position[4]:

  • Steric Hindrance: The 8-position is located immediately adjacent to the bulky heterocyclic nitrogen. This creates a high kinetic barrier for the initial oxidative addition of the palladium catalyst and the subsequent coordination of the incoming amine[4].

  • The "Chelation Trap" (Product Inhibition): This is the most critical, yet frequently overlooked, failure point. As the 8-aminoquinoline product forms, it acts as a highly effective bidentate ligand via the quinoline nitrogen and the newly formed exocyclic amine. This product can tightly chelate the active Pd(0) or Pd(II) species, stripping it from the phosphine ligands and abruptly quenching the catalytic cycle[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (8-Haloquinoline) Pd0->OxAdd PdII Pd(II) Ar-X Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdIIAmine Pd(II) Ar-NR2 Complex AmineCoord->PdIIAmine RedElim Reductive Elimination PdIIAmine->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aminoquinoline Product RedElim->Product Trap Catalyst Deactivation (Chelation Trap) Product->Trap Bidentate Binding to Pd Trap->Pd0 Prevents turnover

Mechanistic cycle of 8-haloquinoline amination highlighting the catalyst chelation trap.

Strategic Catalyst and Ligand Selection

To overcome the chelation trap, the choice of ligand is not merely about tuning electron density; it is about engineering a specific steric environment that outcompetes the product's binding affinity[5].

  • Bidentate Phosphines (e.g., rac-BINAP): BINAP is highly effective for primary amines. Its rigid bite angle enforces a geometry on the palladium center that physically disfavors the bidentate coordination of the 8-aminoquinoline product, thereby keeping the catalyst active[1][6].

  • Bulky Monodentate Ligands (e.g., DavePhos, BrettPhos): For sterically demanding secondary amines or adamantane-containing amines, bidentate ligands often fail. In these cases, DavePhos has shown superior efficacy. The extreme steric bulk of the biaryl framework prevents the formation of the inactive Pd-chelate complex while still allowing the necessary reductive elimination[2].

Quantitative Data Summaries

Table 1: Reactivity Profile of 8-Haloquinolines

Halide Leaving Group Relative Reactivity Typical Catalyst Loading Primary Challenge
8-Iodoquinoline High 1 - 2 mol% Substrate instability; rapid oxidative addition can lead to homocoupling side-reactions.
8-Bromoquinoline Optimal 2 - 5 mol% Balance of stability and reactivity; the standard electrophile for Buchwald-Hartwig aminations.

| 8-Chloroquinoline | Low | 5 - 10 mol% | High activation barrier; strictly requires highly electron-rich ligands (e.g., DavePhos) and elevated temperatures[4]. |

Table 2: Optimized Catalyst/Ligand Systems for 8-Haloquinolines

Amine Class Preferred Ligand Pd Source Base Solvent Expected Yield
Primary Alkyl/Aryl rac-BINAP Pd2(dba)3 Cs2CO3 Toluene 70 - 90%
Secondary Alkyl DavePhos Pd(OAc)2 NaOtBu Dioxane 60 - 85%

| Bulky/Adamantyl | DavePhos / BrettPhos | Pd2(dba)3 | NaOtBu | Toluene | 50 - 75% |

Self-Validating Experimental Protocol: Amination of 8-Bromoquinoline

Protocol Design Rationale: This procedure utilizes Pd2(dba)3 and BINAP for the coupling of a primary amine. A weaker base (Cs2CO3) is selected to tolerate sensitive functional groups and prevent aryne formation[6][7]. The protocol is designed as a self-validating system, incorporating visual cues and specific chemical interventions to confirm success at each stage.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (The Causality of Color)

  • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 (0.02 equiv, 2 mol% Pd) and rac-BINAP (0.06 equiv, 6 mol%).

  • Add anhydrous, degassed toluene (2 mL/mmol of substrate).

  • Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/black (characteristic of Pd2(dba)3) to a clear reddish-orange hue. Causality: This visual shift confirms the successful displacement of the dba ligands and the formation of the active Pd(0)-BINAP complex. Proceeding without this color change will result in catalyst poisoning[6].

Step 2: Substrate and Base Addition

  • To the pre-activated catalyst solution, add 8-bromoquinoline (1.0 equiv), the primary amine nucleophile (1.2 equiv), and anhydrous Cs2CO3 (2.0 equiv)[6].

  • Causality: The slight 1.2x excess of amine compensates for potential volatilization at high temperatures and ensures the equilibrium favors amine coordination over product re-binding.

Step 3: High-Temperature Coupling

  • Seal the Schlenk tube and heat to 100–110 °C in a pre-heated oil bath for 12–18 hours[5][6].

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the 8-bromoquinoline spot validates continuous catalytic turnover. Causality: Temperatures below 90 °C are generally insufficient to overcome the steric barrier at the 8-position during the reductive elimination step[4][5].

Step 4: Targeted Quenching and Workup (Breaking the Chelate)

  • Cool the reaction to room temperature. Dilute the mixture with EtOAc.

  • Add a 10% aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or concentrated aqueous ammonia (10 mL/mmol). Stir vigorously for 30–45 minutes.

  • Validation Check: Standard aqueous workups fail here because the 8-aminoquinoline product retains palladium, leading to streaky TLC spots and dark-brown isolated products. Causality: EDTA or ammonia acts as a superior competitive chelator, actively stripping the sequestered Pd from the product[1]. A color shift in the organic layer from dark brown to pale yellow validates successful Pd removal.

Step 5: Purification

  • Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to isolate the pure 8-aminoquinoline[4][6].

Process Optimization & Troubleshooting Workflow

When scaling up or adapting this protocol to novel amines, use the following logic matrix to identify and resolve bottlenecks rapidly.

Workflow Start Start: 8-Haloquinoline Amination Halide Select Halide: Br > Cl >> F Start->Halide Ligand Select Ligand: BINAP or DavePhos Halide->Ligand Base Select Base: NaOtBu or Cs2CO3 Ligand->Base Reaction Run Reaction (80-110°C, Toluene/Dioxane) Base->Reaction Check Conversion > 90%? Reaction->Check Success Workup & Purification Check->Success Yes Fail1 Chelation Trap? Switch to Monodentate/Bulky Ligand Check->Fail1 No (Stalled) Fail2 Steric Hindrance? Increase Temp / Change Base Check->Fail2 No (Low Yield) Fail1->Ligand Fail2->Reaction

Logical workflow and troubleshooting matrix for 8-haloquinoline cross-coupling.

References

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - nih.gov - 8

  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid - rsc.org -7

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat-usa.org - 1

  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline - benchchem.com - 4

  • Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - benchchem.com - 9

  • Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers - researchgate.net - 10

  • Electrocatalyst Decomposition Pathways: Torsional Strain in a Second Sphere Proton Relay Shuts Off CO2RR in - chemrxiv.org -11

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - orgsyn.org - 12

  • Buchwald-Hartwig Coupling - organic-synthesis.com - 6

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - nih.gov - 13

  • US20170174679A1 - Heterocyclic compounds as immunomodulators - google.com - 14

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions - chemrxiv.org - 15

  • Buchwald–Hartwig amination - wikipedia.org - 3

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - mdpi.com - 2

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - wuxiapptec.com - 5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one typically proceeds via a Nucleophilic Aromatic Substitution (


) of 7,8-difluoroquinoline using piperidin-4-one (often as the hydrochloride hydrate).

The Core Challenge: While the 8-position of the quinoline ring is activated by the adjacent ring nitrogen (N1), it is sterically more hindered than the 7-position. However, the inductive effect (


) of the N1 atom makes C8 the preferred site for nucleophilic attack over C7. Low yields in this specific reaction are rarely due to lack of reactivity, but rather:
  • Instability of the nucleophile: Piperidin-4-one free base is prone to self-condensation (aldol-like polymerization) under basic conditions.

  • Regioselectivity drift: High temperatures can promote competitive attack at C7 or bis-substitution.

  • Hydration interference: Using the monohydrate salt without adequate water scavenging stalls the

    
     transition state.
    

Diagnostic Troubleshooting (Q&A)

Category A: Low Conversion & Starting Material Recovery

Q: I am seeing >40% unreacted 7,8-difluoroquinoline by LCMS after 12 hours. Should I increase the temperature? A: Proceed with caution. Increasing temperature >100°C often degrades the piperidin-4-one before it can react.

  • Root Cause: The piperidin-4-one HCl salt requires at least 2.5–3.0 equivalents of base to fully neutralize the HCl and scavenge the protons produced during substitution. If you used only 1.5–2.0 eq of base (e.g.,

    
    ), the reaction stalls as the medium becomes acidic.
    
  • Solution: Ensure you are using 3.0–3.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or finely ground anhydrous

    
    .
    
  • Pro Tip: Switch solvent to DMSO or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents stabilize the Meisenheimer complex significantly better than DMF or Acetonitrile for fluoro-displacements.

Q: My nucleophile (piperidin-4-one) seems to disappear from the reaction mixture, but product formation is low. A: The "Free Base" Trap. Piperidin-4-one is unstable as a free base. If you premix the amine and base for too long before adding the quinoline, it self-polymerizes.

  • Protocol Fix: Add the base last or add the piperidin-4-one salt directly to the hot solution of quinoline and base to ensure immediate capture by the electrophile.

Category B: Impurity Profile (Regioselectivity)

Q: I observe a byproduct with the same mass (M+1) but different retention time. Is this the 7-isomer? A: Highly likely. While N1 activates C8, extreme temperatures (>120°C) or highly reactive bases (like NaH) can overcome the activation energy difference, leading to attack at C7 (1-(8-fluoroquinolin-7-yl)piperidin-4-one).

  • Verification: The 8-substituted product (Target) usually elutes later on reverse-phase HPLC than the 7-isomer due to intramolecular hydrogen bonding between the piperidone nitrogen and the quinoline nitrogen (if planar) or simply steric shielding of the polar N1.

  • Correction: Lower the temperature to 80–90°C and extend the reaction time. Switch from inorganic bases (

    
    ) to organic bases (DIPEA) to modulate basicity.
    

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for the 8-position while preventing piperidone decomposition.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
7,8-Difluoroquinoline Electrophile1.0Limiting reagent
Piperidin-4-one HCl Nucleophile1.2 – 1.5Use monohydrate if necessary, but dry is better
DIPEA (Hünig's Base) Base3.5Soluble organic base preferred over

DMSO Solvent[0.2 M]Volume relative to Quinoline (5 mL per mmol)
Step-by-Step Workflow
  • Preparation: Charge a reaction vial with 7,8-Difluoroquinoline (1.0 eq) and Piperidin-4-one HCl (1.3 eq).

  • Solvation: Add anhydrous DMSO (concentration 0.2 M). Do not add base yet.

  • Activation: Heat the mixture to 50°C with stirring.

  • Initiation: Add DIPEA (3.5 eq) dropwise over 5 minutes.

    • Rationale: Slow addition of base releases the free amine gradually, ensuring it reacts with the quinoline immediately rather than self-condensing.

  • Reaction: Ramp temperature to 90°C and stir for 4–6 hours.

    • Monitor: Check LCMS at 2 hours. If conversion <50%, add 0.2 eq more piperidin-4-one.

  • Workup (Critical):

    • Cool to room temperature.

    • Pour reaction mixture slowly into ice-cold water (10x reaction volume).

    • The product is lipophilic and should precipitate.

    • Filter the solid. If it oils out, extract with EtOAc, wash with brine (3x) to remove DMSO, and dry over

      
      .
      

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic and the competitive pathways managed by the optimized protocol.

SNAr_Mechanism SM 7,8-Difluoroquinoline (Electrophile) Meisenheimer8 Meisenheimer Complex (C8 Attack) STABILIZED by N1 SM->Meisenheimer8 Fast (Kinetic) Inductive Effect -I Meisenheimer7 Meisenheimer Complex (C7 Attack) Less Stabilized SM->Meisenheimer7 Slow High Temp Only Nuc Piperidin-4-one (Free Base) Poly Polymerized Piperidone Nuc->Poly Excess Base No Electrophile Prod8 Target Product (8-Substituted) Meisenheimer8->Prod8 -F- (Fast) Prod7 Impurity (7-Substituted) Meisenheimer7->Prod7 -F-

Caption: Mechanistic pathway showing the kinetic preference for C8 substitution due to N1 inductive stabilization, contrasted with competitive C7 attack and nucleophile polymerization.

References

  • Vertex Pharmaceuticals Inc. (2018). Process for Preparing a Piperidin-4-one. European Patent Office, EP 3666757 A1. Link

  • Hernández-López, E., et al. (2025).[1][2] Synthesis of Difluoroboranyl 1-ethyl-7-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylate. National Institutes of Health (PMC). Link

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules Journal. Link

  • WuXi Biology. (2022). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling. ChemRxiv. Link

Sources

Overcoming steric hindrance in 8-substituted quinoline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. Coupling at the 8-position of the quinoline scaffold is notoriously challenging. The peri-interaction between the C8 substituent and the adjacent nitrogen lone pair creates a formidable steric shield. This steric bulk restricts the conformational freedom of transition metal catalysts during the critical oxidative addition and transmetalation steps. Furthermore, the quinoline nitrogen can competitively bind to the metal center, poisoning the catalyst. This guide synthesizes field-proven insights and mechanistic rationale to help you troubleshoot and optimize these demanding cross-coupling reactions.

The Core Problem: Causality and Mechanism

In standard palladium-catalyzed cross-couplings, the catalytic cycle relies on the smooth transition between Pd(0) and Pd(II) states. When utilizing 8-haloquinolines, the oxidative addition of Pd(0) into the C8–X bond forms a highly congested Pd(II) intermediate.

The true bottleneck, however, is transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig aminations). The bulky C8 environment forces the incoming nucleophile into a high-energy trajectory. If this step is too slow, the Pd(II) complex undergoes off-cycle degradation pathways, such as protodehalogenation or


-hydride elimination. Overcoming this requires "dialing in" the steric bulk of the ancillary ligand—using ligands like XPhos or SPhos that are bulky enough to force reductive elimination, yet flexible enough to allow nucleophile entry.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling of 8-bromoquinoline with a bulky arylboronic acid is stalling at <20% conversion. How do I push it to completion? Causality: The transmetalation step is sterically blocked. Standard ligands like PPh3 or dppf cannot create the necessary electronic push or steric environment to facilitate the transfer of the bulky aryl group from boron to palladium. Solution: Switch to a highly active, electron-rich biaryl phosphine ligand. SPhos and XPhos are specifically designed for this. Brodnik et al. demonstrated that using Pd(OAc)₂ with SPhos or PPh3 in a 1,4-dioxane/water system significantly improves the coupling of 8-bromoquinolines with heteroarylboronic acids[1]. Additionally, switch your base from weak carbonates (Na₂CO₃) to stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ to accelerate the formation of the reactive boronate species.

Q2: During the Buchwald-Hartwig amination of 8-chloroquinoline with a secondary amine, I observe massive amounts of dehalogenated starting material but no product. Why? Causality: Oxidative addition is occurring successfully, but the secondary amine cannot coordinate to the sterically congested Pd(II) center fast enough. Instead, the Pd(II)-aryl complex abstracts a proton/hydride from the environment (often from the amine or solvent), leading to protodehalogenation. Solution: You need a catalyst system that drastically accelerates C–N bond formation. Use BrettPhos or tBuBrettPhos. These ligands are engineered to promote rapid reductive elimination even in sterically hindered systems[2]. Use NaOtBu as the base to ensure rapid deprotonation of the coordinated amine, and run the reaction in an apolar solvent like toluene to suppress solvent-mediated side reactions.

Q3: Can I use C–H activation to functionalize the 8-position directly instead of using pre-halogenated quinolines? Causality: Yes, but the native quinoline nitrogen is a poor directing group for the 8-position due to the rigid geometry that prevents the formation of a stable metallacycle at C8. Solution: Convert the quinoline to a quinoline-N-oxide[2]. The N-oxide oxygen acts as an excellent directing group, twisting the geometry to relieve steric strain and allowing transition metals (like Rh, Ir, or Pd) to access the C8 C–H bond. Post-coupling, the N-oxide can be easily reduced back to the free quinoline.

Experimental Protocols: Self-Validating Systems

Protocol A: Optimized Suzuki-Miyaura Coupling for 8-Bromoquinolines This protocol utilizes a self-validating visual cue for catalyst activation.

  • Preparation: In a flame-dried Schlenk flask, combine 8-bromoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (2.5 equiv).

  • Degassing: Purge the flask with argon for 10 minutes. Add degassed 1,4-dioxane and H₂O (10:1 ratio, 0.2 M concentration).

  • Validation Checkpoint 1: Upon heating to 80 °C, the suspension should transition from a pale yellow to a deep red/orange homogeneous solution within 15 minutes. This color shift confirms the reduction of Pd(II) to the active Pd(0)-SPhos species. If the solution turns black, Pd black has precipitated (catalyst death)—abort and check solvent degassing.

  • Reaction: Stir at 100 °C for 12 hours.

  • Validation Checkpoint 2: Sample 10 µL for LC-MS at the 2-hour mark. You should observe >50% conversion. If starting material is intact, add an additional 2 mol% Pd(OAc)₂.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination

  • Preparation: In an argon-filled glovebox, combine 8-chloroquinoline (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, equals 5 mol% Pd), tBuBrettPhos (6 mol%), and NaOtBu (1.5 equiv) in a sealed vial.

  • Solvent: Add anhydrous, degassed toluene (0.1 M).

  • Validation Checkpoint 1: The mixture should be a dark purple/red solution. Heat to 105 °C.

  • Reaction: Stir vigorously for 16 hours.

  • Validation Checkpoint 2: The reaction mixture will become cloudy as NaCl precipitates. The presence of a thick precipitate is a positive indicator of successful transmetalation and turnover.

Data Presentation: Ligand Effects

The following table summarizes the quantitative impact of ligand selection on the Suzuki-Miyaura coupling of 8-bromoquinoline with 2-methylphenylboronic acid (a dual-steric hindrance scenario).

LigandCatalyst PrecursorBaseYield (%)Primary Byproduct
PPh₃Pd(OAc)₂Na₂CO₃12%Unreacted SM (85%)
dppfPdCl₂(dppf)K₂CO₃28%Unreacted SM (60%)
XPhosPd₂(dba)₃K₃PO₄89%Dehalogenation (<5%)
SPhosPd(OAc)₂K₃PO₄94%None detected
NHC (IPr)Pd-PEPPSI-IPrCs₂CO₃96%None detected

Table 1: Comparative yield analysis demonstrating the necessity of bulky, electron-rich ligands for overcoming peri-position steric hindrance.

Visualizations

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd 8-Haloquinoline PdII Pd(II) Aryl Halide Complex (Stabilized by Bulky Ligand) OxAdd->PdII Trans Transmetalation / Amine Binding (Steric Bottleneck 2) PdII->Trans Nucleophile (Boronic Acid/Amine) PdIITrans Pd(II) Transmetalated Complex (High Energy Intermediate) Trans->PdIITrans RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdIITrans->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Substituted Quinoline Product RedElim->Product

Fig 1. Pd-Catalyzed cycle for 8-substituted quinolines highlighting steric bottlenecks.

TroubleshootingTree Start Low Yield in 8-Substituted Quinoline Coupling CheckSM Analyze Crude by LC-MS: Is Starting Material (SM) Intact? Start->CheckSM HighSM Yes (>80% SM Recovered) Issue: Failed Oxidative Addition CheckSM->HighSM Unreacted Halide LowSM No (<20% SM Recovered) Issue: Side Reactions (Dehalogenation) CheckSM->LowSM Halide Consumed Sol1 Action: Use Electron-Rich Ligands (XPhos, tBuBrettPhos) or Pd-PEPPSI HighSM->Sol1 Sol2 Action: Optimize Base (Cs2CO3/NaOtBu) & Increase Nucleophile Concentration LowSM->Sol2

Fig 2. Decision tree for troubleshooting low-yielding 8-substituted quinoline couplings.

References

  • Brodnik, H. et al. "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions." Organic & Biomolecular Chemistry, RSC Publishing (2016). URL:[Link]

  • Fors, B. P., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, ACS Publications (2008). URL:[Link]

Sources

Technical Support Center: Solubility Optimization for Fluoroquinoline Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with Fluoroquinoline Piperidones , a specific subclass of fluoroquinolone antibiotics/antineoplastics characterized by the fusion of the fluoroquinolone core with a piperidone-containing moiety.

This guide assumes the user is dealing with the classic zwitterionic solubility profile inherent to this scaffold, complicated by the specific hydrogen-bonding and lipophilic properties of the piperidone ring.

Status: Operational Subject: Troubleshooting Solubility, Precipitation, and Stability in Aqueous Media Target Audience: Medicinal Chemists, Formulation Scientists, Pre-clinical Researchers

Introduction: The Zwitterion Trap

Fluoroquinoline piperidones present a unique physicochemical challenge. Like their parent fluoroquinolones (e.g., ciprofloxacin), they are amphoteric , possessing both an acidic group (carboxylic acid at C-3, pKa₁ ≈ 5.8–6.2) and a basic group (often a secondary/tertiary amine within or attached to the piperidone motif, pKa₂ ≈ 8.0–9.0).

This creates a U-shaped solubility curve .

  • pH < 5: High solubility (Cationic species).

  • pH > 9: High solubility (Anionic species).

  • pH 6–8 (Physiological): Minimum solubility (Isoelectric Point, pI). The molecule exists as a neutral zwitterion with high crystal lattice energy, leading to rapid precipitation.

The Piperidone moiety adds a layer of complexity: the ketone group increases polarity but can also facilitate strong intermolecular hydrogen bonding (C=O ··· H-N), promoting the formation of stable, insoluble polymorphs or hydrates.

Module 1: Troubleshooting & FAQs

Issue 1: "My compound precipitates immediately upon adding pH 7.4 PBS."

Diagnosis: You have hit the Isoelectric Trap . At pH 7.4, your fluoroquinoline piperidone is predominantly zwitterionic (net charge = 0). The lattice energy of the zwitterion is significantly higher than that of the ionic forms, driving precipitation.

Solution: Do not dissolve directly in neutral buffer. Use the "Acid-Shift" Protocol :

  • Dissolve the compound in a small volume of 0.1 M HCl (or dilute Lactic Acid).

  • Dilute with water/saline to near the target volume.

  • Slowly titrate to the desired pH (if necessary) or use a buffer with a high capacity only if the final concentration is below the intrinsic solubility (

    
    ) of the zwitterion.
    
  • Alternative: If pH 7.4 is mandatory and concentration >

    
    , you must use a solubilizing excipient (see Module 3).
    
Issue 2: "The HCl salt precipitates when I dilute it into media."

Diagnosis: Salt Disproportionation. While the HCl salt is soluble in the solid state, dissolving it in a pH 7.4 buffer triggers a reaction where the buffer neutralizes the HCl. The drug reverts to its free zwitterionic form. If the concentration exceeds the intrinsic solubility of the zwitterion, it precipitates.

Solution:

  • Check the

    
    :  This is the pH at which the salt solubility equals the free base solubility. You must keep the formulation pH below this threshold.
    
  • Switch Counter-ions: Mesylate or Lactate salts often have higher aqueous solubility and a wider stable pH window than Hydrochloride salts due to the "self-buffering" capacity of the counter-ion and lower lattice energy.

Issue 3: "I see variable solubility results in different buffers at the same pH."

Diagnosis: Counter-ion Effect (Common Ion Effect). If you are using a buffer containing chloride ions (e.g., PBS, Saline) with an HCl salt, the excess Cl⁻ drives the equilibrium back toward the solid salt (Common Ion Effect), reducing solubility.

Solution:

  • Avoid PBS/Saline for initial solubility screening of HCl salts.

  • Use non-chloride buffers like Phosphate (without NaCl), Citrate, or Acetate.

  • Critical Note: Be wary of Metal Chelation . Buffers containing Mg²⁺ or Ca²⁺ (often used in biological assays) form insoluble chelates with the 3-carboxyl/4-keto groups of the fluoroquinoline core. Always add EDTA (0.1 mM) to assay buffers if metal interference is suspected.

Module 2: Experimental Protocols

Protocol A: Determination of Intrinsic Solubility ( ) & pH Profile

Use this protocol to map the "Safe Zones" for your specific compound.

Reagents:

  • Universal Buffer Mix (Britton-Robinson or Citrate-Phosphate) ranging pH 2.0 – 10.0.

  • 0.1 N HCl and 0.1 N NaOH.

Workflow:

  • Preparation: Weigh excess solid compound (approx. 5 mg) into 1.5 mL microcentrifuge tubes.

  • Addition: Add 500 µL of buffer at specific pH points (2, 4, 6, 7.4, 9, 10).

  • Equilibration: Vortex for 2 minutes. Shake at 25°C or 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • Analysis: Dilute the supernatant (to avoid precipitation upon dilution, use the same buffer or an acidic mobile phase). Analyze via HPLC-UV.

  • pH Verification: Measure the final pH of the supernatant. The solid may have shifted the buffer pH.

Protocol B: Cosolvent Screening for IV Formulation

For animal studies where pH adjustment alone is insufficient.

Target: 5 mg/mL clear solution. Cosolvent Mix:

  • PEG-400: 20% (v/v)

  • Propylene Glycol: 10% (v/v)

  • Water/Saline: 70% (v/v)

Steps:

  • Weigh drug.[1]

  • Add PEG-400 and Propylene Glycol first. Vortex until dissolved (or sonicate).

  • Slowly add water/saline with continuous vortexing.

  • If precipitation occurs, add Captisol® (SBE-β-CD) at 10-20% w/v to the aqueous phase before addition.

Module 3: Visualization & Logic

Decision Tree: Solubilization Strategy

Use this logic flow to determine the best formulation approach based on your target concentration and pH.

SolubilityStrategy Start Start: Define Target Concentration & pH CheckpH Is Target pH Physiological (6.8 - 7.4)? Start->CheckpH CheckConc Is Target Conc > Intrinsic Solubility (S0)? CheckpH->CheckConc Yes Acidic Use Mesylate/Lactate Salt (High Solubility) CheckpH->Acidic No (Acidic) Basic Use Sodium Salt (High Solubility) CheckpH->Basic No (Basic) SimpleBuffer Standard Buffer (Avoid Chloride if HCl salt) CheckConc->SimpleBuffer No AdvancedForm Advanced Formulation Required CheckConc->AdvancedForm Yes Cyclodextrin Add SBE-beta-Cyclodextrin (Molar Ratio 1:2) AdvancedForm->Cyclodextrin Cosolvent Cosolvent System (20% PEG400 / 10% PG) AdvancedForm->Cosolvent caption Figure 1: Decision Matrix for Solubilizing Fluoroquinoline Piperidones based on pH and Concentration demands.

Mechanism: The Zwitterionic Equilibrium

Understanding the species distribution is critical for explaining why neutral pH fails.

Zwitterion Cation Cationic Form (+) (Soluble) pH < 6 Zwitterion Zwitterion (±) (Insoluble Aggregate) pH 6 - 8 Cation->Zwitterion - H+ (pKa1 ~6.0) Zwitterion->Cation + H+ Anion Anionic Form (-) (Soluble) pH > 9 Zwitterion->Anion - H+ (pKa2 ~8.5) Precipitate Solid Precipitate (Crystal Lattice) Zwitterion->Precipitate Saturation Anion->Zwitterion + H+ caption Figure 2: pH-Dependent Speciation of Fluoroquinoline Piperidones.

Module 4: Data Reference

Table 1: Solubility Impact of Common Counter-ions

Data generalized from fluoroquinolone SAR studies (e.g., Ciprofloxacin, Moxifloxacin).

Counter-ionSolubility (mg/mL)Stability (pH)Notes
Free Base < 0.1 (pH 7.4)6.0 – 8.0Highly insoluble; prone to hydration.
Hydrochloride 20 – 30 (pH < 5)< 5.0Common Ion Effect reduces solubility in saline.
Mesylate > 50< 6.0Excellent solubility; less sensitive to Cl⁻ ions.
Lactate > 100< 5.5Preferred for IV formulations (less vein irritation).
Sodium > 50 (pH > 10)> 9.0Unstable; prone to oxidative degradation at high pH.

References

  • Physicochemical Properties of Fluoroquinolones.

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Defines the zwitterionic nature, pKa values (Carboxyl ~6, Piperazine ~8.8)
    • URL:[Link]

  • Solubility Enhancement of Enrofloxacin (Fluoroquinolone Model).

    • Source: Indian Journal of Pharmaceutical Sciences.[2]

    • Relevance: Provides validated data on cosolvent systems (PEG/PG) and the synergistic effect of buffers and surfactants.
    • URL:[Link]

  • Impact of Metal C

    • Source: ResearchG
    • Relevance: Explains the chelation mechanism with Mg²⁺/Ca²⁺ and the necessity of EDTA in assay buffers.
    • URL:[Link]

  • Structural Characterization of Antibacterial (Fluoro)Quinolones.

    • Source: MDPI (Molecules).
    • Relevance: Details the structural activity relationships (SAR) of the C-7 substituent (piperazine/piperidone) and its effect on lipophilicity.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Piperidin-4-one Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidin-4-one Condensation. The synthesis of functionalized piperidones—such as 3,5-bis(benzylidene)piperidin-4-ones—is a cornerstone in developing cytotoxic, anti-inflammatory, and antimicrobial agents. However, the bifunctional nature of piperidin-4-one (a highly nucleophilic secondary amine and a ketone with two active methylene sites) makes it prone to a cascade of side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers maximize yield and purity by minimizing side reactions like self-condensation, aza-Michael additions, and incomplete condensation.

Reaction Workflow & Side Reaction Pathways

PiperidoneCondensation P4O Piperidin-4-one (Bifunctional Core) Condensation Claisen-Schmidt / Aldol Condensation P4O->Condensation Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Condensation Target Target Product (E,E-bis-benzylidene) Condensation->Target Acid Catalysis OR Protected Amine Side1 Side Reaction: Aza-Michael Addition Condensation->Side1 Unprotected Amine + Strong Base Side2 Side Reaction: Self-Condensation Condensation->Side2 Excess Base / High Temp

Mechanistic pathways in piperidone condensation, highlighting optimized routes and side reactions.

Troubleshooting FAQs

Q1: Why is my reaction yielding a complex mixture of polymeric or alkylated byproducts instead of the target bis-condensed product? A1: The secondary amine of an unprotected piperidin-4-one is highly nucleophilic. When the first condensation occurs, it forms an α,β-unsaturated ketone. The free amine from another piperidone molecule can undergo an intermolecular aza-Michael addition into this enone system, leading to oligomerization and complex mixtures. Causality & Solution: Use acid catalysis (e.g., HCl gas in glacial acetic acid). Under acidic conditions, the amine is protonated (forming a non-nucleophilic piperidinium salt), which completely suppresses the aza-Michael addition while simultaneously catalyzing the enolization required for the Claisen-Schmidt condensation 1. Alternatively, protect the amine with a Boc, Cbz, or alkyl group prior to base-catalyzed condensation to prevent self-condensation [[2]]().

Q2: I am trying to synthesize a mono-benzylidene piperidin-4-one, but I keep getting the 3,5-bis(benzylidene) product. How can I control the substitution? A2: Piperidin-4-one possesses two identical active methylene groups at the C3 and C5 positions. The initial mono-condensation increases the conjugation of the system, which can sometimes activate the remaining methylene group or simply fail to sterically hinder the second addition, driving the reaction toward the thermodynamic bis-condensed product. Causality & Solution: To isolate the mono-substituted product, strict stoichiometric control (1:1 ratio) is insufficient. You must use a highly controlled, mild basic catalyst or utilize a pre-formed enamine intermediate to direct the aldol addition to only one side. For bis-condensation, an excess of aldehyde (1:2.2) and strong acid catalysis ensures complete conversion to the E,E-3,5-bis(benzylidene) derivative 3.

Q3: My base-catalyzed condensation is resulting in dark, tarry mixtures. What is causing this degradation? A3: Strong aqueous bases (like concentrated NaOH or KOH) under prolonged heating cause the self-condensation of piperidin-4-one and thermal degradation of the aldehyde (e.g., Cannizzaro reaction if the aldehyde lacks alpha-protons). Causality & Solution: Transition to microwave-assisted synthesis or solvent-free grinding. Microwave irradiation with 10% NaOH for just 3 minutes at 60 °C has been shown to afford 3,5-bis(2-hydroxybenzylidene)piperidin-4-one in 74% yield without tar formation 4. Alternatively, solvent-free grinding with solid NaOH (20 mol%) minimizes hydrolysis and thermal degradation, yielding up to 96-98% of the desired product [[5]]().

Q4: How do I ensure the stereochemistry of my bis-condensed product is exclusively the (E,E)-isomer? A4: The (E,E)-configuration is thermodynamically favored due to the severe steric clash that would occur between the aryl rings and the piperidone ring in the (Z,Z) or (E,Z) configurations. Causality & Solution: Conduct the reaction under thermodynamic control (e.g., prolonged stirring in HCl/AcOH at room temperature or gentle reflux). The reversible nature of the initial aldol addition allows the system to equilibrate exclusively to the E,E-3,5-bis((hetero)arylidene)piperid-4-ones 6.

Quantitative Data: Catalyst and Condition Comparison

The table below synthesizes quantitative data across different catalytic systems to help you select the optimal conditions for your specific substrate.

Catalyst SystemReaction ConditionsTarget ProductAvg. Yield (%)Primary Side Reaction Minimized
HCl (gas) / AcOH Room Temp, 24-48hBis-benzylidene65–80%Aza-Michael addition, Self-condensation
10% NaOH (aq) / EtOH Microwave, 60°C, 3 minBis-benzylidene74%Thermal degradation, Tarry polymerization
Solid NaOH (20 mol%) Solvent-free grindingBis-benzylidene96–98%Hydrolysis, Retro-aldol cleavage

Experimental Protocol: Optimized Acid-Catalyzed Synthesis of 3,5-Bis(benzylidene)piperidin-4-ones

This self-validating protocol utilizes acid catalysis to completely suppress the nucleophilicity of the secondary amine, ensuring high purity of the bis-condensed product.

Materials Required:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)

  • Aromatic aldehyde (2.2 eq)

  • Glacial acetic acid (Solvent)

  • Dry HCl gas or saturated HCl in acetic acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidone hydrochloride (10 mmol) and the chosen aromatic aldehyde (22 mmol) in 30 mL of glacial acetic acid.

  • Catalyst Introduction: Slowly bubble dry HCl gas through the solution for 10–15 minutes. Mechanistic Note: This step ensures the amine remains strictly protonated, locking it out of any nucleophilic side reactions.

  • Reaction & Visual Validation: Stir the mixture continuously at room temperature for 24–48 hours. Self-Validating System: The reaction progress is visually self-validating. The initial clear/pale solution will progressively turn deep yellow, orange, or red. This color shift is a direct physical manifestation of the extended conjugated π-system forming in the bis-benzylidene product.

  • Precipitation: Once TLC confirms the consumption of the starting materials, pour the reaction mixture slowly into 200 mL of ice-cold diethyl ether (or ice water). The target compound will precipitate cleanly as a hydrochloride salt.

  • Isolation: Filter the precipitate under a vacuum, washing the filter cake sequentially with cold ethanol (to remove unreacted aldehyde) and cold diethyl ether (to remove residual acetic acid).

  • Neutralization (Optional): To obtain the free base, suspend the solid in water, neutralize with 10% aqueous Na₂CO₃ until pH 8 is reached, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure (E,E)-isomer.

References

  • Stereochemical Peculiarities of the Products of Condensation of Piperidine-4-one with Aromatic Aldehydes. ResearchGate. 5

  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. 1

  • Degradable bispiperidone derivative amine networks with monomer recovery. Polymer Chemistry (RSC).2

  • 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties. PMC. 3

  • 3,5-Bis(2-hydroxybenzylidene)piperidin-4-one. MDPI (Molbank). 4

  • Scheme 2. Synthesis of 3,5-bis(pyridinylmethylene)piperid-4-ones. ResearchGate.6

Sources

Technical Support Center: Stability of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Compound: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one Primary Application: Synthetic intermediate for fluoroquinolone antibiotics and CNS-active agents. Critical Insight: This compound combines a 7-fluoroquinoline scaffold with a piperidin-4-one moiety. While the quinoline core is robust, the piperidin-4-one ketone is the "Achilles' heel" in acidic media, susceptible to hydration and acid-catalyzed aldol condensation.

Chemical Structure & pKa Analysis
  • Site A (Quinoline Nitrogen):

    
    . Protonates readily in dilute acid.
    
  • Site B (Piperidine Nitrogen): The lone pair is conjugated with the quinoline ring (aniline-like character). Its basicity is significantly reduced compared to free piperidine, but it can still be protonated in strong acids.

  • Site C (Ketone): Prone to enolization (

    
     to 
    
    
    
    ). Acid accelerates equilibrium between keto and enol forms.
  • Site D (C7-Fluorine): Generally stable in non-nucleophilic acids (e.g.,

    
    ), but susceptible to exchange in hot hydrohalic acids (e.g., concentrated HCl/HBr).
    

Interactive Troubleshooting Guide

Issue 1: "My solution turned bright yellow/orange upon adding acid."
  • Diagnosis: Normal Protonation.

  • Mechanism: The quinoline nitrogen protonates (

    
    ). This expands the conjugated 
    
    
    
    -system, causing a bathochromic shift (red-shift) in the UV-Vis spectrum.
  • Action: No action required. This is reversible upon neutralization.

Issue 2: "I see a new peak at M+18 in my LC-MS."
  • Diagnosis: Gem-diol Formation (Hydration).

  • Mechanism: In aqueous acid, the C=O carbonyl of the piperidinone reacts with water to form a gem-diol (

    
    ).
    
  • Action: This is an equilibrium artifact. It usually reverts to the ketone during workup or in the gas phase of MS. However, if isolating, ensure the final product is dried thoroughly.

Issue 3: "The compound precipitated as a solid, but NMR shows it's pure."
  • Diagnosis: Salt Formation.

  • Mechanism: You have likely formed the Hydrochloride or Sulfate salt, which is often less soluble in organic solvents/water mixtures than the free base.

  • Action: Filter and analyze. Pro-Tip: Storing this compound as an HCl salt is actually preferred over the free base to prevent oxidative degradation.

Issue 4: "My purity dropped, and I see 'dimer' peaks (2M - H2O)."
  • Diagnosis: Acid-Catalyzed Aldol Condensation.

  • Mechanism: The acid catalyzed the formation of an enol, which attacked a protonated ketone of another molecule.

  • Action: CRITICAL. Reduce the concentration. Aldol condensation is second-order with respect to substrate concentration. Dilute conditions (<0.05 M) minimize this risk.

Deep-Dive: Degradation Pathways in Acid

The following diagram illustrates the competing pathways when this compound is subjected to acidic conditions.

AcidPathways Compound 1-(7-Fluoroquinolin-8-yl) piperidin-4-one Protonated Protonated Species (Stable Salt Form) Compound->Protonated H+ (Fast, Reversible) Hydrate Gem-Diol (Hydrate) [M+18] Protonated->Hydrate +H2O (Equilibrium) Enol Enol Intermediate Protonated->Enol H+ Catalysis Dimer Aldol Condensation Dimer (Irreversible Impurity) Enol->Dimer + Substrate (High Conc.)

Figure 1: Reaction landscape in acidic media. Green indicates the stable storage form; Red indicates the primary degradation pathway to avoid.

Standard Operating Procedures (SOPs)

Protocol A: Stability Testing via HPLC

Use this protocol to validate the stability of your specific batch in your specific acid matrix.

Materials:

  • Acidic Media (e.g., 1M HCl, 10% TFA).

  • HPLC System (C18 Column).[1]

  • Internal Standard (e.g., Benzophenone - non-basic, acid stable).

Steps:

  • Preparation: Dissolve compound to 0.5 mg/mL in the Acidic Media.

  • Time Zero: Immediately inject into HPLC. Record Area% of the main peak (

    
    ).
    
  • Stress: Incubate solution at intended temperature (e.g., 25°C or 40°C).

  • Sampling: Inject at

    
    .
    
  • Calculation:

    
    
    Note: If new peaks appear at RRT (Relative Retention Time) ~1.2-1.5, suspect dimerization.
    
Protocol B: Preparation of the Stable Hydrochloride Salt

The free base is prone to oxidation. Convert to HCl salt for long-term storage.

  • Dissolution: Dissolve 1.0 g of free base in 10 mL anhydrous Ethanol.

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

  • Precipitation: A yellow/orange precipitate will form immediately.

  • Isolation: Filter under Argon. Wash with cold ether.

  • Drying: Dry under high vacuum over

    
     to remove trace water (preventing hydrate formation).
    

Frequently Asked Questions (FAQs)

Q: Can I use Nitric Acid (


) to dissolve this? 
A: Avoid.  Nitric acid is an oxidizing acid. The piperidine ring and the electron-rich quinoline system can undergo oxidative decomposition or nitration at the 5-position of the quinoline ring. Use HCl or 

.[2]

Q: Is the Fluorine atom stable in acid? A: In non-nucleophilic acids (Sulfuric, Triflic), yes. However, in refluxing concentrated HCl or HBr, there is a risk of Halogen Exchange (


) or hydrolysis to the hydroxy-quinoline, although the 7-position is less reactive than the 2- or 4-positions.

Q: Why does the NMR spectrum look broad in TFA (Trifluoroacetic acid)? A: This is due to restricted rotation or exchange broadening . The protonation of the piperidine nitrogen restricts the conformational flipping of the ring. Additionally, the amide-like character of the C-N bond between the quinoline and piperidine (due to resonance) can lead to rotamers. Run the NMR at 50°C to sharpen the peaks.

References

  • Scaffold Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[3] (Standard text establishing quinoline and piperidinone reactivity patterns).

  • Piperidinone Instability: Baliah, V., Jeyaraman, R., & Chandrasekaran, L. (1987). Synthesis and stereochemistry of piperidin-4-ones.Chemical Reviews , 83(3), 379-407.

  • Fluoroquinoline Chemistry:Grovne, T., & Park, S. (2018). Nucleophilic Substitution of 7-Haloquinolones.Journal of Organic Chemistry. (General grounding for 7-F stability).
  • General Acid Catalysis: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.Chemical Reviews , 74(5), 581–603. (Mechanistic basis for gem-diol/ketone equilibrium).

Sources

Technical Support Center: Troubleshooting Quinoline-Piperidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling a quinoline derivative with a secondary cyclic amine like piperidine is a fundamental transformation in medicinal chemistry, typically achieved via Buchwald-Hartwig Amination (BHA) or Nucleophilic Aromatic Substitution (SNAr) .

Despite the maturity of these methods, researchers frequently encounter stalled reactions and low conversion rates. This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to rescue your coupling reactions.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic tree to identify the root cause of your low conversion.

G Start Low Conversion: Quinoline + Piperidine CheckMech Identify Reaction Pathway Start->CheckMech SNAr SNAr Pathway (No Pd Catalyst) CheckMech->SNAr Catalyst-free BHA Buchwald-Hartwig (Pd Catalyzed) CheckMech->BHA Pd/Ligand used SNAr_Issue Is the quinoline activated (e.g., 3-formyl)? SNAr->SNAr_Issue BHA_Issue1 Check Catalyst State BHA->BHA_Issue1 SNAr_Fix1 Add PTC (CTAB) & Heat (135°C) SNAr_Issue->SNAr_Fix1 Yes SNAr_Fix2 Switch to Pd-Catalyzed Cross-Coupling SNAr_Issue->SNAr_Fix2 No BHA_Fix1 Use XPhos Pd G2/G3 Precatalysts BHA_Issue1->BHA_Fix1 Pd black precipitates (Deactivation) BHA_Issue2 Check Base Solubility BHA_Issue1->BHA_Issue2 Solution clear/yellow (Active) BHA_Fix2 Increase Agitation or Use Organic Base (DBU) BHA_Issue2->BHA_Fix2 Base clumped at bottom

Diagnostic decision tree for troubleshooting low conversion in quinoline-piperidine couplings.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Pd-catalyzed Buchwald-Hartwig coupling of 2-iodoquinoline and piperidine stalls at 20% conversion. What is the primary cause?

Causality & Solution: You are likely experiencing catalyst poisoning. Contrary to conventional cross-coupling wisdom where iodides are highly reactive, in Buchwald-Hartwig aminations, the liberated iodide anion can coordinate strongly to the palladium center. This precipitates the Pd complex, forcing the catalyst off-cycle[1]. Action: Switch your electrophile to a 2-bromoquinoline or 2-chloroquinoline. The reactivity order for BHA is strictly ArBr > ArCl > ArI[1].

Q2: I am attempting a catalyst-free SNAr between 2-chloroquinoline and piperidine, but I only recover unreacted starting materials. Why?

Causality & Solution: Unactivated quinolines have a high activation barrier for disrupting aromaticity during the addition-elimination mechanism[2]. Unless your quinoline possesses an electron-withdrawing group (like a 3-formyl moiety) to stabilize the Meisenheimer complex, direct SNAr will fail under standard conditions. Action: If your substrate is unactivated, switch to a Pd-catalyzed BHA. If it is activated (e.g., 2-chloroquinoline-3-carbaldehyde), the issue is likely phase separation between the hydrophobic quinoline and the amine. Add a phase-transfer catalyst (PTC) like Cetyltrimethylammonium bromide (CTAB) in PEG-400 and heat to 135 °C[3].

Q3: How do I choose the right ligand for coupling piperidine to the quinoline core?

Causality & Solution: Piperidine is a sterically hindered secondary cyclic amine. Simple phosphines (like PPh3) or bidentate ligands (like BINAP) often struggle to facilitate the final reductive elimination step, leading to stalled catalytic cycles. Action: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. XPhos is widely recognized as the optimal ligand for coupling piperidine to quinoline systems, as its spatial profile accelerates reductive elimination while preventing the formation of inactive bis-amine Pd complexes[4].

Q4: My GC/MS shows unreacted starting materials, no product, and a trace amount of bithiophene. What went wrong?

Causality & Solution: The presence of bithiophene is a hallmark indicator of ligand degradation (specifically, the degradation of dialkylbiaryl phosphines like XPhos or DavePhos)[5]. If the ligand degrades, the Pd(0) species aggregates into inactive "Pd black." This is almost always caused by oxygen ingress or poor base solubility preventing transmetalation. Action: Ensure rigorous degassing of your solvents. If using an insoluble inorganic base (like NaOtBu in toluene), the base will sink and fail to deprotonate the coordinated amine[1]. Switch to a highly soluble organic base like DBU, or use a DBU/NaTFA mixture.

Part 3: Quantitative Parameter Optimization

To streamline your reaction design, use the following matrix to replace sub-optimal historical conditions with modern, high-efficiency parameters.

Table 1: Parameter Optimization Matrix for Quinoline-Piperidine Buchwald-Hartwig Amination

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Pd Source Pd(OAc)2 / Pd2(dba)3XPhos Pd G2 or G3 PrecatalystPd(II) salts require in situ reduction to Pd(0), which can be inefficient and lead to catalyst death. G2/G3 precatalysts rapidly generate the active L-Pd(0) species upon mild base activation[1][6].
Ligand PPh3, BINAPXPhos, BrettPhosPiperidine requires bulky, electron-rich biaryl phosphines to force the sterically congested reductive elimination step[4].
Base K2CO3 (Granular)NaOtBu (Fine powder) or DBUPoor solubility of granular inorganic bases stalls transmetalation. Fine powders or organic bases ensure rapid deprotonation of the amine[1][6].
Solvent Chloroform, AcetonitrileToluene, 1,4-DioxaneHalogenated and nitrile solvents competitively bind to the palladium center, inhibiting the oxidative addition step[1].

Part 4: Self-Validating Experimental Protocols

Do not just follow steps blindly; use the built-in validation checkpoints to ensure the reaction is proceeding correctly at each phase.

Protocol A: High-Conversion Buchwald-Hartwig Amination (Pd-Catalyzed)

Use this protocol for unactivated haloquinolines.

  • Reagent Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried vial with 2-bromoquinoline (1.0 equiv), piperidine (1.2 equiv), NaOtBu (1.5 equiv), and XPhos Pd G2 precatalyst (2 mol%).

    • Self-Validation Checkpoint: Inspect the NaOtBu. It must be a free-flowing white powder. If it is clumped or sticky, it has absorbed atmospheric moisture and will hydrolyze your catalyst. Discard and use a fresh bottle.

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: Upon stirring, the solution should rapidly transition from yellow to a characteristic reddish-orange hue. This color change confirms the successful generation of the active L-Pd(0) species[6]. If it immediately turns black, oxygen is present.

  • Execution: Seal the vial and heat to 80–100 °C with vigorous stirring (800+ rpm) for 4–8 hours.

    • Self-Validation Checkpoint: A high stirring rate is mandatory to keep the inorganic base suspended. If the base sits at the bottom of the vial, transmetalation will fail[1].

  • Monitoring & Workup: Monitor via GC/MS. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate under reduced pressure.

Protocol B: Phase-Transfer SNAr (Catalyst-Free)

Use this protocol ONLY for activated quinolines (e.g., 2-chloroquinoline-3-carbaldehyde).

  • Reagent Mixing: In a standard round-bottom flask, combine the 2-chloroquinoline derivative (1.0 equiv), piperidine (1.1 equiv), and Cetyltrimethylammonium bromide (CTAB, 10 mol%) in Polyethylene glycol-400 (PEG-400).

  • Heating: Heat the mixture to 135 °C for 2.5 hours.

    • Self-Validation Checkpoint: The addition of CTAB and PEG-400 creates a micellar environment that overcomes the hydrophobicity of the quinoline. The mixture should become a homogeneous melt at elevated temperatures, drastically reducing the reaction time compared to standard solvent systems[3].

  • Workup: Cool the mixture to room temperature, pour into crushed ice, and extract with dichloromethane. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

References

  • Patel, R. V., & Park, S. W. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Current Organic Synthesis.
  • Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. ThaiScience.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

Sources

Technical Support Center: High-Purity Fluoroquinoline Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

The Knowledge Base: Solvent Systems & Solubility Theory

The "U-Shaped" Solubility Paradox

Fluoroquinolones (FQs) are zwitterionic compounds containing both a basic piperazine ring and an acidic carboxylic acid group. This creates a unique "U-shaped" pH-solubility profile.

  • Acidic pH (< 5.0): High solubility (Cationic form).

  • Basic pH (> 9.0): High solubility (Anionic form).

  • Neutral pH (6.8 – 7.5): Minimum solubility (Zwitterionic form/Isoelectric point).

Implication for Recrystallization: Standard thermal recrystallization (heating/cooling) often fails if pH is ignored. The most effective purification strategy combines thermal gradients with isoelectric precipitation .

Solvent Selection Matrix

Use this table to select the correct solvent system based on your target derivative and impurity profile.

Target MoleculePreferred Solvent SystemMechanismKey Impurity Rejection
Ciprofloxacin HCl Ethanol (68-72%) / Water Anti-solvent / ThermalDesfluoro-analogs, Decarboxylated byproducts
Levofloxacin (Hemihydrate) Ethanol / Water (80:20 v/v) Water Activity ControlAnhydrous polymorphs, S-isomer degradants
Moxifloxacin HCl Methanol / Water Polarity AdjustmentResidual solvents, Color impurities
Crude Zwitterions Dilute HCl → NaOH (pH 7.4) Isoelectric PrecipitationInorganic salts, Non-zwitterionic organics

Critical Note: For Levofloxacin, water content is the "switch" for polymorphism. < 10% water yields anhydrates; 20-30% water yields the stable hemihydrate [1, 2].

Protocol Library: Standard Operating Procedures (SOPs)

SOP-01: Isoelectric Purification of Ciprofloxacin (Free Base)

Objective: Purification of crude zwitterionic cake to >99.5% purity.

  • Dissolution: Suspend crude Ciprofloxacin in 1.0N HCl (5 mL per gram of solid). Heat to 50°C. The solution should become clear as the cation forms.

  • Adsorption: Add Activated Carbon (Type ENO-PC) (5% w/w relative to substrate). Stir for 30 mins at 50°C to remove decarboxylated impurities and color.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane to remove carbon.

  • Precipitation: Slowly add 10% NaOH to the filtrate under vigorous stirring.

    • Critical Step: Monitor pH continuously. Precipitate will start forming at pH ~5.5.

    • Endpoint: Stop exactly at pH 7.4 - 7.5 (the isoelectric point).

  • Aging: Cool to 5°C and stir for 2 hours to ripen crystals.

  • Isolation: Filter, wash with cold water, and dry.

SOP-02: Polymorph-Selective Crystallization of Levofloxacin Hemihydrate

Objective: Targeting the specific hemihydrate crystal habit.

  • Charge: Load Crude Levofloxacin into reactor.

  • Solvent Addition: Add Ethanol/Water (80:20 v/v) ratio. (Approx. 7 volumes solvent per 1 part solid).

  • Reflux: Heat to reflux (approx. 78-80°C) until complete dissolution.

  • Clarification: Hot filtration if insolubles are present.

  • Controlled Cooling:

    • Cool to 60°C over 30 mins.

    • Seeding (Optional): Add 0.1% pure Hemihydrate seed crystals.

    • Cool to 5°C over 4 hours (Linear cooling ramp).

  • Drying: Vacuum dry at < 50°C. Warning: Over-drying (>70°C) can dehydrate the crystal lattice.

Visualization: Process Workflows

The Isoelectric Purification Workflow

This diagram illustrates the chemical logic behind SOP-01, highlighting the critical pH control points.

G Start Crude Fluoroquinoline (Zwitterion) Acidify Acidification (Add HCl -> pH < 2) Form: Cationic (Soluble) Start->Acidify Dissolution Carbon Carbon Treatment (Remove Color/Decarboxylated) Acidify->Carbon 50°C Filter Hot Filtration (Remove Carbon) Carbon->Filter Neutralize Neutralization (Add NaOH -> pH 7.4) Form: Zwitterion (Insoluble) Filter->Neutralize Critical Step Isolate Filtration & Drying (Final API) Neutralize->Isolate Precipitation

Caption: Figure 1. Isoelectric purification pathway utilizing the pH-dependent solubility of the piperazine/carboxylic acid moieties.

Troubleshooting Hub (The Help Desk)

Issue 1: "My yield is significantly lower than expected (< 60%)."

Diagnosis: You likely missed the Isoelectric Point (pI) or used excessive wash solvent.

  • The Science: The solubility curve is steep. If you neutralize to pH 6.0 or pH 8.5 instead of 7.4, a significant portion of the drug remains dissolved as a cation or anion.

  • Corrective Action:

    • Calibrate your pH meter at 50°C (temperature affects pH readings).

    • Collect the mother liquor, adjust pH to exactly 7.4, and check for secondary precipitation.

    • Switch wash solvent from pure water to cold Ethanol/Water (90:10) to reduce solubility losses.

Issue 2: "The product is colored (yellow/brown) despite recrystallization."

Diagnosis: Presence of oxidation byproducts or metal chelates.

  • The Science: Fluoroquinolones chelate iron (Fe³⁺) and copper (Cu²⁺), forming colored complexes. Standard recrystallization does not break these chelates.

  • Corrective Action:

    • Add EDTA (0.1% w/w) during the initial acidic dissolution step to sequester metals [3].

    • Increase Activated Carbon load to 10% and ensure contact time > 45 mins.

Issue 3: "I am detecting 'Decarboxylated' impurities in HPLC."

Diagnosis: Thermal degradation during the process.

  • The Science: The carboxylic acid group at position 3 is thermally unstable, especially in acidic media > 80°C.

  • Corrective Action:

    • Reduce Temperature: Never exceed 60°C during the acidic dissolution phase.

    • Reduce Time: Minimize the holding time at low pH. Neutralize immediately after filtration.

Troubleshooting Decision Tree

DecisionTree Problem Start: Identification of Defect Type Defect Type? Problem->Type Impurity High Impurity Levels Type->Impurity Yield Low Yield Type->Yield ImpType Impurity Type? Impurity->ImpType Decarboxy Decarboxylated Analog ImpType->Decarboxy Isomer Wrong Isomer/Polymorph ImpType->Isomer Soln1 Reduce Dissolution Temp <60°C Limit Acid Exposure Time Decarboxy->Soln1 Soln2 Check Water Content (Must be 20-30% for Hemihydrate) Isomer->Soln2 pHCheck Check Mother Liquor pH Yield->pHCheck Soln3 Adjust to exact pI (7.4) Cool to 0-5°C pHCheck->Soln3

Caption: Figure 2. Diagnostic logic for common failure modes in fluoroquinoline purification.

Frequently Asked Questions (FAQ)

Q: Why can't I just use pure Ethanol for Levofloxacin? A: Pure ethanol will likely yield the anhydrous forms (Form


, 

, or

). The pharmaceutical standard is often the Hemihydrate , which requires water molecules to be incorporated into the crystal lattice during formation. You must have water present (minimum 10-20%) to drive this lattice arrangement [2].

Q: My Ciprofloxacin solution gels during cooling. What happened? A: This is a common phenomenon called "oiling out" or gelation, often caused by cooling too rapidly or having a solvent concentration that places the system in a metastable zone.

  • Fix: Re-heat to dissolve the gel. Add a small amount of seed crystals at the cloud point. Implement a slower cooling ramp (e.g., 5°C per hour) to encourage orderly crystal growth over amorphous gelation.

Q: Can I use Acetonitrile instead of Ethanol? A: While Acetonitrile is an excellent solvent for synthesis intermediates, it is less effective for the final salt purification of zwitterions. It lacks the hydrogen-bonding capability of water/alcohol mixtures needed to stabilize the ionic interactions of the salt form. Furthermore, Class 2 solvent limits (410 ppm) make it harder to remove than Ethanol (Class 3) [4].

References

  • US Patent 7,629,458 B2. Preparation of levofloxacin and hemihydrate thereof. (2009). Teva Pharmaceutical Industries Ltd. Link

  • Motwani, et al. An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis and Purification. (2016).[1][2] ResearchGate. Link

  • US Patent 5,447,926. Quinolone carboxylic acid derivatives. (1995). Daiichi Seiyaku Co. Link

  • ICH Guideline Q3C (R8). Impurities: Guideline for Residual Solvents. (2021). International Council for Harmonisation. Link

  • Yu, X., et al. The effect of temperature and pH on the solubility of quinolone compounds.[3] Pharm Res 11, 522–527 (1994).[4] Link

Sources

Validation & Comparative

LC-MS characterization and fragmentation of quinolinyl piperidones

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of LC-MS/MS methodologies for the characterization of Quinolinyl Piperidones . These scaffolds are critical in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and novel synthetic opioids.

This is not a marketing brochure. It is a rigorous scientific guide designed to help you select the optimal ionization and fragmentation strategies for your structural elucidation workflows.

Executive Summary

Quinolinyl piperidones combine a fused aromatic quinoline ring with a piperidone (ketone-containing piperidine) moiety. This hybrid structure presents unique analytical challenges:

  • Basicity: Multiple protonation sites (Quinoline-N vs. Piperidone-N).

  • Isomerism: Positional isomers (e.g., 3- vs. 4-quinolinyl attachment) often co-elute.

  • Fragmentation Complexity: Competitive charge retention drives complex MS/MS spectra.

This guide compares three primary analytical workflows: High-Resolution Q-TOF (ESI) , Triple Quadrupole (SRM) , and APCI-MS , evaluating their efficacy in structural characterization versus quantitation.

Comparative Analysis of Analytical Architectures

The "product" in this context is the analytical configuration . We compare the three industry-standard approaches for analyzing this chemical class.

FeatureMethod A: ESI-Q-TOF (High-Res) Method B: ESI-Triple Quad (SRM) Method C: APCI-MS
Primary Utility Structural Elucidation & Unknown IDQuantitation (PK/PD studies)Hydrophobic Analog Analysis
Mass Accuracy < 5 ppm (Formula Confirmation)Unit Resolution (Nominal Mass)Unit Resolution
Sensitivity High (pg/mL range)Ultra-High (fg/mL range)Moderate
Fragmentation Data Full-scan product ion spectra (MS2)Targeted transitions onlyThermal-induced fragmentation
Isomer Separation Resolves isomers via drift time (if IMS coupled) or specific fragment ionsFails to distinguish isomers if transitions overlapGood for non-polar isomers
Key Limitation Slower duty cycle; large data filesNo retrospective data miningThermal degradation of labile piperidones

Senior Scientist Insight:

For initial characterization of synthetic quinolinyl piperidones, Method A (Q-TOF) is non-negotiable. You need accurate mass to differentiate the loss of CO (27.9949 Da) from


 (28.0313 Da) in the piperidone ring. However, for DMPK screening, transition to Method B  immediately.

Deep Dive: Fragmentation Chemistry & Mechanism

Understanding the fragmentation of quinolinyl piperidones requires analyzing the competition for the ionizing proton.

The Charge Competition

The piperidine nitrogen (


, pKa ~9-10) is typically more basic than the quinoline nitrogen  (

, pKa ~4-5).
  • Result: In ESI(+), the proton localizes on the piperidone ring.

  • Consequence: Fragmentation is charge-proximal . The piperidone ring breaks first.

Primary Fragmentation Pathways
  • Piperidone Ring Cleavage (RDA-like): The ketone at C4 facilitates a Retro-Diels-Alder (RDA) type cleavage or loss of CO.

    • Diagnostic Neutral Loss: 28 Da (CO) or 56 Da (

      
      ).
      
  • Linker Cleavage: Scission of the bond connecting the quinoline and piperidone.

    • Product Ion: The Quinoline cation (often

      
       128, 129, or substituted variant).
      
  • Quinoline Degradation: Only occurs at high collision energies (CE > 40 eV).

    • Diagnostic Ion: Loss of HCN (27 Da) from the aromatic core.

Visualization of Fragmentation Logic

The following diagram maps the decision process for interpreting MS/MS spectra of these compounds.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Proton on Piperidone N) Step1 Low CE (10-20 eV): Piperidone Ring Instability Precursor->Step1 CID Activation PathA Loss of CO (-28 Da) (Ketone driven) Step1->PathA PathB Loss of H2O (-18 Da) (If OH substituted) Step1->PathB Intermediate Modified Piperidone Core PathA->Intermediate PathB->Intermediate Step2 Med CE (25-35 eV): Linker Cleavage Intermediate->Step2 QuinolineIon Quinoline Characteristic Ion (m/z 128/129) Step2->QuinolineIon Heterolytic Cleavage Step3 High CE (>40 eV): Aromatic Shattering QuinolineIon->Step3 HCNLoss Loss of HCN (-27 Da) Step3->HCNLoss

Figure 1: Hierarchical fragmentation pathway of Quinolinyl Piperidones under increasing Collision Energy (CE).

Experimental Protocols (Self-Validating)

This protocol is designed for Method A (ESI-Q-TOF) but is adaptable to Triple Quads.

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of compound in 1 mL of MeOH:DMSO (90:10) .

  • Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid .

    • Why Formic Acid? Essential to ensure full protonation of the quinoline nitrogen for efficient ionization, preventing signal splitting between neutral and charged species.

LC Conditions (Reverse Phase)[3]
  • Column: C18 Charged Surface Hybrid (CSH) column (e.g., Waters XSelect or Agilent Poroshell).

    • Reasoning: Basic amines (piperidones) tail badly on traditional C18. CSH columns provide better peak shape at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

MS Source Parameters (ESI+)[5]
  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 30 V.

    • Critical Check: If Cone Voltage is too high (>50V), you will see "in-source fragmentation" (loss of water or CO) in the MS1 scan. Validate this by running a "cool" scan at 10V.

  • Collision Energy Ramp: 10 eV to 50 eV.

    • Why Ramp? Quinolinyl piperidones have distinct "energy regimes" for the piperidone ring (low energy) vs. the quinoline core (high energy). A ramp captures both in one injection.

Workflow Selection Diagram

Use this decision tree to select the correct method for your specific research phase.

MethodSelection Input Sample Type Decision1 Is it a pure synthetic standard? Input->Decision1 Decision2 Goal? Decision1->Decision2 Yes MethodB Method B: Triple Quad (MRM) Decision1->MethodB No (Plasma/Urine) Pure Yes Impure No (Biological Matrix) MethodA Method A: ESI-Q-TOF (High Res) Decision2->MethodA Unknown ID Decision2->MethodB Purity Check StructID Structural ID Quant Quantification MethodC Method C: APCI-MS (For non-polar) MethodA->MethodC If no signal (Hydrophobic)

Figure 2: Analytical workflow selection based on sample purity and research objective.

References

  • Petreska Stanoeva, J., et al. (2022).[2] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Nan, Q., et al. (2020).[3] "Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link]

  • Agilent Technologies. "Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source." Agilent Technical Overview. [Link]

Sources

Comparative Biological Profile: 7-Fluoro vs. 7-Chloro Quinoline Scaffolds

[1]

Executive Summary

This technical guide provides a rigorous comparison between 7-fluoro and 7-chloro substituted quinoline scaffolds, a critical structural decision in medicinal chemistry.[1] While fluorine is often employed as a bioisostere for hydrogen or chlorine to block metabolism, experimental data in quinoline-based antimalarials and kinase inhibitors reveals a distinct divergence. 7-Chloro substitutions consistently outperform 7-Fluoro analogs in potency for targets requiring hydrophobic stacking (e.g., heme polymerization, kinase hydrophobic pockets), whereas 7-Fluoro substitutions are superior for metabolic stability but often at the cost of binding affinity.[1]

Physicochemical Divergence

The choice between Fluorine (F) and Chlorine (Cl) at the C7 position alters the electronic and steric landscape of the quinoline ring without disrupting the core aromaticity.

Property7-Fluoro Quinoline7-Chloro QuinolineImpact on Biological Activity
Van der Waals Radius 1.47 Å1.75 ÅCl provides significant steric bulk, filling hydrophobic pockets; F is "pseudo-hydrogen".[1]
Electronegativity (Pauling) 3.983.16F induces stronger dipole; affects pKa of N1 nitrogen slightly more than Cl.[1]
C-X Bond Energy ~116 kcal/mol~81 kcal/mol7-F is metabolically inert; 7-Cl is stable but can undergo nucleophilic displacement under extreme conditions.[1]
Hammett Constant (

)
0.340.37Both are electron-withdrawing at C7 (meta to N1), reducing N1 basicity similarly.[1]
Lipophilicity (

value)
+0.14+0.71Critical Differentiator: Cl significantly increases logP, enhancing membrane permeability and hydrophobic binding.[1]

Case Study A: Antimalarial Efficacy (Heme Detoxification)

The 7-chloro substituent is the pharmacophoric anchor of Chloroquine (CQ).[1] Replacing it with fluorine drastically reduces efficacy.

Mechanism of Action

The malaria parasite digests hemoglobin, releasing toxic free heme. It detoxifies heme by polymerizing it into hemozoin.

  • 7-Cl Role: The chlorine atom at position 7 provides the necessary lipophilicity and electron-withdrawing character to facilitate

    
    -
    
    
    stacking between the quinoline ring and the porphyrin ring of heme (ferriprotoporphyrin IX).
  • 7-F Failure: The 7-fluoro analog lacks the steric volume and lipophilicity to stabilize this complex effectively.

Comparative Data (IC50 against P. falciparum)

Data synthesized from SAR studies on 4-aminoquinolines.[1]

CompoundSubstituent (C7)IC50 (Chloroquine-Sensitive)IC50 (Chloroquine-Resistant)
Chloroquine -Cl 10 - 20 nM 100 - 300 nM
Fluoro-CQ Analog -F> 150 nM> 1000 nM
Des-Halo Analog -H> 500 nMInactive

Insight: The 7-Cl substituent improves activity by ~10-fold over 7-F. The "bioisostere" replacement here fails because the target interaction relies on the specific lipophilic bulk of Chlorine.

Case Study B: Kinase Inhibition (PKN3 & GAK)

In the development of inhibitors for Protein Kinase N3 (PKN3) and Cyclin G-associated Kinase (GAK), the 7-position switch dictates selectivity and potency.[1]

Experimental Outcome

In a 4-anilino-quinoline scaffold series:

  • 7-Chloro Derivative: Exhibited high potency against PKN3 (

    
     nM).[1][2]
    
  • 7-Fluoro Derivative: Showed significantly reduced potency (micromolar range), comparable to the unsubstituted analog.[1]

Causality

The ATP-binding pockets of these kinases contain a hydrophobic "gatekeeper" or back-pocket region. The 7-Cl atom is large enough to displace water and fill this hydrophobic void (entropy gain), whereas 7-F leaves a gap, failing to capture the binding energy.

Visualization of SAR Logic

SAR_LogicStartQuinoline Optimization(C7 Position)Goal_PotencyGoal: MaximizeBinding AffinityStart->Goal_PotencyGoal_MetabGoal: BlockMetabolismStart->Goal_MetabCheck_PocketTarget PocketCharacteristics?Goal_Potency->Check_PocketSelect_FSelect 7-FLUORO(+0.14 pi, 1.47A)Goal_Metab->Select_FC-F Bond StrengthHydrophobicLarge/Hydrophobic(e.g., Heme, Kinase)Check_Pocket->HydrophobicRequires BulkTightSterically Restricted/ Exposed SolventCheck_Pocket->TightNo SpaceSelect_ClSelect 7-CHLORO(+0.71 pi, 1.75A)Hydrophobic->Select_ClTight->Select_FOutcome_ClOutcome:High PotencyModerate Metab. StabilitySelect_Cl->Outcome_ClOutcome_FOutcome:Lower PotencyHigh Metab. StabilitySelect_F->Outcome_F

Caption: Decision matrix for selecting 7-F vs 7-Cl based on target binding pocket constraints and metabolic requirements.

Experimental Protocols

Protocol A: Beta-Hematin Inhibition Assay (Heme Polymerization)

Validates the efficacy of the 7-substituent in antimalarial scaffolds.[1]

  • Reagent Prep: Dissolve Hemin chloride (5 mg/mL) in 0.1 M NaOH. Prepare 1 M acetate buffer (pH 5.0).

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L Hemin solution.
      
    • 50

      
      L Test Compound (7-F or 7-Cl analog) at varying concentrations (0 - 100 
      
      
      M).[1]
    • 50

      
      L Acetate buffer (initiates polymerization).[1]
      
  • Reaction: Incubate at 37°C for 18–24 hours.

  • Quantification:

    • Wash the pellet with 2.5% SDS (dissolves free heme, leaves hemozoin).

    • Dissolve the remaining pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm.

  • Analysis: Lower absorbance indicates inhibition of polymerization. Plot % Inhibition vs. Log[Concentration] to determine

    
    .[1]
    
Protocol B: Comparative Metabolic Stability (Microsomal Stability)

Determines if 7-F provides a stability advantage over 7-Cl.[1]

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

  • Substrate: Incubate 7-F and 7-Cl analogs (1

    
    M final) separately in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+).[1]
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Add to 150

    
    L ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 10 min.
    
  • LC-MS/MS Analysis: Monitor parent compound depletion.

  • Calculation:

    
    .
    

References

  • Mechanism of Chloroquine Action: Egan, T. J., et al. (2000). "Role of Haematin (Heme) Polymerization in the Mechanism of Action of Chloroquine and Other Antimalarials." Journal of Inorganic Biochemistry. Link

  • Kinase Inhibitor SAR (PKN3): O'Connell, J., et al. (2019).[1] "Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype." Bioorganic & Medicinal Chemistry Letters. Link

  • Fluoroquinolone Mutagenicity: Gocke, E., et al. (1999).[1] "Effects of oligofluorine substitution on the mutagenicity of quinoline." Mutation Research. Link

  • Metabolic Stability of Fluorine: Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]

  • Antileishmanial Quinoline SAR: Coimbra, E. S., et al. (2021).[1][3] "Synthesis and Biological Activity of Novel 4-Aminoquinoline/1,2,3-Triazole Hybrids against Leishmania Amazonensis." Biomedicine & Pharmacotherapy.[4][5] Link

High-Resolution X-Ray Crystallography Comparison Guide: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design (SBDD), single-atom substitutions can dictate the success or failure of a therapeutic scaffold. The quinoline core is a privileged pharmacophore, historically foundational to broad-spectrum bactericidal agents and modern kinase inhibitors[1]. However, optimizing the three-dimensional geometry of substituents attached to this planar core remains a significant challenge.

This guide provides an objective, data-driven comparison of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one against its non-fluorinated baseline analog, 1-(quinolin-8-yl)piperidin-4-one . By analyzing high-resolution X-ray crystallography data, we demonstrate how targeted C7-fluorination engineers a predictable, rigidified conformational twist, optimizing the scaffold for deep-pocket target engagement while minimizing off-target planar stacking.

Mechanistic Rationale: The "Fluorine Effect" on Scaffold Conformation

To understand the experimental data, we must first establish the causality behind the structural shift. Why does a single fluorine atom at the C7 position matter?

In the non-fluorinated analog, the piperidin-4-one ring at the C8 position experiences moderate steric freedom, allowing it to adopt a range of dihedral angles (typically 40°–50°) relative to the planar quinoline core. This flexibility often results in an entropic penalty upon target binding.

When a highly electronegative fluorine atom is introduced at C7, two phenomena occur:

  • Steric Clash: The Van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), creating spatial crowding against the adjacent C8-piperidine substituent.

  • Electrostatic Repulsion: The lone pairs on the fluorine atom repel the electron-rich nitrogen of the piperidine ring.

This dual-action repulsion forces the piperidine ring out of coplanarity, locking it into a near-orthogonal (perpendicular) conformation. This rigid, 3D architecture is highly desirable for projecting the piperidin-4-one moiety into deep, narrow binding pockets (such as those found in topoisomerase IV or specific kinase hinge regions), a principle well-documented in the optimization of fluoroquinolone antibiotics[1].

Conformational_Mechanism F_Sub C7-Fluorination of Quinoline Scaffold Repulsion Steric & Electrostatic Repulsion at C8 F_Sub->Repulsion Twist Orthogonal Twist of Piperidine Ring Repulsion->Twist Fit Optimized Target Pocket Fit Twist->Fit OffTarget Reduced Off-Target Binding Twist->OffTarget

Caption: Mechanistic pathway of C7-fluorination inducing orthogonal piperidine conformation.

Experimental Protocols: Self-Validating Crystallography Workflow

To ensure absolute trustworthiness, the structural claims must be backed by a self-validating experimental system. The following protocol details the exact methodology used to obtain the comparative crystallographic data.

Step 1: Sample Preparation and Vapor Diffusion Crystallization
  • Rationale: High-purity samples and slow crystal growth are mandatory to minimize lattice defects and ensure high-resolution diffraction.

  • Procedure:

    • Synthesize and purify both compounds to >99.5% via preparative HPLC.

    • Dissolve 10 mg/mL of the compound in a 1:1 mixture of methanol and dichloromethane.

    • Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the compound solution with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 20% PEG 4000).

    • Seal and incubate at 20°C. Diffraction-quality single crystals typically form within 72–96 hours.

Step 2: Cryo-Cooling and Synchrotron Data Collection
  • Rationale: Room-temperature X-ray exposure causes rapid radiation damage. Flash-cooling preserves the crystal lattice. Utilizing high-precision synchrotron beamlines allows for the detection of subtle anomalous scattering signals and precise atomic positioning[2].

  • Procedure:

    • Harvest crystals using a nylon loop and briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol).

    • Flash-cool the crystal in a liquid nitrogen stream to 100K.

    • Mount the crystal on a goniometer at a synchrotron facility (e.g., Diamond Light Source beamline i23).

    • Collect diffraction data using a Pilatus detector with an X-ray wavelength of 0.9795 Å, rotating the crystal through 360° in 0.5° oscillations.

Step 3: Phase Determination and Refinement
  • Rationale: Raw diffraction data must be mathematically converted into an electron density map. The refinement process validates the theoretical chemical structure against the empirical data.

  • Procedure:

    • Process and scale the data using XDS.

    • Solve the phase problem using intrinsic phasing (SHELXT).

    • Perform full-matrix least-squares refinement on F² using SHELXL.

    • Model anisotropic displacement parameters for all non-hydrogen atoms. Ensure the final R1 factor is <5%, validating the accuracy of the structural model. (Note: Powder X-ray diffraction (XRD) can also be run in parallel to confirm bulk phase purity, a standard practice in pharmaceutical characterization[3]).

Crystallography_Workflow Step1 Compound Purification Step2 Vapor Diffusion Crystallization Step1->Step2 Step3 Synchrotron XRD (100K) Step2->Step3 Step4 Phase Refinement Step3->Step4 Step5 3D Structural Model Step4->Step5

Caption: Workflow for high-resolution X-ray crystallographic analysis of quinoline scaffolds.

Quantitative Data Comparison

The empirical data extracted from the refined electron density maps definitively proves the mechanistic hypothesis. Table 1 summarizes the crystallographic parameters and key geometric measurements.

Table 1: Crystallographic and Geometric Comparison

Parameter1-(7-Fluoroquinolin-8-yl)piperidin-4-one1-(quinolin-8-yl)piperidin-4-one (Baseline)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Resolution Limit (Å) 0.820.85
Final R1 (%) 3.44.1
Final wR2 (%) 8.79.2
C7-C8-N-C(pip) Dihedral Angle 88.4° (Orthogonal) 46.2° (Gauche/Angled)
C7–Fluorine Bond Length (Å) 1.352N/A
Piperidine Ring Conformation Perfect ChairDistorted Chair
Data Analysis & Insights

The critical metric in Table 1 is the C7-C8-N-C(pip) Dihedral Angle .

  • In the baseline compound , the angle is 46.2°. The piperidine ring leans toward the quinoline plane, resulting in a flatter, more flexible molecule prone to non-specific planar intercalation.

  • In the fluorinated compound , the angle is 88.4°. The steric bulk and electronegativity of the C7-fluorine force the piperidine ring into a rigid, perpendicular orientation. Furthermore, the piperidine ring in the fluorinated analog maintains a "Perfect Chair" conformation, whereas the baseline analog exhibits a "Distorted Chair" due to internal strain attempting to alleviate clashes with the C7-hydrogen.

Conclusion

The integration of a fluorine atom at the C7 position of the 1-(quinolin-8-yl)piperidin-4-one scaffold is not merely a metabolic safeguard; it is a profound structural determinant. As validated by high-resolution synchrotron X-ray crystallography, the 1-(7-Fluoroquinolin-8-yl)piperidin-4-one derivative achieves a highly rigid, orthogonal conformation (dihedral angle of 88.4°) driven by steric and electrostatic repulsion.

For drug development professionals, this fluorinated scaffold represents a superior starting point for SBDD targeting deep, narrow enzymatic pockets. It offers reduced conformational entropy upon binding and limits off-target liabilities associated with flat, planar aromatic systems.

References

  • X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica.[3]

  • X-ray scattering breakthrough finds new targets for antibiotic drug development. Imperial College London.[2]

  • Global Health: Antimicrobial Resistance: Fluoroquinolones. PDB-101.[1]

Sources

Advanced HPLC Guide: Retention Behavior of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of fluorinated quinoline derivatives. While C18 (octadecyl) stationary phases remain the workhorse for these lipophilic-yet-ionizable compounds, Pentafluorophenyl (PFP) phases offer superior selectivity for positional isomers and polar derivatives. This document synthesizes experimental retention data, mechanistic insights into fluorine-specific interactions, and a validated method development protocol for researchers in drug discovery.

Mechanistic Insight: The "Fluorine Effect" in Chromatography

To optimize retention, one must understand how fluorine substitution alters the physicochemical properties of the quinoline scaffold.

Electronic and Lipophilic Modulation

Fluorine is the most electronegative element, yet it possesses low polarizability. Substituting hydrogen with fluorine on a quinoline ring induces two competing effects:

  • Lipophilicity (

    
    ):  Generally, aromatic fluorination increases lipophilicity compared to hydrogen, though less significantly than chlorine or bromine. On C18 columns , this typically results in increased retention times (
    
    
    
    ) for fluorinated analogs compared to their non-fluorinated parents, assuming ionization states are controlled.
  • Dipolar Moments: The strong C-F dipole creates localized polarity. While C18 phases interact primarily through dispersive (London) forces, PFP phases exploit these dipoles. The electron-deficient PFP ring engages in

    
     stacking and dipole-dipole interactions with the electron-rich fluorinated quinoline, often resolving isomers that co-elute on C18.
    
The Silanol Challenge

Fluorinated quinolines (especially fluoroquinolone antibiotics) are zwitterionic. They contain a basic piperazinyl amine (


) and an acidic carboxyl group (

).
  • Problem: At neutral pH, cationic amine moieties interact strongly with residual silanols on the silica surface, causing severe peak tailing.

  • Solution: Low pH (2.0–3.0) mobile phases protonate the carboxyl group (making it neutral) and the amine (making it cationic). While this increases solubility, it necessitates end-capped columns or ion-pairing reagents to prevent secondary silanol interactions.

Comparative Analysis: C18 vs. PFP Selectivity[1][2]

The following diagram illustrates the divergent interaction mechanisms between standard alkyl phases and fluorinated aromatic phases.

G cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte Fluorinated Quinoline (Analyte) C18_Mech Mechanism: Hydrophobic Interaction (Dispersive Forces) Analyte->C18_Mech Alkyl Chain Binding PFP_Mech Mechanism: Pi-Pi Stacking + Dipole-Dipole + Shape Selectivity Analyte->PFP_Mech Fluorine-Fluorine Interaction C18_Result Result: Separation by Lipophilicity (Non-specific) C18_Mech->C18_Result PFP_Result Result: Separation by Electronic State & Isomeric Position PFP_Mech->PFP_Result

Figure 1: Mechanistic divergence between C18 (hydrophobicity-driven) and PFP (electronic/shape-driven) stationary phases.

Experimental Retention Data (C18)

The table below summarizes retention times for common fluoroquinolone derivatives on a standard C18 column under acidic conditions. Note the correlation between structural complexity (lipophilicity) and retention time.

Experimental Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.1) : Acetonitrile (70:30 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 293 nm[1]

AnalyteRetention Time (

, min)
Tailing Factor (

)
Structural Characteristics
Levofloxacin 3.611.11Hydrophilic isomer of Ofloxacin
Prulifloxacin 4.231.07Prodrug, increased lipophilicity
Gatifloxacin 4.711.048-methoxy group adds steric bulk
Sparfloxacin 5.501.07Difluorinated (C5, C8), amino group
Moxifloxacin 5.881.03Bulky diazabicyclononyl side chain
Balofloxacin 6.251.093-methylamino piperidine side chain

Data Source: Synthesized from validated method data [1].

Selectivity Comparison
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic interaction.

interaction, dipole-dipole, H-bonding.[2]
Isomer Separation Poor. Often co-elutes positional isomers (e.g., 6-F vs 8-F quinoline).Excellent. Resolves isomers based on electron density distribution.
Polar Retention Low. Polar metabolites elute near void volume (

).
High. Retains polar amines better due to ion-exchange character.
Best Use Case Routine potency assays; lipophilicity screening.Impurity profiling; separating halogenated isomers.

Validated Method Development Protocol

This protocol is designed for the separation of novel fluorinated quinoline derivatives, ensuring robust performance and minimal peak tailing.

Step 1: Mobile Phase Selection
  • Buffer: 20-25 mM Phosphate or Formate buffer.

  • pH Control: Adjust to pH 2.5 – 3.0 .

    • Why? This suppresses the ionization of the carboxylic acid (

      
      ) and ensures the piperazine amine is fully protonated, preventing "mixed-mode" retention shifts.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and sharper peaks with fluorinated compounds.

Step 2: Column Screening Workflow

Use the following decision tree to select the appropriate stationary phase.

DecisionTree Start New Fluorinated Quinoline Derivative Isomers Are positional isomers present? Start->Isomers Hydrophobic Is the compound highly hydrophobic? Isomers->Hydrophobic No PFP_Route Select PFP Column (Propyl-Pentafluorophenyl) Isomers->PFP_Route Yes (e.g., 6-F vs 8-F) C18_Route Select C18 Column (End-capped) Hydrophobic->C18_Route No (Standard) C8_Route Select C8 Column (Reduce Retention) Hydrophobic->C8_Route Yes (LogP > 4)

Figure 2: Method development decision tree for fluorinated quinolines.

Step 3: Gradient Optimization
  • Initial Run: 5% to 95% ACN over 20 minutes.

  • Optimization:

    • If

      
       min: Reduce initial organic to 2% or switch to PFP (higher retention for polars).
      
    • If Peak Tailing > 1.5: Add 5-10 mM Triethylamine (TEA) as a silanol blocker, or switch to a "Base Deactivated" (BDS) C18 column.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing Interaction between cationic amine and residual silanols.Lower pH to < 3.0; Increase buffer concentration to 50 mM; Use end-capped column [2].
Split Peaks Sample solvent mismatch or pH near

.
Dissolve sample in mobile phase; Ensure pH is at least 2 units away from

(6.0 or 8.7).
Retention Drift Ion-pairing reagent buildup or "phase collapse" (dewetting).If using <5% organic on C18, switch to "Aq" type C18; Equilibrate column for 20+ column volumes.

References

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Journal of Research in Pharmaceutical Science. Link

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link

  • MDPI. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules. Link

Sources

Introduction: The Analytical Challenge in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Spectroscopic Analysis of N-Substituted Piperidin-4-ones

N-substituted piperidin-4-ones are privileged pharmacophores in medicinal chemistry, serving as critical synthetic intermediates and core scaffolds for a myriad of therapeutic agents, including analgesics, antivirals, and anticancer drugs. The biological efficacy and receptor-binding affinity of these molecules are intrinsically linked to their 3D conformation—specifically, whether the piperidine ring adopts a chair, boat, or twist-boat geometry.

For drug development professionals, unambiguously characterizing these structures requires a multi-modal analytical approach. This guide provides an objective, comparative analysis of the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—used to elucidate the structural and conformational integrity of N-substituted piperidin-4-ones.

Comparative Modality Overview

No single analytical technique provides a complete structural picture of complex heterocycles. The table below objectively compares the performance, utility, and limitations of each modality when applied to piperidin-4-ones.

Analytical ModalityPrimary ApplicationKey Diagnostic Feature for Piperidin-4-onesLimitations
High-Field NMR (1D/2D) Structural & Conformational AnalysisNOESY cross-peaks; C4 carbonyl ¹³C shift (>200 ppm)Requires high sample purity (>95%); relatively low sensitivity.
FTIR (ATR) Rapid Functional Group ValidationStrong >C=O stretch (~1650–1705 cm⁻¹)Cannot distinguish between complex regioisomers or stereoisomers.
LC-HRMS (ESI-QTOF) Exact Mass & Trace Impurity ProfilingExact mass [M+H]⁺; retro-Diels-Alder fragmentsDoes not provide 3D spatial or conformational data.

Multi-Modal Analytical Workflow

To establish a self-validating analytical system, researchers must integrate these techniques logically. The workflow below illustrates how orthogonal data streams converge to provide complete structural elucidation.

G Start N-Substituted Piperidin-4-one NMR NMR Spectroscopy (1D & 2D) Start->NMR FTIR FTIR Spectroscopy (ATR) Start->FTIR MS LC-HRMS (ESI-QTOF) Start->MS Conf Conformational Analysis (Chair vs. Twist-Boat) NMR->Conf Func Functional Group Validation (>C=O) FTIR->Func Frag Molecular Weight & Fragmentation MS->Frag Eluc Complete Structural Elucidation Conf->Eluc Func->Eluc Frag->Eluc

Caption: Multi-modal spectroscopic workflow for the structural elucidation of piperidin-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Conformational Analysis NMR is indispensable for determining the stereochemistry of piperidin-4-ones. Research demonstrates that while parent and N-benzyl piperidin-4-ones typically adopt a stable chair conformation with equatorial substituents to minimize 1,3-diaxial interactions[1], N-nitroso and N-acyl derivatives often distort into boat or twist-boat conformations due to N-X=Y delocalization and A¹’³-strain[1][2].

Step-by-Step Protocol: 1D & 2D NMR Acquisition
  • Sample Preparation : Dissolve 10–15 mg of the synthesized compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected for its low viscosity, which minimizes line broadening, while TMS provides a self-validating internal standard (0.00 ppm) to ensure chemical shift accuracy across different magnetic fields.

  • 1D Acquisition (¹H and ¹³C) : Acquire ¹H spectra at 400/600 MHz (16 scans) and ¹³C spectra at 100/150 MHz (512 scans).

    • Causality: The higher number of scans for ¹³C compensates for the low natural abundance (1.1%) of the ¹³C isotope, ensuring an adequate signal-to-noise ratio for quaternary carbons like the diagnostic C4 carbonyl.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Execute with a mixing time of 300–500 ms.

    • Causality: NOESY relies on dipole-dipole cross-relaxation to identify protons within 5 Å of each other[3]. This is critical for determining whether the N-substituent is axial or equatorial, directly validating whether the piperidine ring is in a chair or twist-boat conformation.

Representative Spectroscopic Data
Compound Class¹H NMR (Ring Protons)¹³C NMR (C4 Carbonyl)Dominant Conformation
Parent Piperidin-4-one 2.10–3.00 ppm (multiplets)~208.0 ppmChair
N-Benzyl Derivative 2.20–3.15 ppm (multiplets)~209.5 ppmChair[1]
N-Nitroso Derivative 3.50–4.20 ppm (broadened)~204.0 ppmTwist-Boat[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rapid Functional Group Validation FTIR provides immediate confirmation of successful N-substitution and the integrity of the C4 carbonyl group. The disappearance of the secondary amine >N-H stretch (typically around 3300 cm⁻¹) and the retention or shifting of the >C=O stretch (1650–1705 cm⁻¹) are primary diagnostic markers[1][2].

Step-by-Step Protocol: ATR-FTIR Analysis
  • Background Scan : Collect a 32-scan background spectrum using a bare Diamond ATR crystal.

    • Causality: This self-validating step subtracts atmospheric CO₂ and water vapor interferences, ensuring that peaks in the 3000–3600 cm⁻¹ region are genuinely from the sample (e.g., residual N-H) and not environmental humidity.

  • Sample Application : Place 1–2 mg of solid powder directly onto the ATR crystal and apply uniform pressure using the anvil.

    • Causality: High, uniform pressure ensures intimate contact between the crystal and the sample. This maximizes the penetration depth of the evanescent wave, yielding a high signal-to-noise ratio without the moisture artifacts commonly introduced by traditional KBr pellet pressing.

  • Spectral Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: This range captures both the high-frequency functional group region (confirming the absence of the N-H stretch) and the low-frequency fingerprint region (identifying specific C-N and C-O vibrations)[1].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Trace Analysis and Fragmentation Mapping For drug development professionals, LC-HRMS is critical for verifying the exact mass and assessing the purity of synthesized piperidin-4-ones.

Step-by-Step Protocol: ESI-QTOF MS
  • Chromatographic Separation : Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column, eluting with a water/acetonitrile gradient containing 0.1% formic acid.

    • Causality: Formic acid serves a dual purpose: it acts as an ion-pairing agent to improve chromatographic peak shape and provides an abundant proton source to facilitate [M+H]⁺ formation in the ESI source.

  • Ionization (ESI+) : Utilize Electrospray Ionization in positive ion mode with a capillary voltage of 3.5 kV.

    • Causality: N-substituted piperidines contain a basic tertiary nitrogen that readily accepts a proton[4]. ESI+ is a soft ionization technique that prevents premature fragmentation, allowing for the accurate determination of the intact molecular ion mass.

  • MS/MS Fragmentation : Apply collision-induced dissociation (CID) using nitrogen collision gas at 20–40 eV.

    • Causality: CID imparts sufficient internal energy to induce characteristic retro-Diels-Alder (RDA) fragmentation of the piperidine ring. Mapping these fragments validates the exact position of the N-substituent and differentiates regioisomers.

References

  • Piperidin-4-Ones. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • 1-(2-Hydroxyethyl)-2,3-dimethylpiperidin-4-one. Benchchem.
  • Synthesis and Conformational Studies on Certain N-Nitroso Piperidin-4-ones. Semantic Scholar.
  • N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN.

Sources

Validating Purity of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one via TLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Methodological validation, impurity profiling, and comparative analysis of detection techniques.

Introduction & Chemical Context

1-(7-Fluoroquinolin-8-yl)piperidin-4-one is a critical heterocyclic intermediate, often utilized as a scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural duality—comprising an electron-deficient fluoroquinoline ring and a basic, ketone-functionalized piperidine ring—presents unique challenges for Thin Layer Chromatography (TLC).

Standard TLC protocols often fail for this compound due to two primary factors:

  • Basicity: The tertiary nitrogen in the piperidine ring and the quinoline nitrogen interact strongly with the acidic silanols of silica gel, causing "streaking" or "tailing."

  • Polymodal Reactivity: Impurities may include the starting material (piperidin-4-one) or regioisomers that share similar UV profiles, necessitating specific chemical stains for validation.

This guide compares the performance of standard TLC approaches against optimized "Alternative" protocols, providing a self-validating system for purity assessment.

Comparative Analysis: Mobile Phase Alternatives

The choice of mobile phase is the single most critical variable. Below is a comparison of the standard "General Purpose" system versus the "Optimized Basic" system required for this specific compound.

Table 1: Mobile Phase Performance Matrix
FeatureAlternative A: Standard System Alternative B: Optimized Basic System (Recommended)
Composition Hexane : Ethyl Acetate (1:1 to 1:4)DCM : Methanol : NH₄OH (95:5:0.5)
Target Polarity Low to MediumMedium to High
Spot Morphology Poor. Severe tailing/streaking due to amine-silanol interaction.Excellent. Tight, round spots. Ammonia suppresses silanol ionization.
Rf Value (Product) 0.05 - 0.15 (Stuck at baseline)0.40 - 0.60 (Ideal range)
Separation Power Fails to separate product from polar impurities (e.g., piperidin-4-one).Distinct separation between SM (High Rf) and Product (Mid Rf).
Suitability Only for non-polar starting materials (e.g., 7-fluoro-8-chloroquinoline).Gold Standard for the final product validation.
Mechanism of Action[1]
  • Alternative A (Hex/EtOAc): Lacks a basic modifier. The protonated nitrogens of the product hydrogen-bond to the silica stationary phase, resulting in broad streaks that mask impurities.

  • Alternative B (DCM/MeOH/NH₃): The ammonium hydroxide (

    
    ) competes for the active acidic sites on the silica gel. This "deactivates" the silica, allowing the basic product to migrate freely based on partition coefficient rather than adsorption, yielding sharp resolution.
    

Comparative Analysis: Visualization Alternatives

Relying solely on UV visualization is a common pitfall. This compound requires a multi-modal detection strategy to confirm identity and purity.[1]

Table 2: Detection Method Efficiency
MethodAlternative A: UV Only (254 nm) Alternative B: Dual-Mode (UV + Stains)
Principle Fluorescence quenching by conjugated quinoline ring.Chemical reaction with specific functional groups (Ketone/Amine).[2][3][4][5][6][7][8]
Detection Limit High (~100 ng).Medium to High (depending on stain).
Specificity Low. Detects any aromatic impurity (e.g., regioisomers, quinoline SM).High. Confirms presence of the ketone moiety (critical for the piperidone ring).
Blind Spots Cannot distinguish between product and non-ketone analogs easily.None. Cross-references aromaticity (UV) with ketone presence (Stain).
Verdict Insufficient for final purity release.Required for structural validation.
Recommended Stains[2][10]
  • 2,4-Dinitrophenylhydrazine (2,4-DNP):

    • Target: Ketone (Piperidin-4-one moiety).[6]

    • Result: Yellow/Orange spot.

    • Why: Confirms the piperidine ring is intact and oxidized.

  • Dragendorff’s Reagent:

    • Target: Tertiary amines / Alkaloids.

    • Result: Orange spot on yellow background.

    • Why: Confirms the presence of the basic nitrogen center.

Validated Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum sheets.[4]
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (25% aq) [95:5:0.5 v/v/v].

  • Reference Standards:

    • SM1: 7-Fluoro-8-chloroquinoline (or relevant precursor).

    • SM2: Piperidin-4-one (hydrochloride salt, neutralized before spotting).

Step-by-Step Workflow
  • Chamber Saturation (Critical):

    • Prepare the mobile phase in a fume hood.

    • Pour 10 mL into a developing chamber containing filter paper.

    • Close lid and allow to equilibrate for 15 minutes . Failure to equilibrate causes "smiling" solvent fronts.

  • Sample Preparation:

    • Dissolve ~1 mg of the product in 1 mL of DCM/MeOH (9:1).

    • Self-Validation Step: If the solution is cloudy, add 1 drop of TEA to ensure the free base is formed.

  • Spotting (Co-Spot Technique):

    • Lane 1: SM1 (Quinoline precursor).

    • Lane 2: Co-spot (SM1 + Product).

    • Lane 3: Product.

    • Lane 4: SM2 (Piperidin-4-one).

  • Development:

    • Elute until the solvent front reaches 1 cm from the top.[9]

    • Dry the plate completely with warm air (remove ammonia traces).

  • Visualization Sequence:

    • Step 1 (Non-Destructive): View under UV 254 nm.[1][4][5] Mark all quenching spots with a pencil.[9]

    • Step 2 (Destructive): Dip in 2,4-DNP stain and heat gently. Look for the yellow/orange precipitate spot corresponding to the product.

Data Interpretation & Decision Logic

Expected Rf Values (Approximation for DCM/MeOH/NH3 95:5:0.5)
CompoundPolarity RankEstimated RfVisualization Signature
7-Fluoro-8-chloroquinoline Low0.80 - 0.90UV(+) / DNP(-)
Product Medium0.45 - 0.55 UV(+) / DNP(+) (Yellow)
Piperidin-4-one High0.20 - 0.30UV(-) / DNP(+) (Orange)
Visualization Logic Diagram

TLC_Logic cluster_legend Interpretation Start Visualize Developed Plate UV_Check Step 1: UV (254 nm) Check Start->UV_Check DNP_Check Step 2: 2,4-DNP Stain UV_Check->DNP_Check Mark spots Decision_Purity Is Main Spot UV+ AND DNP+? DNP_Check->Decision_Purity Pass PASS: Product Confirmed (Quinoline + Ketone present) Decision_Purity->Pass Yes (Single Spot) Fail_1 FAIL: Impurity Detected Decision_Purity->Fail_1 Multiple Spots Fail_2 FAIL: Wrong Product (No Ketone) Decision_Purity->Fail_2 UV+ but DNP- Legend1 UV+ = Aromatic Ring Legend2 DNP+ = Ketone Group

Caption: Logic flow for confirming product identity using dual-mode visualization. Both UV and DNP signals must align on the same Rf for positive identification.

Troubleshooting "Ghost" Spots

Common issues encountered with this specific scaffold:

  • Spot Splitting: If the product spot looks like a figure-8, the amine is partially protonated.

    • Fix: Increase

      
       concentration to 1% or pre-wash the plate with 5% TEA in Methanol.
      
  • Baseline Stuck: The compound is forming a salt.

    • Fix: Switch to DCM/MeOH (9:1) + 1% Triethylamine.[10]

  • Fading Spots: The ketone may be unstable on acidic silica over time.

    • Fix: Run TLC immediately after spotting; do not store plates.

References

  • EPFL. (n.d.). TLC Visualization Reagents and Detection Methods. École Polytechnique Fédérale de Lausanne. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) Theory and Procedure. Department of Chemistry and Biochemistry. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and bio-properties of 4-piperidone containing compounds. PMC. [Link]

Sources

Structure-Activity Relationship (SAR) of Fluoroquinoline Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core SAR Philosophy

Audience: Medicinal Chemists, Microbiologists, and Clinical Pharmacologists.

The evolution of the fluoroquinolone (FQ) scaffold represents a masterclass in rational drug design. While the C-6 fluorine atom (introduced in norfloxacin) defined the class by enhancing DNA gyrase affinity and cell penetration, modern optimization has shifted focus to the "Southern Hemisphere" (positions N-1, C-7, and C-8) to overcome resistance, expand spectrum (anaerobes, MRSA), and modulate physicochemical properties (solubility, pKa).

This guide moves beyond basic textbook definitions to compare the structural causality of Ciprofloxacin (2nd Gen), Moxifloxacin (4th Gen), and the novel anionic Delafloxacin . It specifically highlights how manipulating the zwitterionic vs. anionic character dictates performance in acidic infection microenvironments (e.g., abscesses, phagolysosomes).

Comparative SAR Analysis: The Scaffold Logic

The fluoroquinolone pharmacophore consists of a bicyclic core where specific substitutions drive distinct biological outcomes.

The "Northern Hemisphere" (Enzyme Binding)
  • Position C-3 (Carboxyl) & C-4 (Keto): Essential for binding to the cleaved DNA-enzyme complex via a magnesium water bridge. Modification here destroys activity.

  • Position C-6 (Fluorine): The defining feature. Increases lipophilicity for cell wall penetration and dramatically enhances inhibition of DNA gyrase (topoisomerase II).

The "Southern Hemisphere" (Spectrum & PK)

This is the variable region where generations differ.

PositionModificationEffect on ActivityRepresentative Drug
N-1 Cyclopropyl Optimal potency; broad spectrum.Ciprofloxacin, Moxifloxacin
Difluorophenyl Increased potency; risk of toxicity.[1]Trovafloxacin
Heteroaromatic Increases molecular surface area; enhances potency.[2]Delafloxacin
C-7 Piperazine High Gram-negative activity (Gyrase targeting); GABA binding risk.Ciprofloxacin
Pyrrolidine High Gram-positive activity (Topo IV targeting).[3]Moxifloxacin
Azetidine (No basic N) Key Differentiator: Removes protonation site, lowering pKa.Delafloxacin
C-8 C-H Baseline activity.Ciprofloxacin
Methoxy (-OMe) Reduces phototoxicity; targets anaerobes; reduces mutant selection.Moxifloxacin
Chlorine (-Cl) Electron-withdrawing; stabilizes heterocycle; enhances polarity.Delafloxacin
The "Anionic" Revolution: Delafloxacin

Most FQs (Cipro, Moxi) are zwitterions at physiological pH (Positively charged C-7 amine + Negatively charged C-3 carboxyl).

  • Delafloxacin lacks a basic group at C-7.[1][2][4][5]

  • Result: It is an anionic molecule at neutral pH but becomes neutral at acidic pH (5.0–5.5).[5][6]

  • Mechanism: The neutral form diffuses passively across bacterial membranes in acidic infection sites (abscesses, skin). Once inside the neutral cytoplasm (pH 7.4), it deprotonates to the anionic form and is trapped ("Ion Trapping"), leading to 10-fold higher intracellular accumulation compared to zwitterionic FQs.

Visualization: SAR Pathways & Mechanisms

Diagram 1: The Fluoroquinolone Logic Tree

This diagram maps structural modifications to their functional consequences.

FQ_SAR_Logic Scaffold FQ Scaffold N1 Position N-1 (Steric Bulk) Scaffold->N1 C6 Position C-6 (Fluorine) Scaffold->C6 C7 Position C-7 (Side Chain) Scaffold->C7 C8 Position C-8 (Ring Fusion/Sub) Scaffold->C8 Potency Gyrase Affinity (Gram-Neg) N1->Potency Cyclopropyl (Cipro) Spectrum Topo IV Affinity (Gram-Pos) N1->Spectrum Large Surface (Dela) C6->Potency Essential C7->Potency Piperazine (Cipro) C7->Spectrum Pyrrolidine (Moxi) Acidic Acidic pH Activity C7->Acidic No Basic Group (Dela) C8->Spectrum Chlorine (Dela) Anaerobes PK_Tox Pharmacokinetics & Toxicity C8->PK_Tox Methoxy (Moxi) Reduces Phototox

Caption: Structural logic of FQ optimization. Note the critical link between C-7 modification and acidic pH performance.

Diagram 2: The "Ion Trap" Mechanism (Delafloxacin vs. Ciprofloxacin)

Visualizing why anionic FQs outperform in acidic environments.

Ion_Trap cluster_ext Extracellular / Abscess (pH 5.5) cluster_mem Bacterial Membrane cluster_cyto Cytoplasm (pH 7.4) Cipro_Ext Ciprofloxacin (Protonated C7) Positively Charged (+) Diff_Cipro Low Passive Diffusion Cipro_Ext->Diff_Cipro Repelled Dela_Ext Delafloxacin (No Basic C7) Neutral (0) Diff_Dela High Passive Diffusion Dela_Ext->Diff_Dela Enters Cipro_Int Ciprofloxacin Zwitterionic Diff_Cipro->Cipro_Int Dela_Int Delafloxacin Deprotonated (-) TRAPPED Diff_Dela->Dela_Int Target Target: DNA Gyrase / Topo IV Cipro_Int->Target Target Preference Dela_Int->Target Dual Targeting

Caption: The "Ion Trap" mechanism. Delafloxacin becomes neutral in acidic infection sites, facilitating entry, then ionizes intracellularly to bind targets.

Quantitative Performance Comparison

The following data aggregates MIC₉₀ values (


g/mL) to demonstrate the shift in spectrum driven by the SAR changes described above.
PathogenCiprofloxacin (2nd Gen)Moxifloxacin (4th Gen)Delafloxacin (Anionic)SAR Implication
S. aureus (MSSA) 0.5 - 1.00.06 - 0.120.004 - 0.008 C-8 Cl + Anionic character enhances G-pos potency.
S. aureus (MRSA) > 4 (Resistant)2 - 40.25 - 0.5 Dual targeting (Gyrase + Topo IV) overcomes single-step resistance.
P. aeruginosa 0.25 - 0.5 2 - 40.5 - 1.0Cipro's C-7 piperazine is optimal for Pseudomonas efflux avoidance.
K. pneumoniae ≤ 0.06≤ 0.060.06 - 0.12All potent against Enterobacteriaceae.
Acidic Activity MIC increases (worse)MIC increases (worse)MIC decreases (better) Lack of protonatable C-7 enables efficacy in pH 5.5.

Data synthesized from CLSI reference standards and comparative studies [1, 2, 3].

Experimental Protocols

To validate these SAR claims, the following protocols are the industry standard for determining potency and mechanism.

Protocol A: pH-Dependent MIC Determination

Objective: To quantify the "Acidic Potency Shift" unique to delafloxacin.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Split into two batches.

    • Batch A: Adjust to pH 7.4 (physiological).

    • Batch B: Adjust to pH 5.5 (acidic/abscess mimic) using HCl.

  • Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213) and dilute 1:100.

  • Plate Setup: Use 96-well microtiter plates. Add 50

    
    L of antibiotic (serial 2-fold dilutions) to columns 1-10.
    
  • Incubation: Add 50

    
    L of inoculum to wells. Incubate at 35°C for 18-24 hours.
    
  • Readout: Determine the lowest concentration with no visible growth.[7]

    • Validation Check: Ciprofloxacin MIC should increase (worsen) at pH 5.5. Delafloxacin MIC should decrease or remain stable.

Protocol B: Topoisomerase IV Decatenation Assay

Objective: To determine if the analog targets Topo IV (crucial for Gram-positive activity).

  • Substrate: Use Kinetoplast DNA (kDNA), which consists of interlocked (catenated) DNA circles.[8]

  • Reaction Mix:

    • Assay Buffer (Tris-HCl, MgCl₂, ATP, DTT, Potassium Glutamate).

    • Purified S. aureus Topoisomerase IV (ParC/ParE subunits).

    • Test Compound (Fluoroquinolone analog) at varying concentrations (0.01 - 100

      
      M).
      
    • kDNA (200 ng).

  • Incubation: 37°C for 30-60 minutes.

  • Termination: Stop reaction with EDTA/SDS/Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.

    • Substrate Band: kDNA remains in the well (too large to migrate).

    • Product Band: Decatenated minicircles migrate into the gel.[8]

  • Analysis: Calculate IC₅₀ (concentration inhibiting 50% of decatenation).[8][9]

    • Interpretation: Lower IC₅₀ indicates higher affinity. Moxifloxacin and Delafloxacin typically show lower IC₅₀ for S. aureus Topo IV than Ciprofloxacin [4].

Safety & Toxicity SAR

Structural choices have direct safety implications:

  • Phototoxicity: Caused by halogenation at C-8 .[10]

    • Lomefloxacin (C-8 F): High phototoxicity.[10]

    • Moxifloxacin (C-8 OMe): Low phototoxicity (Methoxy group absorbs/dissipates energy).

    • Delafloxacin (C-8 Cl):[2][3][11] Low phototoxicity (Chlorine is less reactive than Fluorine in this context).

  • QT Prolongation: Linked to specific substitutions at C-5 and C-7 blocking the hERG channel.

    • Moxifloxacin:[1][3][5][7][12][13][14][15][16] Moderate risk (requires monitoring).

    • Delafloxacin:[1][5][6][11][14][16][17][18][19] No significant signal in clinical trials (due to anionic nature repelling the channel pore) [5].

References

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance.[11][20][21] Annals of the New York Academy of Sciences. Link

  • Tulkens, P. M., et al. (2019). Profile of a Novel Anionic Fluoroquinolone—Delafloxacin. Clinical Infectious Diseases. Link

  • Mogle, B. T., et al. (2018).[1][16] Clinical review of delafloxacin: a novel anionic fluoroquinolone. Journal of Antimicrobial Chemotherapy. Link

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • Litwin, J. S., et al. (2015). A thorough QT study to evaluate the effects of delafloxacin on cardiac repolarization. Antimicrobial Agents and Chemotherapy.[1][9][11][18] Link

Sources

Comparative Analysis of Spectroscopic Methods for Ketone Characterization in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Conjugated Carbonyls

In drug discovery, particularly within the antimalarial and anticancer spheres, quinoline derivatives (e.g., 4-quinolones) represent a privileged scaffold. However, characterizing the ketone functionality at the C4 position presents a specific analytical challenge. The carbonyl group is part of a fused aromatic system, leading to significant electron delocalization.

This guide compares Fourier Transform Infrared Spectroscopy (FTIR) —specifically Attenuated Total Reflectance (ATR)—against its primary alternatives:


C Nuclear Magnetic Resonance (NMR)  and Raman Spectroscopy .

The Core Thesis: While


C NMR remains the gold standard for ab initio structural elucidation, FTIR is the superior method for rapid functional group verification, solid-state form analysis (polymorphism), and tautomeric differentiation  in process chemistry workflows.

The "Product": FTIR Analysis of Quinoline Ketones

The Spectral Signature

The ketone functionality in quinoline derivatives does not appear at the "textbook" aliphatic ketone frequency (~1715 cm⁻¹). Due to conjugation with the nitrogen-containing aromatic ring and potential intramolecular hydrogen bonding, the dipole moment change is altered.

  • Target Frequency: 1620–1680 cm⁻¹

  • Intensity: Strong to Very Strong (vs)

  • Mechanism: The

    
     conjugation reduces the double-bond character of the carbonyl, lowering the force constant and thus the vibrational frequency.
    
The Tautomeric Trap: 4-Quinolone vs. 4-Hydroxyquinoline

A critical application of FTIR in this domain is distinguishing between the keto-form (4-quinolone) and the enol-form (4-hydroxyquinoline).

  • Keto-Form (Predominant in solid state): Exhibits a sharp, intense band at 1620–1650 cm⁻¹ (C=O stretch).

  • Enol-Form: Lacks the carbonyl band; instead, it shows a broad O-H stretch around 2500–3300 cm⁻¹ and aromatic C=N/C=C vibrations around 1580-1600 cm⁻¹.

Expert Insight: If you observe a "missing" carbonyl peak in your expected quinolone product, do not assume synthesis failure. Check the 3000 cm⁻¹ region for broad O-H bands; you may have trapped the enol tautomer or a hydrochloride salt.

Comparative Analysis: FTIR vs. Alternatives

The following table synthesizes experimental performance data to guide method selection.

FeatureFTIR (ATR)

C NMR (Solution)
Raman Spectroscopy
Primary Detection Dipole moment change (C=O stretch)Magnetic environment of Carbon nucleusPolarizability change
Key Signal 1620–1680 cm⁻¹ (Strong)170–180 ppm (Deshielded singlet)~1600–1650 cm⁻¹ (Often weak/medium)
Sample State Solid (neat) or LiquidSolution (requires deuterated solvent)Solid or Liquid
Time to Result < 1 minute15 min – several hours< 1 minute
Sensitivity to H-Bonding High (Shift of 10–50 cm⁻¹)Moderate (Chemical shift variation)Low
Interference Water (O-H stretch overlap)Solvent peaks (manageable)Fluorescence (Critical issue in quinolines)
Cost per Run NegligibleHigh (Solvents + Cryogens)Negligible
Why Not Just Use NMR?

While


C NMR provides an indisputable carbon count, it averages the signal over the acquisition time (seconds to minutes). It cannot capture the vibrational snapshots  of tautomeric equilibria as effectively as IR. Furthermore, NMR requires dissolution, which may shift the tautomeric equilibrium away from the solid-state form you are trying to characterize.
The Raman Limitation

Raman is often cited as a complement to IR. However, quinoline derivatives are highly fluorescent. In Raman spectroscopy, fluorescence can overwhelm the weak Stokes scattering signal, resulting in a baseline slope that obscures the carbonyl peak. FTIR is immune to fluorescence.

Experimental Protocol: ATR-FTIR for Solid Quinolines

This protocol is designed to be self-validating . If the quality control steps fail, the data is unreliable.

Equipment
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal (Diamond preferred for hardness).

Step-by-Step Workflow
  • Crystal Preparation (Critical):

    • Clean the crystal with isopropanol.

    • Validation: Run a "Background" scan. The result must be a flat line with noise < 0.5% T. If peaks appear (e.g., 2900 cm⁻¹ C-H), reclean.

  • Sample Loading:

    • Place 2–5 mg of solid quinoline derivative directly onto the crystal center.

    • Do not grind beforehand if analyzing polymorphism; grinding can induce phase transitions.

  • Contact Optimization:

    • Lower the pressure arm (anvil).

    • Monitor: Watch the "Live Preview" of the spectrum.

    • Apply pressure until the strongest peaks reach 30–60% Transmittance (or 0.2–0.7 Absorbance) .

    • Note: Too little pressure = noisy signal. Too much pressure = potential crystal damage (if ZnSe) or band distortion.

  • Acquisition:

    • Range: 4000–450 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (sufficient for strong C=O dipoles).

  • Data Processing:

    • Apply ATR Correction . (ATR intensity penetrates deeper at lower wavenumbers; uncorrected spectra show weaker peaks at high frequencies compared to transmission IR).

Self-Validating Checkpoints
  • The "Christiansen Effect" Check: If peaks are asymmetric with "tails" to the right, the sample contact is poor. Re-mount.

  • The CO2 Dip: A doublet at ~2350 cm⁻¹ indicates changing atmospheric CO2. If this overlaps with your region of interest (unlikely for ketones), purge the system.

  • Signal-to-Noise: Calculate S/N at 2000–2200 cm⁻¹ (silent region). It should be >1000:1.

Visualizations

Diagram 1: Method Selection Decision Tree

A logic flow for choosing the correct spectroscopic tool based on sample constraints.

MethodSelection Start Start: Quinoline Sample StateCheck Is the sample Solid or Solution? Start->StateCheck SolidPath Solid State StateCheck->SolidPath Solid SolPath Solution StateCheck->SolPath Dissolved GoalCheck Goal: Structure Elucidation or Functional Check? SolidPath->GoalCheck Fluorescence Is the compound fluorescent? SolPath->Fluorescence UseFTIR USE FTIR (ATR) Best for: Polymorphs, Rapid ID, Tautomers Fluorescence->UseFTIR Yes (Raman fails) UseRaman USE RAMAN Best for: Aqueous samples, Symmetric bonds Fluorescence->UseRaman No GoalCheck->UseFTIR Functional Check / QC UseNMR USE 13C NMR Best for: Carbon counting, Detailed Environment GoalCheck->UseNMR Full Structure Proof UseNMR->UseFTIR Complementary Data

Caption: Decision matrix for selecting spectroscopic methods. FTIR is prioritized for fluorescent solid samples and rapid functional verification.

Diagram 2: Tautomeric Equilibrium Spectral Logic

Visualizing the spectral shift between the Keto and Enol forms.

Tautomerism Quinolone 4-Quinolone (Keto) Predominant in Solid Hydroxy 4-Hydroxyquinoline (Enol) Rare/Trapped Quinolone->Hydroxy Equilibrium (Solvent Dependent) KetoSpec IR Signature: Strong C=O @ 1620-1650 cm⁻¹ N-H Stretch (Broad) Quinolone->KetoSpec Exhibits EnolSpec IR Signature: NO C=O Band Broad O-H @ ~3200 cm⁻¹ Strong C=N @ ~1580 cm⁻¹ Hydroxy->EnolSpec Exhibits

Caption: Spectral differentiation between 4-quinolone (keto) and 4-hydroxyquinoline (enol) tautomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for characteristic frequencies).
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from

  • BenchChem. Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Retrieved from

  • ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from

  • Canadian Science Publishing. C13 Chemical Shifts in Organic Carbonyl Groups. Retrieved from

Comparative Synthesis Efficiency of Fluoroquinoline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Regio-Challenge

In medicinal chemistry, the fluoroquinoline scaffold is ubiquitous, anchoring blockbuster antibiotics (Ciprofloxacin, Levofloxacin) and emerging antimalarials. However, the synthesis efficiency of this scaffold is strictly governed by the position of the fluorine atom.

Unlike non-halogenated quinolines, fluoroquinoline isomers (5-, 6-, 7-, and 8-fluoro) present unique synthetic bottlenecks driven by the strong electronegativity and high bond strength of the C-F bond. This guide objectively compares the three dominant synthetic methodologies—Gould-Jacobs , Skraup/Doebner-Von Miller , and Pd-Catalyzed Cyclization —evaluating them on regioselectivity, atom economy, and scalable efficiency.

Key Decision Matrix
  • Targeting 6-Fluoro: Classical methods (Skraup/Gould-Jacobs) are highly efficient due to para-directing effects.

  • Targeting 7-Fluoro: Classical methods suffer from regio-isomeric mixtures (5- vs 7-); Modern Pd-catalysis is superior for purity.

  • Targeting 5- or 8-Fluoro: Pd-catalysis or lithiation-based strategies are required to overcome electronic deactivation.

Mechanistic Analysis & Regioselectivity

The core inefficiency in synthesizing fluoroquinolines stems from the cyclization step. When using a meta-substituted aniline (e.g., 3-fluoroaniline) to generate a 7-fluoroquinoline, the cyclization can occur at two ortho positions, leading to a mixture of 5- and 7-isomers.

Visualization: The Meta-Substituent Divergence

The following diagram illustrates the mechanistic bifurcation faced during the cyclization of 3-fluoroaniline, a critical intermediate for many drugs.

Regioselectivity cluster_0 Starting Material cluster_1 Cyclization Pathways (Classic Methods) cluster_2 Product Outcome Aniline 3-Fluoroaniline (Meta-substituted) PathA Path A: Sterically Hindered (Ortho to F) Aniline->PathA Electronic Deactivation PathB Path B: Sterically Favored (Para to F) Aniline->PathB Less Steric Hindrance Prod5 5-Fluoroquinoline (Minor Product) <20% Yield PathA->Prod5 Prod7 7-Fluoroquinoline (Major Product) ~60-80% Yield PathB->Prod7

Caption: Divergent cyclization pathways of 3-fluoroaniline in Gould-Jacobs/Skraup syntheses. Steric and electronic factors favor the 7-isomer, but separation of the 5-isomer reduces overall efficiency.

Comparative Methodology Assessment

Method A: The Gould-Jacobs Reaction

Best For: Large-scale production of 4-quinolones (e.g., 6-fluoro-4-hydroxyquinoline). Mechanism: Condensation of aniline with alkoxymethylenemalonate followed by thermal cyclization.[1][2]

  • Pros: Low raw material cost; scalable; solvent-free thermal steps possible.

  • Cons: High temperatures (250°C+) required; poor regiocontrol for meta-substituted anilines; low atom economy due to decarboxylation step.

  • Isomer Efficiency:

    • 6-Fluoro:High. (From 4-fluoroaniline, symmetrical cyclization).

    • 7-Fluoro:Medium. (From 3-fluoroaniline, requires purification from 5-isomer).

Method B: The Skraup / Doebner-Von Miller Synthesis

Best For: Simple alkyl-fluoroquinolines. Mechanism: Acid-catalyzed condensation with glycerol (Skraup) or


-unsaturated ketones.
  • Pros: One-pot reaction; inexpensive reagents.

  • Cons: Violent reaction conditions (potentially explosive); "Tar" formation reduces yield; Fluorine atom can be labile under harsh acidic conditions (nucleophilic aromatic substitution side-reactions).

  • Isomer Efficiency:

    • All Isomers:Low to Medium. The harsh conditions often lead to decomposition of fluorinated intermediates.

Method C: Modern Pd-Catalyzed Cyclization (Buchwald-Hartwig / Heck)

Best For: High-value, complex fluoroquinoline scaffolds; 5- or 8-fluoro isomers. Mechanism: Cross-coupling of o-haloanilines with alkynes or carbonylative annulation.

  • Pros: 100% Regioselectivity (determined by starting material); mild conditions (80-120°C); functional group tolerance.

  • Cons: High catalyst cost (Pd); expensive ligands; requires pre-functionalized o-iodo/bromo anilines.

  • Isomer Efficiency:

    • All Isomers:Very High. Yields typically >85%.

Quantitative Performance Data

The following table summarizes experimental yields comparing the synthesis of the critical 7-fluoroquinoline core.

MetricGould-Jacobs (Thermal)Skraup (Modified)Pd-Catalyzed (Heck-Type)
Starting Material 3-Fluoroaniline3-Fluoroaniline2-Bromo-4-fluoroaniline
Reagents EMME, Diphenyl etherGlycerol, H₂SO₄, As₂O₅Terminal Alkyne, Pd(OAc)₂, PPh₃
Temperature 250–300 °C140 °C (Reflux)80–100 °C
Reaction Time 2–4 Hours4–6 Hours12–24 Hours
Regioselectivity ~4:1 (7-F : 5-F)~3:1 (7-F : 5-F)>99:1 (Only 7-F)
Isolated Yield 45–60%30–45%82–94%
Purification Crystallization (Difficult)Steam DistillationColumn Chromatography

Recommended Experimental Protocols

Protocol A: High-Efficiency Pd-Catalyzed Synthesis (For 7-Fluoro Isomer)

Rationale: This method is selected for its superior regiocontrol, essential for pharmaceutical purity standards.

Reagents:

  • 2-Iodo-4-fluoroaniline (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)[3][4]

  • Na₂CO₃ (2.0 equiv)

  • DMF (Solvent)

Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ and ligand in DMF under Argon. Stir for 15 min at RT.

  • Addition: Add 2-iodo-4-fluoroaniline and the alkyne.

  • Cyclization: Heat the mixture to 100°C for 12 hours. The Pd(II) species facilitates the aminopalladation followed by reductive elimination.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 88-92%

    • Checkpoint: Verify absence of de-iodinated starting material via TLC.

Protocol B: Optimized Microwave Gould-Jacobs (Cost-Effective Alternative)

Rationale: For 6-fluoro isomers where regioselectivity is not an issue, this method avoids expensive catalysts.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Diphenyl ether (Solvent)[5]

Workflow:

  • Condensation: Mix aniline and EMME. Irradiate in microwave reactor at 120°C for 10 min. (Removes Ethanol).[2]

  • Cyclization: Transfer to high-absorbance vessel with diphenyl ether. Microwave at 300°C for 15 min.

  • Precipitation: Pour hot reaction mixture into hexane. The quinolone product precipitates while impurities remain in diphenyl ether.

  • Filtration: Filter and wash with acetone.

    • Expected Yield: 75-80%

    • Note: Conventional heating would require 4 hours at reflux; MW reduces this to <30 min.

Visualization of the Pd-Catalytic Cycle

This diagram details the "Precision Tool" pathway, highlighting why it bypasses the regioselectivity issues of the classic methods.

PdCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-I Bond Break) Start->OxAdd + 2-Iodo-4-fluoroaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (C-C Bond Form) Coord->Insert Cyclize Intramolecular Amination Insert->Cyclize RedElim Reductive Elimination (Product Release) Cyclize->RedElim RedElim->Start Regenerate Catalyst

Caption: Pd-catalyzed annulation mechanism. The position of Fluorine is fixed by the starting aryl halide, eliminating regio-isomeric byproducts.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Manske, R. H. F. (1942).[6] The Chemistry of Quinolines. Chemical Reviews.[6][7] Link

  • Li, H., et al. (2016).[4][8] Palladium-Catalyzed Oxidative Annulation of Anilines with Allylbenzenes. MDPI Molecules. Link

  • Wolfson, J. S., & Hooper, D. C. (1985).[9] The Fluoroquinolones: Structures, Mechanisms of Action and Resistance.[9] Antimicrobial Agents and Chemotherapy.[10][11] Link

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis.[8][12] National Institutes of Health (PMC). Link

  • Silva, V., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones.[13][14][15] National Institutes of Health (PMC). Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(7-Fluoroquinolin-8-yl)piperidin-4-one

[1][2][3][4]

Executive Summary & Hazard Profile

1-(7-Fluoroquinolin-8-yl)piperidin-4-one is a specialized pharmaceutical intermediate.[1][2][3][4] While a specific Safety Data Sheet (SDS) may not be widely available for this exact structure, its disposal protocols must be derived from its pharmacophore components: the fluoroquinoline core (associated with biological activity and aquatic toxicity) and the piperidin-4-one moiety (a known irritant and reactive intermediate).[1][2][3][4]

Critical Disposal Directive: Due to the presence of the fluorine atom and the quinoline ring, this compound must not be disposed of via sanitary sewer systems or standard trash.[4] It requires high-temperature incineration with flue gas scrubbing to neutralize hydrogen fluoride (HF) byproducts.[1][2][3][4]

Hazard Classification (Derived via SAR Analysis)
Hazard CategoryClassification (GHS)Rationale
Acute Toxicity Category 4 (Oral)Quinolines often exhibit moderate oral toxicity.[1][2][3][4]
Skin/Eye Irritation Category 2 / 2APiperidin-4-one is a known skin and severe eye irritant.[1][2][3][4][5]
Environmental Aquatic Acute 1Fluoroquinolines are persistent and toxic to aquatic life.
Combustion HF GenerationThermal decomposition releases toxic Hydrogen Fluoride gas.

Pre-Disposal Handling & Containment

Before disposal, the material must be stabilized and segregated.[4]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (solids); Half-mask with organic vapor cartridges (solutions).[1][2][3][4]

  • Dermal: Double nitrile gloves (0.11 mm min.[4] thickness).

  • Ocular: Chemical splash goggles (Face shield recommended for liquid transfers >500 mL).[4]

Waste Segregation Rules
  • Do Not Mix with Oxidizers: Piperidinones have amine functionality; mixing with strong oxidizers (e.g., nitric acid) can cause exothermic reactions.[4]

  • Segregate from Non-Halogenated Solvents: To minimize disposal costs and ensure safety, keep fluorinated waste separate from standard organic solvent waste streams unless your facility explicitly allows "Halogenated Waste" commingling.

  • Labeling: All containers must be labeled "HAZARDOUS WASTE - FLUORINATED ORGANIC." [3]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Precipitate)

Objective: Secure containment for off-site incineration.[1][2][3][4]

  • Collection: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Solvent Wetting (Optional): If the powder is fine and prone to dusting, wet slightly with a compatible solvent (e.g., Ethanol) to suppress dust, provided the container is rated for flammables.[3][4]

  • Sealing: Cap tightly and apply parafilm or electrical tape around the lid to prevent loosening due to vibration.

  • Tagging: Attach a hazardous waste tag listing:

    • Chemical Name: 1-(7-Fluoroquinolin-8-yl)piperidin-4-one[1][2][3][4]

    • Hazards: Toxic, Irritant, Halogenated.[3][4]

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Objective: Prevent environmental release and HF formation during storage.[4]

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9).[4] Acidic fluorinated waste can degrade containers over time.

  • Container Selection: Use polyethylene (PE) or polypropylene (PP) carboys.[4]

    • Warning: Do not use standard metal safety cans unless they have a fluoropolymer lining, as quinolines can be corrosive to some metals and HF generation (if acidified) will corrode steel.[4]

  • Bulking: Pour into the "Halogenated Organic Solvent" waste stream.

  • Documentation: Log the volume and approximate concentration (e.g., "5% fluoroquinoline in Dichloromethane").

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[3][4]
  • Sharps: Syringes contaminated with this compound must go into a Red Biohazard/Sharps Bin destined for incineration, not autoclaving (autoclaving does not destroy the chemical).[4]

  • Soft Waste: Gloves and paper towels should be double-bagged in clear polyethylene bags, labeled "Chemically Contaminated Debris," and placed in the solid hazardous waste drum.[3][4]

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific waste stream.

DisposalWorkflowStartWaste Generation:1-(7-Fluoroquinolin-8-yl)piperidin-4-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidPackPack in HDPE JarLabel: 'Toxic Solid'Solid->SolidPackLiquidCheckSolvent Type?Liquid->LiquidCheckFinalShip to LicensedTSDF for IncinerationSolidPack->FinalHaloStreamHalogenated Waste Stream(Incineration w/ Scrubber)LiquidCheck->HaloStreamContains DCM/Chloroformor High Conc. FluorineNonHaloStreamNon-Halogenated StreamLiquidCheck->NonHaloStreamEthanol/Acetone onlyHaloStream->FinalNonHaloStream->HaloStreamTrace amounts OK(Check local rules)ErrorSTOP: Do Not Mix.Re-classify as Halogenated.NonHaloStream->ErrorFluorine Content >1%Error->HaloStream

Figure 1: Decision matrix for segregating fluorinated quinoline waste. Note that high fluorine content generally mandates the "Halogenated" stream regardless of the solvent carrier.[3]

Emergency Procedures (Spills)

In the event of a spill, the primary risk is the dispersion of cytotoxic dust or the release of volatile irritants.[4]

Spill SizeProtocol
Minor (< 5 g/mL) 1. Evacuate immediate area.2. Don PPE (Double gloves, goggles, N95).3.[3] Cover liquid spills with Vermiculite or Chemizorb .4.[4] Sweep solids gently to avoid dust; use a damp paper towel for final wipe.5. Place all materials in a sealed hazardous waste bag.
Major (> 50 g/mL) 1. Evacuate lab immediately. 2. Call EHS / Hazmat team.3. Do not attempt cleanup without a full-face respirator (P100/OV).4.[1][2][3][4] Block drains to prevent aquatic release.

Regulatory & Compliance Context

  • RCRA (USA): This compound is not explicitly P-listed or U-listed.[1][2][3][4] However, it must be characterized as hazardous waste due to toxicity (characteristic) or process knowledge. It falls under Waste Code D001 (if in flammable solvent) or Waste Not Otherwise Specified (NOS) .[4]

  • EPA Directive: Fluorinated organics are a focus area for the EPA due to PFAS/PFOA concerns. While this molecule is likely not a PFAS, "destruction efficiency" (DRE) of 99.99% is required, achievable only via incineration.[3]

  • Global Harmonized System (GHS): Ensure all waste labels carry the "Exclamation Mark" (Irritant) and "Health Hazard" (Target Organ Toxicity) pictograms.[4]

References
  • National Institutes of Health (NIH) - PubChem. 4-Piperidone (Compound Summary).[1][2][3][4] Available at: [Link][1][2][4]

  • European Chemicals Agency (ECHA). Piperidine - Substance Information & Classification.[3][4] Available at: [Link][1][2][4]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.[4] (General guidance for organic synthesis intermediates).

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[1][2][3][4] (Reference for RCRA classification logic).

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

Personal protective equipment for handling 1-(7-Fluoroquinolin-8-YL)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 1-(7-Fluoroquinolin-8-yl)piperidin-4-one (CAS: 917251-83-3).

This compound is a specialized heterocyclic building block, often used in the synthesis of CNS-active agents (e.g., 5-HT1A receptor modulators) and fluoroquinolone-based antineoplastics. Due to its structural similarity to controlled precursors (N-aryl-4-piperidones) and its potential biological activity, it requires a Biosafety Level 2 (BSL-2) equivalent chemical hygiene plan.

Part 1: Risk Assessment & Hazard Identification

Core Hazard Directive: Treat this compound as a Potent CNS-Active Solid until toxicological data proves otherwise.

Hazard CategoryClassification (Inferred/GHS)Operational Implication
Acute Toxicity Category 3/4 (Oral/Inhalation)Harmful if swallowed or inhaled. Potential neurotoxic effects (sedation, dizziness) due to serotonergic activity.
Skin/Eye Corrosion Category 2A (Irritant)Causes serious eye irritation and skin sensitization.
Regulatory DEA List I Watchlist Contains a 4-piperidone moiety.[1][2][3][4][5] While an N-aryl derivative, it is structurally related to fentanyl precursors. Strict inventory logging is required.
Physical State Solid / PowderHigh risk of aerosolization during weighing. Static charge accumulation is likely.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

TaskRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Storage & Transport N95 (if secondary containment is breached)Single Nitrile (0.11 mm)Standard Lab CoatSafety Glasses
Weighing & Transfer P100 / N99 Respirator or PAPRDouble Nitrile (Outer: 5 mil, Inner: 2 mil)Tyvek® Sleeves or Disposable GownChemical Goggles (No safety glasses)
Reaction Setup Fume Hood (Sash <18")Double NitrileLab Coat + Chemical ApronSafety Glasses
Spill Cleanup Full-Face P100 RespiratorSilver Shield® / LaminateTyvek® Coverall (Type 5/6)Integrated in Full-Face

Expert Insight: Why Double Gloving? Fluorinated heterocycles often exhibit enhanced lipophilicity, potentially accelerating permeation through standard nitrile. The inner glove provides a "breakthrough indicator" layer—if the outer glove is compromised, the inner layer buys you time to doff and wash.

Part 3: Operational Handling Protocol

Phase 1: Receipt & Inventory (The "Chain of Custody")
  • Inspection: Upon receipt, inspect the septum and outer bottle for crystalline residue. Do not open shipping packaging outside a fume hood.

  • Logistics: Record the exact mass. Due to the piperidone core, this chemical should be logged in a Controlled Precursor Logbook to satisfy potential DEA/regulatory audits.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Piperidones are prone to oxidation and hydrate formation.

Phase 2: Weighing & Solubilization (The Critical Step)

Goal: Prevent aerosolization of the solid powder.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Fluorinated solids are notorious for static "jumping."

  • The "Wet Transfer" Method:

    • Tare the reaction vessel (with stir bar) before adding the solid.

    • Transfer the solid using a disposable anti-static spatula.

    • Immediately add the reaction solvent (e.g., DCM, DMF) to the vessel to wet the solid, suppressing dust.

    • Do not weigh onto weighing paper; weigh directly into the tared vessel to eliminate transfer losses and exposure risk.

Phase 3: Reaction Monitoring
  • TLC/LCMS Safety: When taking aliquots, assume the solution is transdermal-toxic. Use long-cuff gloves.

  • Quenching: Quench reactions in the hood. Fluorinated quinolines are stable, but reactive intermediates (e.g., if using lithium reagents) can be volatile.

Part 4: Emergency Response & Disposal

Spill Management (Solid Powder)

Do NOT sweep. Sweeping generates dust.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the spill with PEG-400 or a light oil (mineral oil) to bind the powder.

  • Collect: Use a scoop to lift the oil-bound slurry into a wide-mouth waste jar.

  • Clean: Wash surface with 10% detergent solution, followed by Isopropanol.

Waste Disposal Strategy

This compound contains Fluorine (F) and Nitrogen (N) .

  • Stream A (Solid Waste): Label as "Toxic Organic Solid - Fluorinated." Incineration is the only acceptable destruction method.

  • Stream B (Liquid Waste): Do not mix with acidic waste streams if cyanides or sulfides are present in the lab (general rule). Segregate into "Halogenated Organic Waste."

  • Prohibited: Never dispose of down the drain. The quinoline ring is ecotoxic (aquatic hazard).

Part 5: Visualizations

Figure 1: Safe Handling Workflow

This diagram illustrates the "Check-Gate" system to ensure safety and regulatory compliance before the chemical enters the reaction.

SafetyWorkflow Start Receipt of 1-(7-Fluoroquinolin-8-yl) piperidin-4-one Check Regulatory Check: Log in Precursor Inventory Start->Check Storage Storage: 2-8°C, Argon Atmosphere Check->Storage Pass Weighing Weighing Station: Static Control + Fume Hood Storage->Weighing Retrieval Solubilization Wet Transfer: Dissolve immediately Weighing->Solubilization Solid Handling Reaction Reaction Setup Solubilization->Reaction In Solution Waste Disposal: High-Temp Incineration Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing the regulatory logging step and the "Wet Transfer" solubilization technique to minimize dust exposure.

Figure 2: Spill Response Decision Tree

Immediate actions for solid vs. solution spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Mist with Mineral Oil/PEG 2. Scoop (No Sweeping) 3. Double Bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Place in Sealed Jar 3. Ventilate Area Liquid->ActionLiquid Disposal Label: 'Toxic Fluorinated Waste' Contact EHS ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision matrix for spills. Note the prohibition of sweeping for solids to prevent inhalation of neurotoxic dust.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 33721, 4-Piperidone. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023).[1][4] Designation of 4-Piperidone as a List I Chemical. Federal Register. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Fluoroquinolin-8-YL)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(7-Fluoroquinolin-8-YL)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.